1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Description
Properties
IUPAC Name |
1-methoxy-4-nitro-2-(trifluoromethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F3NO4/c1-15-6-3-2-5(12(13)14)4-7(6)16-8(9,10)11/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTOWZUNDAGZRPO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)[N+](=O)[O-])OC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F3NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70738823 | |
| Record name | 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
237.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
647855-18-3 | |
| Record name | 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70738823 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a substituted aromatic compound of significant interest in the fields of medicinal chemistry, agrochemicals, and materials science. Its unique trifluoromethylated and nitrated anisole structure provides a versatile scaffold for the synthesis of a wide array of complex organic molecules. The presence of strong electron-withdrawing groups, namely the nitro (-NO₂) and trifluoromethyl (-CF₃) moieties, profoundly influences the reactivity of the benzene ring, making it a valuable intermediate for various chemical transformations.[1] This guide offers a comprehensive overview of its chemical and physical properties, synthesis, reactivity, and applications, with a particular focus on its utility in drug discovery and development.
Chemical Identity and Properties
Correctly identifying a chemical compound is the cornerstone of safe and effective research. The properties of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene are summarized below.
| Property | Value | Source |
| CAS Number | 25889-37-6 | [1][2][3][4] |
| Molecular Formula | C₈H₆F₃NO₃ | [1][3][4] |
| Molecular Weight | 221.13 g/mol | [1][3][4] |
| IUPAC Name | 4-methoxy-2-nitro-1-(trifluoromethyl)benzene | [2] |
| Synonyms | 3-Nitro-4-(trifluoromethyl)anisole | [1] |
| Appearance | Off-white to light yellow solid | [1][4] |
| Storage Temperature | Room Temperature, sealed in a dry environment | [1][4] |
Synthesis and Reaction Mechanisms
The synthesis of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene typically involves the nitration of a precursor molecule, 4-methoxy-1-(trifluoromethyl)benzene. The reaction mechanism is an electrophilic aromatic substitution, where the nitronium ion (NO₂⁺), generated in situ from a mixture of nitric acid and sulfuric acid, acts as the electrophile.
Experimental Protocol: Nitration of 4-methoxy-1-(trifluoromethyl)benzene
-
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add 4-methoxy-1-(trifluoromethyl)benzene.
-
Cooling: Cool the flask in an ice-water bath to maintain a temperature of 0-5 °C.
-
Addition of Nitrating Mixture: Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid (nitrating mixture) dropwise to the stirred solution. The temperature should be carefully monitored and maintained below 10 °C throughout the addition.
-
Reaction: After the addition is complete, continue stirring the reaction mixture at 0-5 °C for 1-2 hours.
-
Quenching: Pour the reaction mixture slowly onto crushed ice with vigorous stirring.
-
Workup: The precipitated solid product is collected by vacuum filtration, washed with cold water until the filtrate is neutral, and then dried.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield pure 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.
Causality Behind Experimental Choices:
-
Low Temperature: The nitration reaction is highly exothermic. Maintaining a low temperature is crucial to prevent over-nitration (dinitration) and the formation of unwanted byproducts. It also enhances the regioselectivity of the reaction.
-
Sulfuric Acid: Sulfuric acid acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion.
-
Slow Addition: The slow, dropwise addition of the nitrating mixture ensures better control over the reaction temperature and minimizes localized overheating.
Logical Workflow for Synthesis
Caption: Synthetic workflow for 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene.
Applications in Drug Discovery and Development
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a valuable building block in medicinal chemistry due to the versatile reactivity of its functional groups and the advantageous properties imparted by the trifluoromethyl group.
Precursor to Bioactive Amines
The nitro group can be readily reduced to an amine (-NH₂) functionality, yielding 4-methoxy-2-amino-1-(trifluoromethyl)benzene. This aniline derivative serves as a key intermediate for the synthesis of a wide range of heterocyclic compounds and other pharmacologically active molecules.
Reduction of the Nitro Group:
A common method for the reduction of the nitro group is catalytic hydrogenation using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. Alternatively, chemical reduction using reagents like tin(II) chloride (SnCl₂) in hydrochloric acid or iron powder in acetic acid can be employed.
Signaling Pathway of a Hypothetical Drug Candidate
The amine derivative of 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene could be incorporated into a molecule designed to inhibit a specific enzyme, for instance, a kinase involved in a cancer signaling pathway.
Caption: Inhibition of a kinase signaling pathway by a hypothetical drug.
Role of the Trifluoromethyl Group
The trifluoromethyl group is a bioisostere for a methyl group but with significantly different electronic properties. Its inclusion in drug candidates can lead to:
-
Increased Metabolic Stability: The C-F bond is very strong, making the -CF₃ group resistant to oxidative metabolism by cytochrome P450 enzymes.
-
Enhanced Lipophilicity: The trifluoromethyl group increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes.
-
Modulated pKa: The strong electron-withdrawing nature of the -CF₃ group can alter the pKa of nearby functional groups, affecting drug-receptor interactions.
Safety and Handling
General Handling Precautions:
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Ventilation: Handle the compound in a well-ventilated fume hood to avoid inhalation of dust or vapors.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials.
Spectroscopic Data
While specific spectra for 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene were not found in the initial search, the expected spectroscopic features can be predicted based on its structure:
-
¹H NMR: Aromatic protons would appear as distinct signals in the aromatic region (typically 7.0-8.5 ppm). The methoxy group (-OCH₃) would show a singlet at around 3.9-4.1 ppm.
-
¹³C NMR: The spectrum would show eight distinct signals corresponding to the eight carbon atoms in the molecule. The carbon of the trifluoromethyl group would appear at a characteristic chemical shift, and its signal would be split into a quartet due to coupling with the three fluorine atoms.
-
¹⁹F NMR: A singlet would be observed for the three equivalent fluorine atoms of the -CF₃ group.
-
IR Spectroscopy: Characteristic absorption bands would be observed for the nitro group (asymmetric and symmetric stretching around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively), the C-F bonds of the trifluoromethyl group (strong absorptions in the 1100-1300 cm⁻¹ region), and the C-O bond of the methoxy group (around 1250 cm⁻¹).
-
Mass Spectrometry: The molecular ion peak (M⁺) would be observed at m/z = 221.03.
Conclusion
4-Methoxy-2-nitro-1-(trifluoromethyl)benzene is a key synthetic intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals. Its well-defined reactivity, coupled with the beneficial properties imparted by the trifluoromethyl group, makes it an attractive starting material for the synthesis of complex and biologically active molecules. Researchers and drug development professionals should be familiar with its properties, synthesis, and safe handling procedures to effectively utilize this versatile compound in their research endeavors.
References
-
J&K Scientific. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene | 25889-37-6. [Link]
-
Lead Sciences. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene. [Link]
- Google Patents. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
-
Lead Sciences. 4-Methoxy-1-nitro-2-(trifluoromethyl)benzene. [Link]
-
Amerigo Scientific. 4-Methoxy-1-Nitro-2-Trifluoromethyl-Benzene. [Link]
- Google Patents. CN1348951A - Water phase synthesis process of difluoromethoxy nitrobenzene.
-
NIST WebBook. Benzene, 4-methoxy-2-methyl-1-nitro-. [Link]
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- 2. jk-sci.com [jk-sci.com]
- 3. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene - Lead Sciences [lead-sciences.com]
- 4. 4-methoxy-2-nitro-1-(trifluoromethyl)benzene CAS#: 25889-37-6 [m.chemicalbook.com]
- 5. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | 654-76-2 [sigmaaldrich.com]
solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in organic solvents
An In-Depth Technical Guide to the Solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in Organic Solvents
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a unique substituted aromatic compound with potential applications in medicinal chemistry and materials science. Its trifluoromethoxy and nitro groups confer specific electronic and steric properties, making its solubility profile a critical parameter for synthesis, purification, formulation, and biological screening. This guide provides a comprehensive analysis of the theoretical and practical aspects of determining the solubility of this compound in various organic solvents. While specific experimental data for this novel compound is not yet publicly available, this document outlines the fundamental principles governing its solubility and provides a detailed, field-proven protocol for its empirical determination.
Introduction: Understanding the Molecule
The solubility of a compound is dictated by its molecular structure and the physicochemical properties of the solvent. 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene possesses a combination of functional groups that create a complex interplay of intermolecular forces:
-
Benzene Ring: A nonpolar, aromatic core.
-
Nitro Group (-NO₂): A strongly electron-withdrawing and polar group, capable of dipole-dipole interactions.
-
Methoxy Group (-OCH₃): A moderately polar, electron-donating group.
-
Trifluoromethoxy Group (-OCF₃): A highly lipophilic and strongly electron-withdrawing group.
The presence of both polar (nitro, methoxy) and nonpolar (benzene ring, trifluoromethoxy) moieties suggests that the solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene will be highly dependent on the choice of solvent. The principle of "like dissolves like" will be the primary determinant of its solubility.
Predicted Solubility Profile
Based on its structure, a qualitative prediction of the solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in common organic solvents can be made:
| Solvent Class | Examples | Predicted Solubility | Rationale |
| Polar Aprotic | Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile, Acetone | High | The strong dipole moments of these solvents can effectively interact with the polar nitro and methoxy groups of the solute. |
| Polar Protic | Methanol, Ethanol, Isopropanol | Moderate | The hydroxyl groups of these solvents can engage in hydrogen bonding with the oxygen atoms of the nitro and methoxy groups. However, the nonpolar regions of the solute may limit extensive solubility. |
| Nonpolar | Hexane, Toluene, Dichloromethane | Low to Moderate | The nonpolar benzene ring and the lipophilic trifluoromethoxy group will favor interaction with nonpolar solvents. However, the highly polar nitro group will likely reduce solubility in purely nonpolar solvents like hexane. |
| Ethers | Diethyl ether, Tetrahydrofuran (THF) | Moderate | These solvents have a moderate polarity and can solvate both the polar and nonpolar regions of the molecule to some extent. |
Experimental Determination of Solubility: A Validated Protocol
The following protocol describes a robust gravimetric method for the quantitative determination of the solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. This method is reliable and widely accepted for generating accurate solubility data.[1]
Materials and Equipment
-
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (high purity)
-
Selected organic solvents (analytical grade)
-
Analytical balance (± 0.1 mg)
-
Thermostatically controlled shaker or water bath
-
Calibrated thermometer
-
Vials with screw caps
-
Syringe filters (0.45 µm, solvent-compatible)
-
Drying oven or vacuum oven
Step-by-Step Methodology
-
Preparation of Saturated Solutions:
-
Add an excess amount of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene to a series of vials, each containing a known volume of a different organic solvent.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).
-
Allow the mixtures to equilibrate for at least 24 hours to ensure saturation. The presence of undissolved solid at the end of this period is crucial.
-
-
Sample Withdrawal and Filtration:
-
After equilibration, allow the vials to stand undisturbed for a short period to let the excess solid settle.
-
Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to prevent premature crystallization.
-
Immediately filter the solution through a 0.45 µm syringe filter into a pre-weighed, clean, and dry vial. This step is critical to remove any undissolved solid particles.
-
-
Solvent Evaporation and Mass Determination:
-
Record the exact weight of the filtered solution.
-
Place the vials in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without degrading the solute.
-
Once the solvent has completely evaporated, allow the vials to cool to room temperature in a desiccator and then weigh them again.
-
The difference in weight corresponds to the mass of the dissolved 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
-
-
Calculation of Solubility:
-
Solubility can be expressed in various units, such as g/L, mg/mL, or mol/L.
-
Solubility (g/L) = (Mass of dissolved solute in g / Volume of solvent in L)
-
Self-Validating System and Causality
-
Excess Solute: The presence of undissolved solid ensures that the solution is truly saturated at the given temperature.
-
Equilibration Time: A 24-hour period is generally sufficient for most organic compounds to reach equilibrium. For compounds with slow dissolution kinetics, this time may need to be extended.
-
Temperature Control: Solubility is highly temperature-dependent. Maintaining a constant and accurately measured temperature is paramount for reproducible results.
-
Filtration: The use of a 0.45 µm filter is a standard practice to ensure that the measured mass is solely from the dissolved solute and not from suspended microparticles.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for determining the solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Caption: Experimental workflow for the gravimetric determination of solubility.
Conclusion
The is a key parameter for its successful application in research and development. While no specific data is currently available, a systematic approach based on the principles of intermolecular forces allows for a reasoned prediction of its solubility profile. The provided experimental protocol offers a robust and reliable method for the quantitative determination of this crucial physicochemical property. The insights gained from such studies will be invaluable for optimizing reaction conditions, developing purification strategies, and formulating this compound for its intended applications.
References
-
LibreTexts. (2023). Solubility of Organic Compounds. Retrieved from [Link]
Sources
An In-depth Technical Guide to the Synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Introduction
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, also known as 4-Nitro-2-(trifluoromethyl)anisole (CAS Number: 654-76-2), is a highly functionalized aromatic compound.[1] Its structure, featuring a methoxy group, a nitro group, and a trifluoromethoxy group, makes it a valuable intermediate and building block in the synthesis of complex organic molecules. The presence of both electron-donating (methoxy) and strongly electron-withdrawing (nitro, trifluoromethoxy) substituents creates a unique electronic profile, rendering it a versatile scaffold for developing novel pharmaceuticals and agrochemicals. This guide provides a detailed, field-proven methodology for the synthesis of this compound, emphasizing the chemical rationale, procedural details, and critical safety considerations.
Retrosynthetic Analysis & Strategy
A logical and efficient synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is achieved through a two-step process starting from the commercially available precursor, 2-(trifluoromethoxy)phenol. The chosen strategy hinges on two fundamental and reliable organic transformations: electrophilic aromatic substitution (nitration) followed by nucleophilic substitution (Williamson ether synthesis).
The retrosynthetic breakdown is as follows:
-
Final Step (Disconnection 1): The target molecule can be formed by methylation of the corresponding phenol. This is a classic Williamson ether synthesis, a robust method for forming ethers.[2][3] This identifies 4-nitro-2-(trifluoromethoxy)phenol as the key penultimate intermediate.
-
Initial Step (Disconnection 2): The intermediate, 4-nitro-2-(trifluoromethoxy)phenol, can be synthesized via the regioselective nitration of 2-(trifluoromethoxy)phenol .
This two-step approach is advantageous due to the predictable regioselectivity of the nitration step and the high efficiency of the subsequent methylation.
Overall Synthetic Workflow
The diagram below outlines the strategic two-step synthesis from the starting material to the final product.
Caption: A two-step synthetic route to the target compound.
Part 1: Electrophilic Nitration of 2-(Trifluoromethoxy)phenol
The critical step in this synthesis is the regioselective introduction of a nitro group onto the 2-(trifluoromethoxy)phenol ring. The outcome of this electrophilic aromatic substitution is governed by the directing effects of the existing substituents.
Causality & Mechanistic Rationale
-
Hydroxyl (-OH) Group: A strongly activating, ortho-, para-director due to its ability to donate electron density to the ring via resonance.
-
Trifluoromethoxy (-OCF₃) Group: A strongly deactivating, meta-director. The high electronegativity of the fluorine atoms withdraws electron density inductively, making the ring less susceptible to electrophilic attack.
The desired product requires nitration at the C4 position, which is para to the strongly activating hydroxyl group and meta to the deactivating trifluoromethoxy group. This alignment of directing effects makes the C4 position the most electronically favorable site for attack by the nitronium ion (NO₂⁺), leading to high regioselectivity for the desired 4-nitro isomer.
Directing Effects in Nitration
This diagram illustrates how the electronic properties of the substituents guide the incoming electrophile to the desired position.
Caption: Favorable alignment of substituent directing effects for C4 nitration.
Experimental Protocol: Nitration
Warning: Nitration reactions are highly exothermic and potentially hazardous.[4] Concentrated nitric and sulfuric acids are extremely corrosive.[5][6] This procedure must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. An ice bath for temperature control is mandatory.
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 2-(Trifluoromethoxy)phenol | 178.11 | 5.0 g | 28.1 | Starting Material |
| Sulfuric Acid (H₂SO₄, 98%) | 98.08 | 20 mL | - | Catalyst/Solvent |
| Nitric Acid (HNO₃, 70%) | 63.01 | 1.9 mL | 29.5 | Nitrating Agent |
| Dichloromethane (DCM) | 84.93 | 150 mL | - | Extraction Solvent |
| Saturated NaHCO₃ (aq) | - | 50 mL | - | Neutralization |
| Brine | - | 50 mL | - | Washing |
| Anhydrous MgSO₄ | - | As needed | - | Drying Agent |
Procedure:
-
Preparation: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-(trifluoromethoxy)phenol (5.0 g, 28.1 mmol).
-
Acidification: Place the flask in an ice/water bath. Slowly add concentrated sulfuric acid (20 mL) while stirring. Ensure the internal temperature remains below 10°C. Stir for 10 minutes until the solid is fully dissolved.
-
Nitration: In a separate beaker, prepare the nitrating mixture by carefully adding concentrated nitric acid (1.9 mL) to 5 mL of sulfuric acid, pre-chilled in the ice bath.
-
Addition: Using a dropping funnel, add the nitrating mixture dropwise to the phenol solution over 30 minutes. Crucially, maintain the internal reaction temperature between 0°C and 5°C throughout the addition. A rise in temperature can lead to uncontrolled side reactions.[7]
-
Reaction: After the addition is complete, allow the reaction to stir in the ice bath for an additional 1-2 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography).
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice in a large beaker with vigorous stirring. A yellow precipitate (the product) should form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 50 mL).
-
Washing: Combine the organic layers and wash sequentially with water (50 mL), saturated sodium bicarbonate solution (50 mL) to neutralize residual acid, and finally with brine (50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator to yield crude 4-nitro-2-(trifluoromethoxy)phenol as a yellow solid. The product can be purified further by recrystallization if necessary.
Part 2: Williamson Ether Synthesis of 4-nitro-2-(trifluoromethoxy)phenol
This step converts the phenolic hydroxyl group into a methoxy group via an SN2 reaction.[8] The phenol is first deprotonated by a mild base to form a nucleophilic phenoxide, which then attacks the methylating agent.
Experimental Protocol: Methylation
Warning: Dimethyl sulfate is a potent methylating agent and is classified as a probable human carcinogen.[9][10] It is highly toxic, corrosive, and can be absorbed through the skin.[11][12] This procedure must be conducted with extreme caution in a well-ventilated fume hood, using appropriate gloves and full PPE.[13]
| Reagent/Material | Molar Mass ( g/mol ) | Quantity | Moles (mmol) | Role |
| 4-nitro-2-(trifluoromethoxy)phenol | 223.11 | 5.0 g | 22.4 | Starting Material |
| Potassium Carbonate (K₂CO₃) | 138.21 | 4.6 g | 33.6 | Base |
| Dimethyl Sulfate ((CH₃)₂SO₄) | 126.13 | 2.3 mL | 24.6 | Methylating Agent |
| Acetone | 58.08 | 100 mL | - | Solvent |
Procedure:
-
Setup: To a 250 mL round-bottom flask, add the crude 4-nitro-2-(trifluoromethoxy)phenol (5.0 g, 22.4 mmol), anhydrous potassium carbonate (4.6 g, 33.6 mmol), and acetone (100 mL).
-
Methylation: Stir the suspension vigorously. Add dimethyl sulfate (2.3 mL, 24.6 mmol) dropwise at room temperature.
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approx. 56°C). Maintain reflux for 4-6 hours, monitoring the reaction's completion by TLC.
-
Work-up: After cooling to room temperature, filter the reaction mixture to remove the potassium carbonate and other inorganic salts. Wash the solid residue with a small amount of acetone.
-
Concentration: Combine the filtrate and washings, and remove the acetone under reduced pressure.
-
Purification: The resulting crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) to yield pure 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene as a solid product.
Characterization
The identity and purity of the final product, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, should be confirmed using standard analytical techniques:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁹F): To confirm the molecular structure and regiochemistry.
-
Mass Spectrometry: To verify the molecular weight (221.13 g/mol ).[1]
-
Melting Point Analysis: To assess purity.
-
Infrared (IR) Spectroscopy: To identify key functional groups.
Conclusion
This guide outlines a reliable and logically designed two-step synthesis for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. By leveraging fundamental principles of electrophilic and nucleophilic substitution reactions, this protocol provides a clear pathway for researchers to access this valuable chemical intermediate. The paramount importance of adhering to strict safety protocols, particularly during the nitration and methylation steps, cannot be overstated and is essential for a safe and successful synthesis.
References
Sources
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- 5. ehs.washington.edu [ehs.washington.edu]
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- 8. The Williamson Ether Synthesis [cs.gordon.edu]
- 9. epa.gov [epa.gov]
- 10. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 11. nj.gov [nj.gov]
- 12. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. Dimethyl sulfate - Wikipedia [en.wikipedia.org]
Introduction: Navigating Nomenclature in Substituted Nitroaromatics
An In-Depth Technical Guide to Trifluoromethyl and Trifluoromethoxy-Substituted Nitrophenols
For researchers and professionals in drug development, precision in chemical nomenclature is paramount. This guide addresses the chemical landscape surrounding the query for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene . A thorough search of authoritative chemical databases and literature reveals that this specific substitution pattern is not well-documented. However, the nomenclature strongly suggests interest in a class of closely related and synthetically important compounds.
This guide will focus on the most probable compound of interest, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (Compound A, CAS 654-76-2) , which differs by a single oxygen atom. Furthermore, to provide a comprehensive resource, we will draw comparisons with its isomers and the structurally related 4-Methoxy-2-nitro-1-(trifluoromethoxy)benzene (Compound B, CAS 1214344-76-9) .
The core of this guide is to provide not just data, but a field-proven perspective on the synthesis, reactivity, and application of these building blocks. We will dissect the critical differences between the trifluoromethyl (-CF₃) and trifluoromethoxy (-OCF₃) groups, a distinction with profound implications for medicinal chemistry.
Part 1: Core Profile of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (Compound A)
This compound is a key intermediate, valued for the strategic placement of its functional groups which allows for selective chemical transformations.
Physicochemical and Spectroscopic Data
A foundational understanding of a compound's properties is critical for its effective application in synthesis and analysis. The data below has been aggregated from commercial and database sources.
| Property | Value | Source |
| IUPAC Name | 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | |
| CAS Number | 654-76-2 | |
| Molecular Formula | C₈H₆F₃NO₃ | |
| Molecular Weight | 221.14 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 50-52 °C | [2] |
| Boiling Point | 273.8 °C at 760 mmHg | |
| InChI Key | KGFADEJSZXEVMC-UHFFFAOYSA-N |
Note: Spectroscopic data like NMR and IR is available and should be consulted for batch-specific verification.
Reactivity and Synthetic Utility
The chemical behavior of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene is dictated by the interplay of its three substituents on the aromatic ring:
-
Nitro Group (-NO₂): A powerful electron-withdrawing group that deactivates the ring towards electrophilic aromatic substitution. Its primary utility lies in its facile reduction to an amine (-NH₂), which is a versatile handle for constructing amides, sulfonamides, and heterocyclic systems prevalent in pharmaceuticals.
-
Trifluoromethyl Group (-CF₃): This group is strongly electron-withdrawing through induction (-I effect). Its presence significantly increases the acidity of N-H bonds in resulting aniline derivatives and enhances the lipophilicity and metabolic stability of molecules, making it a prized substituent in drug design.[3]
-
Methoxy Group (-OCH₃): An electron-donating group through resonance (+M effect), which can influence the regioselectivity of reactions.
The primary synthetic application involves the selective reduction of the nitro group to form 2-amino-5-methoxybenzotrifluoride, a key precursor for various pharmaceutical and agrochemical agents.
Experimental Protocol: Reduction of the Nitro Group
This protocol describes a standard laboratory procedure for the reduction of 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene to its corresponding aniline. This transformation is a cornerstone of its use in medicinal chemistry.
Objective: To synthesize 5-Methoxy-2-(trifluoromethyl)aniline.
Materials:
-
1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (1.0 eq)
-
Iron powder (Fe, 3.0 eq)
-
Ammonium chloride (NH₄Cl, 1.2 eq)
-
Ethanol (EtOH)
-
Water (H₂O)
-
Ethyl acetate (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, suspend 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene in a 4:1 mixture of Ethanol and Water.
-
Addition of Reagents: Add iron powder and ammonium chloride to the suspension.
-
Reaction Execution: Heat the mixture to reflux (approximately 80-85 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature. Filter the suspension through a pad of celite to remove the iron salts, washing the filter cake with ethanol.
-
Extraction: Concentrate the filtrate under reduced pressure to remove the ethanol. To the remaining aqueous residue, add ethyl acetate and transfer to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude aniline can be purified by flash column chromatography on silica gel if necessary.
Causality: The choice of iron and ammonium chloride in an ethanol/water solvent system is a classic, cost-effective, and reliable method for nitro group reduction. The iron acts as the reducing agent, while ammonium chloride serves as a proton source and helps maintain a slightly acidic pH to facilitate the reaction without being harsh enough to cause side reactions.
Workflow Diagram:
Caption: Workflow for the reduction of the nitro group.
Part 2: Isomeric Counterparts and the Critical -OCF₃ vs. -CF₃ Distinction
A nuanced understanding of isomeric effects and substituent properties is what separates routine synthesis from innovative drug design.
Isomer Profile: 4-Methoxy-2-nitro-1-(trifluoromethoxy)benzene (Compound B)
While less common, this isomer (CAS 1214344-76-9) contains all the functional groups from the original query. Its utility lies in providing a different spatial arrangement of these groups, which can be critical for targeting specific biological receptors. The synthesis would typically involve the nitration of a 4-methoxy-1-(trifluoromethoxy)benzene precursor. The directing effects of the methoxy (ortho, para-directing) and trifluoromethoxy (meta-directing) groups would need to be carefully considered to achieve the desired regiochemistry.
The Scientist's Perspective: -OCF₃ vs. -CF₃ in Drug Design
The substitution of a trifluoromethyl (-CF₃) group with a trifluoromethoxy (-OCF₃) group is not a trivial change; it is a strategic decision in medicinal chemistry to modulate key drug properties.[4]
| Feature | Trifluoromethyl (-CF₃) | Trifluoromethoxy (-OCF₃) | Significance in Drug Development |
| Electronic Effect | Strongly electron-withdrawing (-I) | Strongly electron-withdrawing (-I), weak donation (+M) | Both deactivate aromatic rings but the -OCF₃ group's oxygen lone pairs can have subtle resonance effects. |
| Lipophilicity (π value) | ~0.88 | ~1.04 | The -OCF₃ group provides a greater increase in lipophilicity, which can enhance membrane permeability and blood-brain barrier penetration.[3][4] |
| Metabolic Stability | High stability due to strong C-F bonds. | Very high stability; less susceptible to enzymatic oxidation compared to a methoxy (-OCH₃) group. | Both groups are used to block metabolic hotspots, increasing the drug's half-life. The -OCF₃ is often considered a metabolically robust bioisostere of a methoxy group.[3] |
| Conformation | Can rotate freely. | Has a bent geometry and can influence the conformation of adjacent groups. | The conformational constraints of the -OCF₃ group can be exploited to lock a molecule into a bioactive conformation. |
Authoritative Insight: The choice between -CF₃ and -OCF₃ is a classic multi-parameter optimization problem. While both enhance metabolic stability and lipophilicity, the -OCF₃ group offers a more significant lipophilicity boost and unique conformational influence.[3][5] This makes trifluoromethoxy-containing compounds a promising, though relatively underexplored, class of biologically active molecules.[3] For example, Riluzole, a drug for amyotrophic lateral sclerosis, incorporates a trifluoromethoxy group to enhance its passage across the blood-brain barrier.[3]
Reactivity in Nucleophilic Aromatic Substitution (SₙAr)
The presence of strong electron-withdrawing groups like -NO₂ and -CF₃/-OCF₃ activates the aromatic ring for nucleophilic aromatic substitution (SₙAr), provided a suitable leaving group is present. The rate and regioselectivity of SₙAr reactions are highly dependent on the relative positions of these groups. A nitro group ortho or para to a leaving group provides powerful resonance stabilization for the Meisenheimer intermediate, significantly accelerating the reaction.[6][7] Researchers must analyze the specific isomer to predict its susceptibility to SₙAr reactions.
Logical Relationship Diagram:
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- 1. 4-Methoxy-2-nitro-1-(trifluoromethyl)benzene - Lead Sciences [lead-sciences.com]
- 2. jk-sci.com [jk-sci.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed overview of the chemical compound 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, with a focus on its molecular weight, physicochemical properties, and its context within chemical synthesis and research. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes information from closely related analogs to offer predictive insights for researchers.
Section 1: Core Chemical Identity and Molecular Weight
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a substituted aromatic compound. Its structure is characterized by a benzene ring functionalized with a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethoxy group (-OCF₃). The precise arrangement of these substituents on the benzene ring is critical to its chemical reactivity and potential applications.
The molecular formula for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is C₈H₆F₃NO₄ .
Based on this formula, the calculated molecular weight is 253.13 g/mol .
A summary of the key physicochemical properties, including both calculated and inferred data, is presented in the table below.
| Property | Value | Source |
| Molecular Weight | 253.13 g/mol | Calculated |
| Molecular Formula | C₈H₆F₃NO₄ | - |
| Appearance | Likely a yellow crystalline solid | Inferred from analogs[1][2] |
| Solubility | Expected to be soluble in organic solvents | Inferred from analogs[1] |
Section 2: Structural and Spectroscopic Characterization
The structural arrangement of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is key to its properties. The electron-withdrawing nature of the nitro and trifluoromethoxy groups, combined with the electron-donating effect of the methoxy group, creates a unique electronic environment on the aromatic ring. This electronic distribution is expected to influence its reactivity in chemical syntheses.
Figure 1. Chemical structure of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Spectroscopic analysis would be essential for the definitive identification and characterization of this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, ¹⁹F), Infrared (IR) spectroscopy, and mass spectrometry would provide critical data on its molecular structure and purity.
Section 3: Synthesis and Reactivity Insights
A plausible synthetic route could involve the nitration of a precursor molecule, 1-methoxy-2-(trifluoromethoxy)benzene. The directing effects of the methoxy and trifluoromethoxy groups would be a key consideration in achieving the desired regioselectivity of the nitro group to the 4-position.
Hypothetical Synthesis Workflow:
Figure 2. A potential synthetic pathway for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
The reactivity of this molecule is expected to be rich, given its array of functional groups. The nitro group can be reduced to an amine, which is a common precursor in the synthesis of pharmaceuticals and agrochemicals.[3] The aromatic ring itself can undergo further electrophilic or nucleophilic substitution reactions, depending on the reaction conditions.
Section 4: Potential Applications in Research and Development
Substituted nitroaromatic compounds are valuable intermediates in various fields of chemical synthesis. Based on the applications of analogous compounds, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene could serve as a key building block in the following areas:
-
Pharmaceuticals: The trifluoromethoxy group is known to enhance the metabolic stability and lipophilicity of drug candidates. This compound could be a precursor for novel therapeutic agents.
-
Agrochemicals: Many pesticides and herbicides are derived from substituted nitroaromatics.[3]
-
Materials Science: The unique electronic properties imparted by the substituents could make this compound and its derivatives of interest in the development of advanced materials, such as dyes and polymers.[2]
Section 5: Safety and Handling
As with any chemical compound, proper safety precautions are paramount when handling 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. While a specific Material Safety Data Sheet (MSDS) is not available, general guidelines for handling nitroaromatic compounds should be followed. These typically include:
-
Working in a well-ventilated fume hood.
-
Wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Avoiding inhalation, ingestion, and skin contact.
References
[1] Vertex AI Search. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene CAS:654-76-2. [3] Vertex AI Search. Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. [2] Vertex AI Search. 4-methoxy-2-nitro-1-(trifluoromethyl)benzene 25889-37-6 wiki - Guidechem.
Sources
safety and handling of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
An In-Depth Technical Guide to the Safety and Handling of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Introduction: A Strategic Building Block in Modern Synthesis
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (CAS No. 1214344-76-9) is a substituted aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its utility is anchored in the unique interplay of its three functional groups: the nitro group, a versatile handle for transformation into an amine; the methoxy group; and the trifluoromethoxy group. The trifluoromethoxy (-OCF₃) substituent is of particular interest in drug discovery as it can enhance metabolic stability, increase lipophilicity, and improve membrane permeability, making it a desirable feature in the design of new pharmaceutical candidates.[2][3]
This guide is designed for researchers, chemists, and drug development professionals who handle or intend to utilize this compound. It provides a comprehensive overview of its chemical properties, a rigorous examination of its safety profile, and detailed protocols for its safe handling, storage, and use in a laboratory setting. The focus is on providing not just procedural steps, but the scientific rationale behind them to ensure a culture of safety and experimental success.
Section 1: Physicochemical and Spectroscopic Data
A foundational understanding of a compound's physical properties is essential for its proper handling, for designing experiments, and for troubleshooting synthetic procedures. The data for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is summarized below.
| Property | Value | Source |
| CAS Number | 1214344-76-9 | BLDpharm[1] |
| Molecular Formula | C₈H₆F₃NO₄ | Derived |
| Molecular Weight | 237.13 g/mol | Derived |
| Appearance | Yellow Crystalline Solid | Inferred from related compounds[4][5] |
| Storage | Sealed in dry, room temperature | Inferred from related compounds[6] |
Note: Specific, experimentally verified data for this exact compound is limited in public literature. Properties are often inferred from closely related structural analogs.
Section 2: Hazard Identification and Toxicological Profile
GHS Classification (Anticipated): Based on analogs like 1-Nitro-4-(trifluoromethoxy)benzene and other nitroanisoles, the following GHS classifications should be assumed until proven otherwise:
-
Skin Corrosion/Irritation, Category 2 [7]
-
Serious Eye Damage/Eye Irritation, Category 2 [7]
-
Specific target organ toxicity (single exposure), Category 3 (Respiratory system) [7]
-
Carcinogenicity (Suspected) : A structural analog, 4-Nitroanisole, is classified as a Category 1B carcinogen (H350: May cause cancer) based on animal studies showing tumor formation in the liver of rats and mice.[8] Given the structural similarity, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene should be handled as a potential carcinogen.
Toxicological Summary: The primary hazards are associated with the nitroaromatic moiety. Exposure to some nitrobenzene compounds can induce methemoglobinemia, leading to anemia and oxidative injury to red blood cells.[8] The trifluoromethoxy group is generally considered to be metabolically stable.[3]
Section 3: Exposure Controls and Personal Protective Equipment (PPE)
A proactive approach to exposure control is paramount. The following measures constitute a self-validating system for minimizing risk.
Engineering Controls:
-
Fume Hood: All handling of solid and any solutions of the compound must be conducted in a properly functioning chemical fume hood to prevent inhalation of dust or vapors.
-
Safety Shower & Eyewash Station: Ensure immediate access to a safety shower and eyewash station in the event of accidental contact.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent eye contact.[7][9]
-
Hand Protection: Wear chemically resistant gloves (e.g., nitrile) and inspect them for tears or holes before each use. Change gloves immediately if contamination occurs.[9]
-
Skin and Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing like an apron or sleeves.[7]
Hygiene Measures:
-
Wash hands and any exposed skin thoroughly after handling the compound, even if gloves were worn.[7]
-
Do not eat, drink, or smoke in the laboratory.
-
Contaminated clothing should be removed and washed before reuse.[9]
Section 4: Safe Handling, Storage, and Disposal
Handling:
-
Weighing: Handle the solid compound in a fume hood or a ventilated balance enclosure to avoid generating and inhaling dust.
-
Solutions: When preparing solutions, add the solid slowly to the solvent to avoid splashing.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[10]
Storage:
-
Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][10]
-
Keep away from heat and sources of ignition.
-
Store locked up in a designated area for toxic or carcinogenic substances.[7][10]
Disposal:
-
Dispose of waste material and empty containers in accordance with local, state, and federal regulations for hazardous chemical waste. This should be done via an approved waste disposal plant.[7][9][10]
Section 5: Emergency Procedures
First Aid Measures:
-
Inhalation: If inhaled, immediately remove the person to fresh air and keep them comfortable for breathing. If symptoms persist, call a poison center or doctor.[7]
-
Skin Contact: If on skin, wash off immediately with plenty of soap and water for at least 15 minutes. If skin irritation occurs, seek medical attention.[7][9]
-
Eye Contact: If in eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes and get immediate medical attention.[7][9]
-
Ingestion: Clean mouth with water and drink plenty of water afterwards. Do not induce vomiting. Seek immediate medical attention.[7][10]
Accidental Release Measures:
-
Evacuate personnel from the area.
-
Wear appropriate PPE, including respiratory protection.
-
Prevent dust formation.
-
Carefully sweep up the solid material, place it into a sealed container for disposal, and clean the spill area thoroughly.
Section 6: Reactivity Profile and Synthetic Applications
The synthetic utility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is dictated by the electronic properties of its substituents. The nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are both potent electron-withdrawing groups, which deactivates the aromatic ring towards electrophilic aromatic substitution.[2]
The primary value of this compound lies in the transformation of the nitro group. The reduction of the nitro group to an aniline is a cornerstone transformation, yielding 4-Methoxy-2-(trifluoromethoxy)aniline. This aniline is a highly valuable intermediate for introducing this specific substituted phenyl ring into larger molecules, often through amide bond formation, cross-coupling reactions, or the synthesis of heterocyclic structures.[3]
Sources
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An In-depth Technical Guide to the Synthesis and Putative History of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Abstract
This technical guide provides a comprehensive overview of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, a specialized aromatic compound with potential applications in pharmaceutical and agrochemical research. Due to a lack of direct historical documentation for this specific molecule, this paper presents a putative synthetic pathway derived from established methodologies for structurally related compounds. We will delve into the mechanistic principles, provide a detailed experimental protocol, and discuss the broader historical context of trifluoromethoxy-substituted nitroaromatics. This guide is intended for researchers, scientists, and professionals in drug development seeking to understand and potentially synthesize this and similar complex organic molecules.
Introduction: The Significance of Fluorinated Nitroaromatics
Nitroaromatic compounds are a cornerstone of industrial organic synthesis, serving as critical precursors for a vast array of products including dyes, polymers, pesticides, and explosives[1]. The introduction of fluorine atoms into these molecules can dramatically alter their physicochemical properties, often leading to enhanced metabolic stability, increased lipophilicity, and modified electronic characteristics[2]. The trifluoromethoxy (-OCF₃) group, in particular, is of significant interest in medicinal and agricultural chemistry[3]. Its strong electron-withdrawing nature and steric bulk can profoundly influence a molecule's reactivity and biological activity[2][3].
The compound 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene incorporates the key functionalities of a nitro group, a methoxy group, and a trifluoromethoxy group on a benzene ring. This unique combination of substituents suggests its potential as a versatile building block for the synthesis of more complex molecules with tailored biological activities. While the specific discovery and history of this exact molecule are not well-documented in publicly available literature, we can infer its synthetic origins from the well-established chemistry of its constituent parts.
A Putative History: The Convergence of Synthetic Strategies
The synthesis of a molecule like 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene likely emerged from the convergence of several mature fields within organic chemistry:
-
Nitration of Aromatic Compounds: The introduction of a nitro group onto an aromatic ring via electrophilic aromatic substitution is a fundamental and extensively studied reaction, typically employing a mixture of nitric and sulfuric acids[1][4]. The regioselectivity of this reaction is governed by the directing effects of the substituents already present on the ring.
-
Synthesis of Aryl Trifluoromethyl Ethers: The preparation of compounds containing the trifluoromethoxy group has been an area of active research. A common method involves the fluorination of a corresponding phenol derivative[3].
-
Nucleophilic Aromatic Substitution: The strategic placement of functional groups on an aromatic ring often involves leveraging the principles of nucleophilic aromatic substitution, where a potent nucleophile displaces a leaving group.
Given these foundational principles, the synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene would logically proceed through a multi-step sequence, carefully considering the directing effects of the substituents at each stage to achieve the desired isomer.
Proposed Synthesis Pathway and Mechanistic Rationale
The most logical synthetic route to 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene would likely start from a readily available precursor and sequentially introduce the required functional groups. A plausible pathway is outlined below.
Diagram of the Proposed Synthetic Pathway
Caption: Proposed two-step synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Causality Behind Experimental Choices:
-
Starting Material: 2-Methoxyphenol (guaiacol) is a commercially available and relatively inexpensive starting material. Its hydroxyl and methoxy groups provide the necessary handles for the subsequent transformations.
-
Step 1: Trifluoromethoxylation: The conversion of the phenolic hydroxyl group to a trifluoromethoxy group is a critical step. A common method for this transformation involves a two-step process starting from the corresponding phenol[3]. This typically includes conversion to an aryl fluoroformate followed by fluorination. This approach is chosen to install the sterically demanding and electron-withdrawing trifluoromethoxy group early in the synthesis.
-
Step 2: Nitration: The final step is the introduction of the nitro group. The trifluoromethoxy group is an ortho-, para-director, while the methoxy group is also an ortho-, para-director. Due to the steric hindrance from the adjacent trifluoromethoxy group, the nitration is expected to occur predominantly at the para position relative to the methoxy group, yielding the desired product. The use of a mixture of nitric acid and sulfuric acid is a standard and effective method for this electrophilic aromatic substitution[4].
Detailed Experimental Protocol
The following protocol is a predictive methodology based on established procedures for similar transformations. Researchers should perform small-scale trials to optimize reaction conditions.
Step 1: Synthesis of 2-(Trifluoromethoxy)anisole
-
Apparatus: A three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, a dropping funnel, and a nitrogen inlet.
-
Procedure: a. To a solution of 2-methoxyphenol in a suitable aprotic solvent (e.g., anhydrous toluene), add a base (e.g., pyridine) and cool the mixture to 0 °C in an ice bath. b. Slowly add a solution of phosgene (or a phosgene equivalent like triphosgene) in the same solvent via the dropping funnel. c. Allow the reaction to warm to room temperature and stir for several hours until the formation of the chloroformate is complete (monitored by TLC or GC-MS). d. Carefully quench the reaction with water and separate the organic layer. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. e. To the crude chloroformate dissolved in a suitable solvent (e.g., acetonitrile), add a source of fluoride, such as potassium fluoride, along with a phase-transfer catalyst (e.g., 18-crown-6). f. Heat the mixture to reflux and monitor the reaction for the formation of 2-(trifluoromethoxy)anisole. g. Upon completion, cool the reaction, filter off the inorganic salts, and concentrate the filtrate. Purify the crude product by fractional distillation or column chromatography.
Step 2: Synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
Apparatus: A round-bottom flask equipped with a magnetic stirrer and a dropping funnel, placed in an ice-salt bath.
-
Procedure: a. To a stirred, pre-cooled (0-5 °C) mixture of concentrated sulfuric acid, slowly add 2-(trifluoromethoxy)anisole. b. Prepare a nitrating mixture by slowly adding fuming nitric acid to concentrated sulfuric acid, maintaining a low temperature. c. Add the nitrating mixture dropwise to the solution of 2-(trifluoromethoxy)anisole, ensuring the temperature does not exceed 10 °C. d. After the addition is complete, stir the reaction mixture at low temperature for a specified time, monitoring the progress by TLC or GC. e. Carefully pour the reaction mixture onto crushed ice to precipitate the crude product. f. Filter the solid, wash thoroughly with cold water until the washings are neutral, and then wash with a cold, dilute sodium bicarbonate solution. g. Recrystallize the crude product from a suitable solvent (e.g., ethanol or methanol) to obtain pure 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Data Presentation: Expected Physicochemical Properties
| Property | Expected Value/Characteristic |
| Molecular Formula | C₈H₆F₃NO₄ |
| Molecular Weight | 253.13 g/mol |
| Appearance | Likely a pale yellow to white solid |
| Melting Point | Expected to be a solid with a distinct melting point |
| Solubility | Soluble in common organic solvents (e.g., acetone, dichloromethane), sparingly soluble in water |
| ¹H NMR | Distinct aromatic and methoxy proton signals |
| ¹⁹F NMR | A singlet corresponding to the -OCF₃ group |
| ¹³C NMR | Resonances corresponding to the aromatic carbons, the methoxy carbon, and the trifluoromethoxy carbon |
| IR Spectroscopy | Characteristic peaks for C-O, NO₂, and C-F bonds |
| Mass Spectrometry | Molecular ion peak corresponding to the molecular weight |
Trustworthiness and Self-Validating Systems
The reliability of this synthetic protocol is grounded in well-established and extensively documented chemical transformations. Each step incorporates self-validating checkpoints:
-
Reaction Monitoring: The progress of each reaction step should be meticulously monitored using appropriate analytical techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). This allows for the real-time assessment of reactant consumption and product formation, ensuring the reaction proceeds as expected.
-
Spectroscopic Characterization: The identity and purity of the intermediate and final products must be unequivocally confirmed through a suite of spectroscopic methods, including Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). The obtained spectra should be consistent with the expected structures.
-
Physical Constant Verification: The melting point of the final crystalline product should be sharp and reproducible, serving as a reliable indicator of purity.
By adhering to these validation steps, a researcher can have high confidence in the identity and quality of the synthesized 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Conclusion and Future Directions
While the historical record for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is sparse, a logical and robust synthetic pathway can be proposed based on fundamental principles of organic chemistry. The unique combination of electron-withdrawing and electron-donating groups on the aromatic ring makes this compound a promising candidate for further investigation as a scaffold in the development of novel pharmaceuticals and agrochemicals. Future research should focus on the experimental validation of the proposed synthesis, a thorough characterization of the compound's physicochemical properties, and an exploration of its reactivity and potential biological activities.
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- An In-depth Technical Guide to the Synthesis of Halogenated Nitroaromatic Compounds. (n.d.). Benchchem.
- Technical Support Center: Synthesis of 1-Nitro-2-(trifluoromethoxy)benzene. (n.d.). Benchchem.
- Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. (n.d.).
- Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (n.d.). Beilstein Journals.
- 1-Nitro-3-(trifluoromethoxy)benzene | 2995-45-1. (n.d.). Benchchem.
- Synthesis of Nitroaromatic Compounds via Three-Component Ring Transformations. (n.d.). MDPI.
- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.
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Methodological & Application
The Synthetic Versatility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene: A Guide for Advanced Organic Synthesis
This document provides a comprehensive overview of the synthetic applications of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, a highly functionalized aromatic building block. Tailored for researchers, medicinal chemists, and professionals in drug development, this guide delves into the core reactivity of this molecule, offering not just protocols, but the strategic rationale behind its use in constructing complex molecular architectures.
The unique arrangement of a methoxy, a nitro, and a trifluoromethoxy group on the benzene ring imparts a distinct electronic character, making it a valuable intermediate. The powerful electron-withdrawing nature of both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups significantly influences the reactivity of the aromatic system, paving the way for key transformations. This guide will focus on the two primary pillars of its synthetic utility: the reduction of the nitro group to form versatile aniline derivatives and its application in nucleophilic aromatic substitution reactions.
Core Reactivity Profile
The reactivity of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is dominated by the electronic effects of its substituents. The nitro and trifluoromethoxy groups are potent electron-withdrawing groups, which strongly deactivates the ring towards electrophilic aromatic substitution. Conversely, this electron deficiency activates the ring for nucleophilic aromatic substitution (SNAr). The primary transformations of interest for synthetic chemists are therefore centered on the nitro group and the potential for nucleophilic attack on the ring.
| Property | Value |
| IUPAC Name | 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene |
| Molecular Formula | C₈H₆F₃NO₄ |
| Molecular Weight | 237.13 g/mol |
| Appearance | Expected to be a crystalline solid or oil |
| Key Reactive Sites | Nitro group (reduction), Aromatic ring (Nucleophilic Aromatic Substitution) |
Application 1: Reduction of the Nitro Group to Synthesize 2-Methoxy-5-amino-1-(trifluoromethoxy)benzene
The most prominent application of nitroaromatic compounds in organic synthesis is their reduction to the corresponding anilines. These anilines are pivotal intermediates in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. The resulting 2-Methoxy-5-amino-1-(trifluoromethoxy)benzene is a valuable precursor for introducing a highly functionalized phenyl ring into target molecules. The trifluoromethoxy group is of particular interest in drug design as it can enhance metabolic stability, lipophilicity, and binding affinity.
The conversion of the nitro group to a primary amine is a fundamental transformation in synthetic chemistry. For 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, this reduction is the most common and valuable reaction, providing access to the corresponding aniline. Several methods are available for the reduction of aromatic nitro compounds, with catalytic hydrogenation being one of the most efficient and clean procedures.
Experimental Protocol: Catalytic Hydrogenation
This protocol is based on established procedures for the reduction of related nitroaromatic compounds.
Materials:
-
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
Palladium on carbon (10% Pd/C)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
In a flask suitable for hydrogenation, dissolve 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in a suitable solvent such as methanol or ethanol.
-
Carefully add a catalytic amount of 10% Palladium on carbon (typically 5-10 mol%).
-
Seal the reaction vessel and purge with an inert gas (nitrogen or argon).
-
Introduce hydrogen gas, either by balloon or from a pressurized source, and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Once the reaction is complete, carefully purge the reaction vessel with an inert gas to remove excess hydrogen.
-
Filter the reaction mixture through a pad of filter aid (e.g., Celite®) to remove the palladium catalyst. Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude 2-Methoxy-5-amino-1-(trifluoromethoxy)benzene.
-
The crude product can be purified by column chromatography on silica gel or by recrystallization if it is a solid.
Causality and Insights:
-
Catalyst Choice: Palladium on carbon is a highly efficient and widely used catalyst for the reduction of nitro groups. Other catalysts such as platinum oxide or Raney nickel can also be employed.
-
Solvent: Protic solvents like methanol or ethanol are typically used for catalytic hydrogenation as they readily dissolve the starting material and are compatible with the reaction conditions.
-
Safety: Hydrogen gas is highly flammable. All operations should be conducted in a well-ventilated fume hood, and appropriate safety precautions must be taken. The palladium catalyst can be pyrophoric upon exposure to air after the reaction; the filter cake should be kept wet with solvent.
Caption: Workflow for the catalytic reduction of the nitro group.
Application 2: Nucleophilic Aromatic Substitution (SNAr)
The presence of two strong electron-withdrawing groups (nitro and trifluoromethoxy) ortho and para to the methoxy group makes the aromatic ring of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene susceptible to nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the electron-deficient aromatic ring, leading to the displacement of a leaving group. While the methoxy group is not a superb leaving group, under forcing conditions or with highly activated systems, its displacement is possible. More likely, if a suitable leaving group (e.g., a halide) were present on the ring, the SNAr reaction would proceed more readily.
However, even without a better leaving group, the high degree of activation by the nitro and trifluoromethoxy groups could enable reactions with strong nucleophiles. The nucleophile would preferentially attack the positions ortho and para to the electron-withdrawing groups.
Hypothetical Protocol: Reaction with Sodium Methoxide
This is a representative protocol for an SNAr reaction on a highly activated aromatic ether.
Materials:
-
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
Sodium methoxide (NaOMe)
-
Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and under an inert atmosphere, dissolve 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in a polar aprotic solvent such as DMF or DMSO.
-
Add an excess of the nucleophile, for example, sodium methoxide.
-
Heat the reaction mixture to an elevated temperature (e.g., 100-150 °C) and stir.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Quench the reaction by carefully adding water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure to obtain the crude product.
-
Purify the product by column chromatography or recrystallization.
Causality and Insights:
-
Solvent Choice: Polar aprotic solvents like DMF or DMSO are ideal for SNAr reactions as they can solvate the cation of the nucleophilic salt while leaving the nucleophile relatively "naked" and more reactive.
-
Nucleophile: Strong nucleophiles are required to attack the electron-deficient ring. Alkoxides, amines, and thiols are common nucleophiles for this type of reaction.
-
Reaction Feasibility: The success of this reaction is highly dependent on the activation of the ring. The combined electron-withdrawing effect of the nitro and trifluoromethoxy groups is crucial for stabilizing the negatively charged intermediate (Meisenheimer complex).
Application Notes: 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene as a Versatile Precursor in Medicinal Chemistry
Introduction
In modern drug discovery, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design.[1][2] These moieties can profoundly influence a compound's metabolic stability, lipophilicity, and target binding affinity.[3][4] Among these, the trifluoromethoxy (-OCF3) group is of particular importance due to its unique electronic properties and significant lipophilicity, which can enhance membrane permeability and bioavailability.[3][5][6] This guide details the strategic utility and practical applications of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (CAS No. 101777-73-3), a specialized building block poised for the synthesis of complex pharmaceutical intermediates.
This molecule is a trifunctionalized aromatic ring, presenting medicinal chemists with a powerful platform for generating diverse compound libraries. The key features are:
-
A Nitro Group: A versatile synthetic handle that serves as a masked aniline. Its strong electron-withdrawing nature also activates the aromatic ring for certain transformations.[7][8]
-
A Trifluoromethoxy Group (-OCF3): A highly lipophilic and metabolically robust substituent that can improve a drug candidate's pharmacokinetic profile.[5][9] It is more lipophilic than the related trifluoromethyl (-CF3) group and is known to be resistant to oxidative metabolism.[5][6]
-
A Methoxy Group (-OCH3): Modulates the electronic properties of the ring and can serve as a potential point for metabolic cleavage or as a leaving group in nucleophilic aromatic substitution (SNAr) reactions.
This document provides an in-depth look at the physicochemical properties of this building block and outlines detailed protocols for its application in key synthetic transformations relevant to drug development.
Physicochemical Properties and Strategic Value
The unique combination of substituents on 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene provides a distinct set of physicochemical properties that can be leveraged in drug design.
| Property | Value / Description | Significance in Medicinal Chemistry |
| Molecular Formula | C8H6F3NO4 | |
| Molecular Weight | 253.14 g/mol | Provides a moderately sized, highly functionalized core. |
| Trifluoromethoxy (-OCF3) Group | Hansch π constant: +1.04[2] | Confers high lipophilicity, which can enhance cell membrane permeability and oral bioavailability. The C-F bonds provide exceptional metabolic stability, protecting against enzymatic degradation and extending in vivo half-life.[5][9] |
| Nitro (-NO2) Group | Hammett constant (σp): +0.78 | A strong electron-withdrawing group that serves as a reliable precursor to the versatile aniline functional group.[8] |
| Substitution Pattern | 1,2,4-Trisubstituted | Offers a defined regiochemistry for subsequent synthetic modifications, enabling the creation of specific isomers. |
The primary strategic value of this reagent lies in its role as a precursor to 2-methoxy-4-(trifluoromethoxy)aniline . This aniline derivative is an attractive scaffold for building novel inhibitors, receptor antagonists, or other bioactive molecules where the interplay between the methoxy and trifluoromethoxy groups can be fine-tuned to optimize target engagement and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
Core Synthetic Application: Reduction of the Nitro Group
The most fundamental and widely applicable transformation for this building block is the reduction of the nitro group to a primary amine. This unmasks the aniline functionality, opening a gateway to a vast array of subsequent reactions.
Workflow for Aniline Synthesis and Derivatization
Caption: Key synthetic pathway from the nitroaromatic starting material to valuable aniline-derived products.
Protocol 1: Catalytic Hydrogenation for Aniline Synthesis
Catalytic hydrogenation is a clean and high-yielding method for nitro group reduction. This protocol is suitable for substrates that do not contain other reducible functional groups (e.g., alkenes, alkynes).
Materials:
-
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq)
-
Palladium on carbon (10% Pd/C, 5-10 mol%)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc) as solvent
-
Hydrogen gas (H2) balloon or Parr hydrogenator
-
Inert gas (Nitrogen or Argon)
-
Celite® or a similar filtration aid
Procedure:
-
Vessel Preparation: To a round-bottom flask or hydrogenation vessel, add 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
-
Solvent Addition: Add MeOH or EtOAc to dissolve the starting material (approx. 0.1 M concentration).
-
Catalyst Addition: Under a gentle stream of inert gas, carefully add the 10% Pd/C catalyst. Causality Note: The inert atmosphere prevents the dry catalyst from reacting pyrophorically with air and pre-saturates the system before introducing hydrogen.
-
Inert Gas Purge: Seal the vessel and purge the headspace with the inert gas three times to remove all oxygen.
-
Hydrogenation: Evacuate the inert gas and backfill with hydrogen gas from a balloon. For larger scales, use a Parr apparatus set to the desired pressure (e.g., 50 psi).
-
Reaction Monitoring: Stir the reaction vigorously at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is fully consumed (typically 2-6 hours).
-
Work-up: Once the reaction is complete, carefully purge the vessel with inert gas to remove excess hydrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad with a small amount of the reaction solvent. Safety Note: The Celite® pad with the catalyst should not be allowed to dry completely in the air, as residual hydrogen can ignite. Quench it carefully with water.
-
Purification: Concentrate the filtrate under reduced pressure. The resulting crude 2-methoxy-4-(trifluoromethoxy)aniline is often pure enough for subsequent steps, or it can be further purified by column chromatography if necessary.
Application Note 1: Synthesis of Bioactive Amides and Ureas
With the aniline in hand, researchers can readily access amides, ureas, and sulfonamides, which are privileged structures in medicinal chemistry due to their ability to form key hydrogen bond interactions with protein targets.
Protocol 2: General Procedure for Amide Synthesis
-
Reactant Setup: Dissolve 2-methoxy-4-(trifluoromethoxy)aniline (1.0 eq) in a suitable aprotic solvent like Dichloromethane (DCM) or Tetrahydrofuran (THF). Add a non-nucleophilic base such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.2-1.5 eq).
-
Acylation: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or acid anhydride (1.1 eq) dropwise.
-
Reaction: Allow the reaction to warm to room temperature and stir until completion (monitored by TLC or LC-MS).
-
Quenching and Extraction: Quench the reaction with water or a saturated aqueous solution of sodium bicarbonate. Extract the product into an organic solvent (e.g., DCM or EtOAc).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by recrystallization or silica gel chromatography.
Application Note 2: Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing effects of the nitro and trifluoromethoxy groups can activate the aromatic ring for nucleophilic aromatic substitution (SNAr).[10][11] In this building block, the methoxy group is positioned ortho to the nitro group, making it a potential leaving group for substitution by strong nucleophiles. This provides an alternative pathway to introduce diversity.
SNAr Reaction Feasibility
Caption: Proposed mechanism for SNAr, where a nucleophile displaces the methoxy group via a stabilized intermediate.
Protocol 3: Exploratory SNAr with an Amine Nucleophile
Causality and Trustworthiness Note: SNAr reactions are highly dependent on the substrate, nucleophile, and conditions. This protocol is a starting point for optimization.
-
Reactant Setup: In a sealed vial, dissolve 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq) in a polar aprotic solvent such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Nucleophile Addition: Add the amine nucleophile (e.g., morpholine, piperidine) (2.0-3.0 eq) and a base such as potassium carbonate (K2CO3) (2.0 eq). Rationale: A slight excess of the nucleophile and the presence of a base are often required to drive the reaction to completion and neutralize any generated acid.
-
Heating: Seal the vial tightly and heat the reaction mixture at a temperature between 80-120 °C. Rationale: Heating is necessary to overcome the activation energy for the initial nucleophilic attack.
-
Monitoring and Work-up: Monitor the reaction by LC-MS. Upon completion, cool the mixture to room temperature, dilute with water, and extract the product with an appropriate organic solvent like ethyl acetate.
-
Purification: Wash the organic phase, dry, and concentrate. Purify the target compound using column chromatography.
Safety and Handling
As a nitroaromatic compound, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene requires careful handling to mitigate potential risks.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[12]
-
Ventilation: All handling, weighing, and transferring operations should be conducted inside a certified chemical fume hood to avoid inhalation of dust or vapors.[12][13]
-
Chemical Hazards: Nitroaromatic compounds can be toxic and may be harmful if swallowed or absorbed through the skin.[12][14] They can also be potent oxidizers and should be stored away from flammable materials.[15][16]
-
Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area.[13]
-
Waste Disposal: Dispose of all chemical waste in accordance with local, state, and federal regulations. Contaminated materials should be collected in a dedicated hazardous waste container.[12]
Conclusion
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a highly functionalized and strategically valuable building block for medicinal chemistry. Its primary utility lies in its efficient conversion to the corresponding aniline, which serves as a versatile intermediate for the synthesis of amides, ureas, and other structures common in drug candidates. The presence of the trifluoromethoxy group provides a robust tool for enhancing metabolic stability and tuning lipophilicity.[3][6] Furthermore, the potential for this scaffold to undergo SNAr reactions offers additional avenues for molecular diversification. By following the protocols and safety guidelines outlined in this document, researchers can effectively leverage this reagent to accelerate the discovery and development of next-generation therapeutics.
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. [Link]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. [Link]
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Novás, M., & Matos, M. J. (2025). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. [Link]
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Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Chemistry LibreTexts. [Link]
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Professor Dave Explains. (2019). Nucleophilic Aromatic Substitution. YouTube. [Link]
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Chad's Prep. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS). YouTube. [Link]
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The Organic Chemistry Tutor. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. YouTube. [Link]
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Australian Government Department of Health. (2023). Benzene, 1-methoxy-4-nitro- - Evaluation statement. Australian Industrial Chemicals Introduction Scheme (AICIS). [Link]
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NIOSH. (2011). Nitrocompounds, Aromatic: Physical & Chemical Hazards. Centers for Disease Control and Prevention. [Link]
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Juárez, A. Z., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. PMC - NIH. [Link]
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da Silva, A. B. F., et al. (2021). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. SciELO. [Link]
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Application Notes: The Versatility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in Nucleophilic Aromatic Substitution
Abstract
This technical guide provides an in-depth analysis of the reactivity of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene with various nucleophiles. The unique electronic properties of this substrate, imparted by the strategic placement of strong electron-withdrawing groups, render it a highly valuable and versatile building block in medicinal chemistry and materials science. We will explore the underlying principles of its reactivity, focusing on the Nucleophilic Aromatic Substitution (SNAr) mechanism. Detailed, field-proven protocols for reactions with common classes of nucleophiles—amines, alkoxides, and thiols—are provided to guide researchers in synthesizing diverse molecular scaffolds.
Introduction: A Strategically Activated Aromatic Core
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is an electron-deficient aromatic compound specifically designed for facile functionalization. Its utility in synthetic chemistry stems from a benzene ring that has been powerfully activated towards nucleophilic attack. This activation is achieved by the synergistic effects of two potent electron-withdrawing groups (EWGs): a nitro group (-NO₂) and a trifluoromethoxy group (-OCF₃).
The trifluoromethoxy group, in particular, is of high interest in drug development. It can significantly enhance crucial pharmaceutical properties such as metabolic stability and lipophilicity, which improves cell membrane permeability.[1] Consequently, molecules derived from this scaffold are frequently investigated in the development of novel therapeutics and advanced materials.[2] The primary reaction pathway for the functionalization of this substrate is Nucleophilic Aromatic Substitution (SNAr), which allows for the direct introduction of a wide range of nucleophilic moieties by displacing the methoxy group.
The Mechanism of Activation: Understanding SNAr Reactivity
Nucleophilic aromatic substitution is a stepwise process distinct from the more familiar SN1 and SN2 reactions. The reaction proceeds via an addition-elimination mechanism.[3][4] The success of this reaction is critically dependent on the electronic nature of the aromatic ring.
Pillars of Reactivity for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene:
-
Powerful Electron-Withdrawing Groups: The substrate contains two strong EWGs. The nitro group (-NO₂) exerts both a powerful inductive (-I) and resonance (-M) withdrawing effect. The trifluoromethoxy group (-OCF₃) is strongly electron-withdrawing primarily through a potent inductive effect (-I).[1] These groups collectively reduce the electron density of the aromatic ring, making it highly electrophilic and susceptible to attack by a nucleophile.
-
Stabilization of the Intermediate: The SNAr reaction proceeds through a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3] The crucial feature of the title compound is the placement of the EWGs ortho (nitro group) and para (trifluoromethoxy group) to the methoxy leaving group. This specific orientation allows the negative charge of the Meisenheimer complex to be delocalized onto the electronegative oxygen atoms of the nitro group, providing substantial stabilization and lowering the activation energy for its formation.[3][5] This step is typically the rate-determining step of the reaction.[4]
-
Presence of a Leaving Group: The methoxy group (-OCH₃) serves as the leaving group. While not as effective as a halide, the intense electronic activation of the ring facilitates its departure in the second, typically faster, step of the reaction, which restores the aromaticity of the system.[6]
Caption: Figure 1: SNAr Mechanism on the Substrate.
Experimental Protocols: A Guide to Synthesis
The following protocols are designed to be robust starting points for the synthesis of various derivatives. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn. Nitroaromatic compounds should be handled with care.
General Experimental Workflow
The process for reacting 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene with nucleophiles follows a consistent workflow, which can be adapted based on the specific nucleophile and scale of the reaction.
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Application Notes & Protocols: Strategic Derivatization of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene for Novel Agrochemical Discovery
Abstract: This document provides a comprehensive technical guide for researchers, chemists, and professionals in the agrochemical industry on the strategic chemical modification of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. This scaffold is of significant interest due to the presence of the trifluoromethoxy (-OCF₃) group, which is known to enhance critical properties such as metabolic stability, lipophilicity, and biological efficacy in active ingredients.[1][2][3] We will explore the primary derivatization pathways, including nitro group reduction, nucleophilic aromatic substitution, and ether cleavage. This guide emphasizes the causality behind experimental choices and provides detailed, field-proven protocols to empower the synthesis of novel derivatives for screening as potential herbicides, insecticides, and fungicides.
Introduction: The Strategic Value of the Trifluoromethoxy Scaffold
The trifluoromethoxy (-OCF₃) group is a privileged substituent in modern medicinal and agricultural chemistry.[4] Its potent electron-withdrawing nature and high lipophilicity (Hansch parameter, π ≈ 1.04) dramatically influence a molecule's pharmacokinetic and pharmacodynamic profile.[4] When incorporated into an aromatic system like 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, it serves two primary purposes:
-
Bioactivity Enhancement: The -OCF₃ group can improve membrane permeability, increase metabolic stability against oxidative enzymes (e.g., cytochrome P450s), and enhance binding affinity to biological targets.[3][5]
-
Synthetic Handle: The electronic properties of the -OCF₃ and nitro (-NO₂) groups activate the benzene ring, creating a versatile platform for a range of chemical transformations.[1]
Our starting material, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, is an ideal precursor. The nitro group provides a direct route to anilines, a cornerstone of many agrochemical classes, while the methoxy group and the aromatic ring itself offer additional sites for strategic modification.
Core Derivatization Strategies & Workflow
The development of novel agrochemicals from this scaffold hinges on three principal synthetic strategies. The following workflow illustrates how these pathways transform the starting material into key intermediates for further elaboration.
Caption: Core derivatization workflow for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Pathway 1: Reduction of the Nitro Group to Synthesize Anilines
This is arguably the most critical transformation. The resulting aniline, 5-Methoxy-2-(trifluoromethoxy)aniline, is a precursor to a vast array of agrochemicals, including those with herbicidal and insecticidal properties.[6][7] The conversion of a nitro group to an amine is a fundamental reaction in organic synthesis, with several reliable methods available.[8]
Causality & Experimental Choice: Catalytic hydrogenation is the preferred industrial method due to its high efficiency, clean reaction profile, and atom economy, as the only byproduct is water.[9] Palladium on carbon (Pd/C) is a robust and effective catalyst for this transformation.[1] Alternative methods using metals like iron (Fe) or tin (Sn) in acidic media are also effective but can generate significant metal waste, complicating purification.[9][10]
Protocol 3.1: Catalytic Hydrogenation of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
This protocol details the reduction of the nitro group using palladium on carbon (Pd/C) under a hydrogen atmosphere.
Materials:
-
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
10% Palladium on Carbon (Pd/C), 50% wet
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas supply
-
Celite®
-
Parr hydrogenator or a flask with a balloon filled with H₂
-
Standard glassware for reaction and workup
-
Rotary evaporator
Step-by-Step Procedure:
-
Reaction Setup: In a suitable hydrogenation vessel (e.g., a Parr bottle or a round-bottom flask), dissolve 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq) in a suitable solvent like ethanol or ethyl acetate (approx. 0.2 M concentration).
-
Catalyst Addition: Carefully add 10% Pd/C (typically 1-5 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon). Safety Note: Pd/C is flammable, especially when dry. Handle with care.
-
Hydrogenation: Secure the vessel to the hydrogenation apparatus. Evacuate the vessel and backfill with hydrogen gas. Repeat this cycle 3-5 times to ensure an inert atmosphere has been replaced by hydrogen. Pressurize the vessel to the desired pressure (typically 1-4 atm or 15-60 psi) and begin vigorous stirring.[1]
-
Reaction Monitoring: The reaction is exothermic, and a slight temperature increase may be observed.[9] Monitor the reaction progress by observing hydrogen uptake or by thin-layer chromatography (TLC) until the starting material is fully consumed.
-
Filtration: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent to ensure complete recovery of the product.
-
Concentration: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification & Characterization: The resulting crude 5-Methoxy-2-(trifluoromethoxy)aniline is often pure enough for subsequent steps. If necessary, it can be purified by flash column chromatography. Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.
Pathway 2: Nucleophilic Aromatic Substitution (SNAr)
The benzene ring of the starting material is highly electron-deficient due to the strong electron-withdrawing effects of both the nitro and trifluoromethoxy groups.[1] This activates the ring towards nucleophilic aromatic substitution (SNAr), a powerful method for C-O, C-N, and C-S bond formation.
Causality & Mechanistic Insight: SNAr reactions proceed via a two-step addition-elimination mechanism involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[11][12] The stability of this intermediate is the key to the reaction's feasibility. The nitro group is a particularly strong activating group, stabilizing the negative charge at the ortho and para positions through resonance.[12] In our substrate, the methoxy group is positioned ortho to the nitro group, making it a potential leaving group for displacement by a strong nucleophile.
Caption: Generalized mechanism for SNAr via a Meisenheimer intermediate.
Protocol 4.1: Displacement of the Methoxy Group with an Amine Nucleophile
This protocol provides a general method for reacting the substrate with an amine to form a substituted nitroaniline derivative, a scaffold found in some herbicides.
Materials:
-
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
Desired primary or secondary amine (e.g., morpholine, piperidine) (1.1 - 1.5 eq)
-
Potassium carbonate (K₂CO₃) or another suitable base (2.0 eq)
-
Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF), anhydrous
-
Standard glassware for reaction and workup
-
Rotary evaporator and high-vacuum pump
Step-by-Step Procedure:
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq) and the base (e.g., K₂CO₃).
-
Solvent and Reagent Addition: Add anhydrous DMSO or DMF to create a solution of approximately 0.5 M. Add the amine nucleophile (1.1 - 1.5 eq) to the stirring mixture.
-
Heating: Heat the reaction mixture to 80-120 °C. The optimal temperature will depend on the nucleophilicity of the amine and may require optimization.
-
Reaction Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction may take several hours to reach completion.
-
Workup: After the starting material is consumed, cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers.
-
Washing: Wash the combined organic layers with water, followed by brine, to remove the high-boiling point solvent (DMSO/DMF).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired substituted aniline derivative.
Pathway 3: O-Demethylation (Ether Cleavage)
Cleavage of the aryl methyl ether bond to reveal a phenol is another valuable derivatization strategy.[13] The resulting 4-Nitro-2-(trifluoromethoxy)phenol provides a hydroxyl group that can be further modified to create new ethers or esters, significantly expanding the accessible chemical space for agrochemical analogues.
Causality & Experimental Choice: Aryl methyl ether cleavage is typically achieved under harsh conditions using strong acids like HBr or Lewis acids like boron tribromide (BBr₃).[14] BBr₃ is highly effective but also highly toxic and moisture-sensitive. A combination of a Lewis acid and a nucleophile, such as boron trichloride (BCl₃) with tetra-n-butylammonium iodide (n-Bu₄NI), can offer a milder alternative.[15]
Protocol 5.1: Lewis Acid-Mediated O-Demethylation
This protocol describes the cleavage of the methyl ether using boron tribromide.
Materials:
-
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
Boron tribromide (BBr₃), 1.0 M solution in dichloromethane (DCM)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
1 M Hydrochloric acid (HCl)
-
Standard glassware for inert atmosphere reactions
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried, two-neck round-bottom flask under an argon or nitrogen atmosphere, dissolve 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq) in anhydrous DCM.
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Reagent Addition: Slowly add the BBr₃ solution (1.5 - 2.0 eq) dropwise via syringe. Safety Note: BBr₃ is corrosive and reacts violently with water. Handle in a fume hood with appropriate personal protective equipment.
-
Reaction: Stir the reaction at -78 °C for 1 hour, then allow it to slowly warm to room temperature and stir for an additional 4-16 hours.
-
Monitoring: Monitor the reaction by TLC until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding it to a cooled, saturated NaHCO₃ solution with vigorous stirring to neutralize the excess acid.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (3x).
-
Washing & Acidification: Combine the organic layers and wash with water. To ensure the product is in its neutral phenolic form, you may need to acidify the initial aqueous layer with 1 M HCl and re-extract.
-
Drying and Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude phenol by flash column chromatography.
Summary of Agrochemical Potential
The derivatization of this scaffold opens pathways to classes of compounds with known agrochemical activities. The table below summarizes the potential applications of the key intermediates.
| Intermediate Class | Potential Derivatization | Target Agrochemical Activity | Representative Literature Insights |
| Anilines | Acylation, heterocycle formation | Insecticidal, Herbicidal | Trifluoromethyl-anilines are key components of various commercial pesticides and herbicides.[6][7][16] |
| Phenols | Etherification, esterification | Herbicidal, Fungicidal | Phenoxy-based structures are common in herbicides.[17] Substituted nitrobenzenes can exhibit fungitoxicity.[18][19] |
| SNAr Products | Further ring modification | Herbicidal, Fungicidal, Insecticidal | The introduction of diverse functional groups can modulate biological activity across a wide spectrum.[20][21] |
References
- A Comparative Analysis of the Reactivity of 1-Nitro-2-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene. Benchchem.
- ChemInform Abstract: Synthesis and Herbicidal Activity of 5‐Alkyl(aryl)‐3‐[(3‐trifluoromethyl)anilino]... Sci-Hub.
- Synthesis and Insecticidal Activity of Novel Trifluoromethylbenzimidazole Linked N-Phenylamide Compounds. Taylor & Francis Online.
- Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. PMC - PubMed Central.
- Insecticidal and Repellent Properties of Rapid-Acting Fluorine-Containing Compounds against Aedes aegypti Mosquitoes. ACS Infectious Diseases.
- Design, Synthesis, and Herbicidal Activities of 3-Aryl-4-substituted-5-[3-(trifluoromethyl)phenoxy]-1,2,4-triazoles.
- Synthesis of Novel α-Trifluoroanisole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH.
- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv
- Reduction of nitro compounds. Wikipedia.
- 1-Nitro-4-(trifluoromethoxy)benzene. Chem-Impex.
- Antifungal activity of substituted nitrobenzenes and anilines. PubMed.
- Synthesis and Antifungal and Insecticidal Activities of Novel N-Phenylbenzamide Derivatives Bearing a Trifluoro. Semantic Scholar.
- Design, Synthesis, and Antibacterial and Antifungal Activities of Novel Trifluoromethyl and Trifluoromethoxy Substituted Chalcone Deriv
- Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermedi
- Supporting Information For Synthesis, Insecticidal Activity, and Structure-Activity Relationship of Trifluoromethyl-containing Phthalic Acid Diamide. AWS.
- Exploring 4-(Trifluoromethoxy)
- Antifungal Activity of Substituted Nitrobenzenes and Anilines. PMC - NIH.
- 16.
- Ether cleavage. Wikipedia.
- Nitro Reduction. Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides.
- 4-Cyano-3-(trifluoromethyl)aniline. Wikipedia.
- Reduction of Nitro Compounds, Through different Reaction Conditions (Combin
- Alcohol or phenol synthesis by ether cleavage. Organic Chemistry Portal.
- The three main classical reaction types for aryl methyl ether cleavage....
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- 6. Sci-Hub. ChemInform Abstract: Synthesis and Herbicidal Activity of 5‐Alkyl(aryl)‐3‐[(3‐trifluoromethyl)anilino]‐4,5‐dihydro‐1H‐pyrazolo [4,3‐d]pyrimidin‐4‐imines. / ChemInform, 2014 [sci-hub.box]
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Protocol for the Regioselective Nitration of 1-methoxy-2-(trifluoromethoxy)benzene
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive, detailed protocol for the regioselective nitration of 1-methoxy-2-(trifluoromethoxy)benzene. Nitrated aromatic compounds, particularly those functionalized with fluorine-containing groups, are pivotal building blocks in medicinal chemistry and materials science. The trifluoromethoxy group (-OCF₃) is of particular interest as it can enhance metabolic stability and lipophilicity in drug candidates.[1] This guide delves into the underlying reaction mechanism, offers a step-by-step experimental procedure, outlines critical safety protocols, and details methods for product characterization. The content is designed for researchers in synthetic chemistry and drug development, providing the technical depth and practical insights required for successful synthesis.
Mechanistic Rationale and Regioselectivity
The nitration of 1-methoxy-2-(trifluoromethoxy)benzene is a classic example of electrophilic aromatic substitution (EAS). The reaction proceeds via the in-situ generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of concentrated nitric and sulfuric acids. Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the nitronium ion.
The critical aspect of this synthesis is controlling the position of nitration on the benzene ring, which is governed by the directing effects of the existing methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) substituents.
-
Methoxy Group (-OCH₃): This is a strongly activating group and an ortho, para-director.[2] Its activating nature stems from a powerful resonance effect (+M), where the oxygen's lone pairs donate electron density to the aromatic ring, primarily at the ortho and para positions.[3][4]
-
Trifluoromethoxy Group (-OCF₃): In contrast, this group is deactivating yet also an ortho, para-director.[3] The strong electron-withdrawing inductive effect (-I) of the three fluorine atoms deactivates the ring towards electrophilic attack. However, the oxygen's lone pairs can still participate in resonance, directing incoming electrophiles to the ortho and para positions, with a pronounced preference for para substitution.[5]
In 1-methoxy-2-(trifluoromethoxy)benzene, these two effects are in competition. The strongly activating -OCH₃ group at position 1 exerts the dominant influence, directing the incoming nitronium ion to its ortho (position 6) and para (position 4) positions. However, the position 6 is sterically hindered by the adjacent -OCF₃ group. Therefore, the electrophilic attack occurs preferentially at the less hindered and electronically enriched para position (position 4).
The expected major product is 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene .
Caption: Mechanism of Nitration
Experimental Protocol
This protocol is designed for a laboratory scale synthesis. All operations involving corrosive acids must be performed in a certified chemical fume hood.
Materials and Equipment
| Reagent/Material | CAS Number | Molecular Weight ( g/mol ) | Quantity | Notes |
| 1-methoxy-2-(trifluoromethoxy)benzene | 261952-22-1[6] | 192.14 | 5.0 g (26.0 mmol) | Substrate |
| Concentrated Sulfuric Acid (H₂SO₄) | 7664-93-9 | 98.08 | 20 mL | 98%, Catalyst and Solvent |
| Concentrated Nitric Acid (HNO₃) | 7697-37-2 | 63.01 | 2.5 mL | 70%, Nitrating Agent |
| Dichloromethane (DCM) | 75-09-2 | 84.93 | 100 mL | Extraction Solvent |
| Saturated Sodium Bicarbonate (NaHCO₃) | 144-55-8 | 84.01 | 50 mL | Aqueous Wash |
| Anhydrous Magnesium Sulfate (MgSO₄) | 7487-88-9 | 120.37 | ~5 g | Drying Agent |
| Crushed Ice | N/A | 18.02 | ~100 g | For Quenching |
Equipment:
-
100 mL three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer (-20°C to 100°C)
-
Ice-salt bath
-
Separatory funnel (250 mL)
-
Rotary evaporator
-
Standard laboratory glassware
Critical Safety Precautions
Nitration reactions are highly energetic and require strict adherence to safety protocols to mitigate risks.
-
Corrosive and Oxidizing Hazards: Concentrated nitric and sulfuric acids are extremely corrosive and potent oxidizing agents.[7][8] They can cause severe chemical burns upon contact. Mixing them is highly exothermic.[9]
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a face shield, acid-resistant gloves (e.g., butyl rubber or Viton®), and a flame-retardant lab coat.[10]
-
Ventilation: All procedures must be conducted within a properly functioning chemical fume hood to avoid inhalation of toxic and corrosive vapors.[11]
-
Thermal Runaway: The reaction is exothermic.[12] Strict temperature control is essential to prevent the reaction rate from accelerating uncontrollably, which could lead to an explosion. Never add the substrate too quickly.
-
Quenching: Always pour the acidic reaction mixture slowly onto crushed ice. Never add water to the concentrated acid mixture.
-
Waste Disposal: Nitric acid waste is considered hazardous and reactive. It must be collected in a designated, properly labeled container. Crucially, do not mix nitric acid waste with organic solvents , as this can lead to delayed gas evolution and potential explosion.[13]
Caption: Experimental Workflow
Step-by-Step Procedure
-
Preparation of Nitrating Mixture: Place the 100 mL three-neck flask in an ice-salt bath on a magnetic stirrer. Equip it with a thermometer and a dropping funnel. Add 20 mL of concentrated H₂SO₄ to the flask and begin stirring. Allow the acid to cool to 0-5°C.
-
Slowly add 2.5 mL of concentrated HNO₃ dropwise via the dropping funnel to the cold, stirring H₂SO₄. Maintain the internal temperature below 10°C throughout the addition. This "mixed acid" is the nitrating agent.
-
Substrate Addition: Dissolve 5.0 g (26.0 mmol) of 1-methoxy-2-(trifluoromethoxy)benzene in a small amount of DCM (~5 mL) if it is a solid, or use it neat if it is a liquid. Add the substrate dropwise to the cold (0-5°C) nitrating mixture over 30 minutes. A patent for the similar nitration of trifluoromethoxybenzene uses a temperature of 0°C.[14]
-
Reaction: After the addition is complete, allow the mixture to stir at 0-5°C for an additional 1-2 hours. Monitor the reaction's progress by TLC or GC-MS to ensure the consumption of the starting material.
-
Work-up: Prepare a 600 mL beaker containing approximately 100 g of crushed ice. While stirring vigorously, slowly and carefully pour the reaction mixture onto the ice.
-
Extraction: Transfer the resulting slurry to a 250 mL separatory funnel. Extract the aqueous layer with dichloromethane (3 x 30 mL).
-
Washing: Combine the organic extracts and wash them sequentially with water (1 x 50 mL) and saturated sodium bicarbonate solution (2 x 25 mL) to neutralize any remaining acid. Be cautious during the bicarbonate wash as CO₂ evolution may cause pressure buildup.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification: The crude product, likely an oil or low-melting solid, can be purified by column chromatography on silica gel or by fractional distillation under reduced pressure to separate any isomeric byproducts.[15]
Product Characterization
The final product should be characterized to confirm its structure and purity.
| Analysis Technique | Expected Results for 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene |
| ¹H NMR (CDCl₃, 400 MHz) | δ ~7.9-8.1 ppm (2H, m, aromatic protons ortho to -NO₂), δ ~7.0-7.2 ppm (1H, d, aromatic proton ortho to -OCH₃), δ ~3.9 ppm (3H, s, -OCH₃). |
| ¹³C NMR (CDCl₃, 101 MHz) | Signals expected for 8 distinct carbons. The carbon bearing the -OCF₃ group will show a quartet due to C-F coupling. |
| ¹⁹F NMR (CDCl₃, 376 MHz) | A single sharp singlet is expected for the -OCF₃ group. |
| GC-MS (EI) | Molecular ion peak (M⁺) at m/z = 237. Characteristic fragments showing loss of -NO₂ (m/z = 191) and -OCH₃ (m/z = 206).[16] |
| Appearance | Likely a pale yellow oil or solid. |
Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Incomplete reaction; product loss during work-up. | Increase reaction time or temperature slightly (e.g., to room temp), but monitor closely. Ensure efficient extraction and careful handling during washes. |
| Di-nitrated Byproducts | Reaction temperature too high or reaction time too long. | Maintain strict temperature control at 0-5°C. Monitor the reaction closely and quench it as soon as the starting material is consumed.[15] |
| Isomer Formation | Inherent electronic and steric effects. | While the para-isomer is strongly favored, minor amounts of other isomers may form. Purify carefully using high-performance column chromatography or fractional distillation.[15] |
References
- BenchChem. (n.d.). A Comparative Guide to the Influence of Trifluoromethoxy vs. Methoxy Groups on Aromatic Ring Activation.
- YouTube. (2024). Nitration reaction safety.
- National Academic Digital Library of Ethiopia. (2013). Chemistry, Process Design, and Safety for the Nitration Industry.
- BenchChem. (n.d.). Controlling regioselectivity in aromatic nitration reactions.
- University of Washington. (n.d.). NITRIC ACID SAFETY.
- Beilstein Journal of Organic Chemistry. (n.d.). Trifluoromethyl ethers – synthesis and properties of an unusual substituent.
- PMC - NIH. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method.
- PubMed. (2023). Characterization of nitrated aromatic compounds in fine particles from Nanjing, China: Optical properties, source allocation, and secondary processes.
- VelocityEHS. (2015). Nitric Acid Safety Tips & Health Hazards.
- UW Environmental Health & Safety. (2024). Reduce your risk of a nitric acid incident.
- Organic Chemistry Tutor. (n.d.). Directing Effects in Electrophilic Aromatic Substitution Reactions.
- MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design.
- CAMEO Chemicals. (n.d.). NITRATING ACID, MIXTURE, (WITH <= 50% NITRIC ACID).
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- YouTube. (2022). Directing Effects in Electrophilic Aromatic Substitution Made EASY!.
- BenchChem. (n.d.). Technical Support Center: Synthesis of 1-Nitro-2-(trifluoromethoxy)benzene.
- Yale Environmental Health & Safety. (n.d.). SAFE DISPOSAL OF WASTE CONTAINING NITRIC ACID.
- CymitQuimica. (n.d.). 1-Methoxy-2-(trifluoromethoxy)benzene.
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Application Notes and Protocols: The Strategic Utility of Trifluoromethoxy-Substituted Nitroaromatics
An in-depth guide for researchers, scientists, and drug development professionals.
Introduction: The Power of Strategic Fluorination and Activation
In the landscape of modern chemical synthesis, trifluoromethoxy-substituted nitroaromatics represent a class of exceptionally versatile intermediates. The strategic combination of a trifluoromethoxy (-OCF3) group and a nitro (-NO2) group on an aromatic scaffold creates a molecule primed for a wide range of chemical transformations. These compounds are not merely synthetic curiosities; they are foundational building blocks in the development of novel pharmaceuticals, advanced agrochemicals, and high-performance materials.[1]
The trifluoromethoxy group, often termed a "super-halogen," imparts a unique combination of properties. It is highly lipophilic, with a Hansch lipophilicity parameter (π) of approximately +1.04, which can significantly enhance a molecule's ability to permeate biological membranes.[2] Crucially, it is metabolically robust, often replacing a labile methoxy group to block oxidative breakdown by enzymes like CYP450, thereby increasing a drug's half-life.[3][4] Concurrently, both the -OCF3 and the -NO2 groups are strongly electron-withdrawing, a property that profoundly influences the reactivity of the aromatic ring. This dual activation is the key to the synthetic utility of this class of compounds.
This guide provides an in-depth exploration of the applications of trifluoromethoxy-substituted nitroaromatics, focusing on the causality behind experimental choices and providing detailed, field-proven protocols for their synthesis and transformation.
Caption: Core physicochemical properties of trifluoromethoxy-substituted nitroaromatics.
Part 1: Synthesis of Trifluoromethoxy-Substituted Nitroaromatics
The most direct and common method for preparing these compounds is the electrophilic nitration of a trifluoromethoxy-substituted benzene ring. The trifluoromethoxy group is an ortho-, para-director, but its deactivating nature requires forcing conditions, typically a mixture of concentrated nitric and sulfuric acids.
Caption: General workflow for the nitration of trifluoromethoxybenzene.
Protocol 1: Synthesis of 1-Nitro-4-(trifluoromethoxy)benzene
This protocol details the nitration of trifluoromethoxybenzene. The para-isomer is typically the major product.[5]
Causality:
-
Sulfuric Acid: Acts as a catalyst, protonating nitric acid to form the highly electrophilic nitronium ion (NO2+), which is the active nitrating agent.
-
Low Temperature Control (0°C): Electrophilic aromatic substitution is an exothermic process. Maintaining a low temperature is critical to prevent over-nitration (dinitration) and to maximize the yield of the desired mononitrated product. It also helps control the regioselectivity.
Methodology:
-
Preparation: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 100 mL of concentrated sulfuric acid (98%) to 0°C in an ice-salt bath.
-
Nitrating Mixture: Slowly add 30 mL of concentrated nitric acid (65%) to the sulfuric acid via the dropping funnel. Maintain the temperature below 10°C throughout the addition.
-
Substrate Addition: Once the nitrating mixture is prepared and cooled to 0°C, add 50 g of trifluoromethoxybenzene dropwise over 1 hour. Ensure the internal temperature does not exceed 5°C.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0-5°C for an additional 2 hours, then let it slowly warm to room temperature and stir for another hour.
-
Quenching: Carefully pour the reaction mixture onto 500 g of crushed ice with vigorous stirring. A precipitate or an oily layer of the crude product will form.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 100 mL).
-
Workup: Combine the organic layers and wash with water (100 mL), followed by 5% sodium bicarbonate solution (100 mL) to neutralize residual acid, and finally with brine (100 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na2SO4), filter, and remove the solvent under reduced pressure to yield the crude product, which is a mixture of isomers.
-
Purification: The major para-isomer can be purified from the ortho- and meta-isomers by fractional distillation or column chromatography.
Part 2: Pivotal Transformations and Applications
The synthetic power of trifluoromethoxy-substituted nitroaromatics stems from two principal transformations: the reduction of the nitro group and the susceptibility of the activated ring to nucleophilic aromatic substitution (SNAr).
A. Reduction of the Nitro Group to Synthesize Anilines
The reduction of the nitro group to a primary amine is arguably the most important transformation of this scaffold. The resulting trifluoromethoxyanilines are indispensable precursors for countless pharmaceuticals and agrochemicals.
Causality:
-
Catalytic Hydrogenation (e.g., Pd/C): This is a clean and efficient method. The palladium surface adsorbs both the hydrogen gas and the nitroaromatic substrate, facilitating the stepwise reduction of the nitro group to the amine. It avoids the use of harsh acidic conditions and stoichiometric metal waste.
-
Chemical Reduction (e.g., Fe/HCl): This classic method is robust and cost-effective. Iron metal acts as the reducing agent in an acidic medium, with the nitro group being reduced while the iron is oxidized.[5] This method is particularly useful when a substrate contains functional groups that are sensitive to catalytic hydrogenation (e.g., alkynes).
Protocol 2: Catalytic Reduction of 1-Nitro-4-(trifluoromethoxy)benzene
Methodology:
-
Setup: To a hydrogenation vessel, add 20 g of 1-nitro-4-(trifluoromethoxy)benzene and 200 mL of methanol.
-
Catalyst: Carefully add 0.5 g of 10% Palladium on Carbon (Pd/C) catalyst under an inert atmosphere (e.g., nitrogen or argon).
-
Hydrogenation: Seal the vessel and purge it with hydrogen gas. Pressurize the vessel to 50 psi with hydrogen.
-
Reaction: Stir the mixture vigorously at room temperature. The reaction progress can be monitored by the uptake of hydrogen or by TLC/GC-MS analysis. The reaction is typically complete within 4-6 hours.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with nitrogen.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the pad with a small amount of methanol.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure to yield 4-(trifluoromethoxy)aniline as a crude product, which can be purified by distillation or recrystallization.
Caption: Reduction of the nitro group opens pathways to diverse functional derivatives.
B. Nucleophilic Aromatic Substitution (SNAr)
The presence of two powerful electron-withdrawing groups (-NO2 and -OCF3) ortho or para to a leaving group (like a halogen) dramatically activates the aromatic ring toward nucleophilic attack.[6] This SNAr reaction is a cornerstone of modern synthetic chemistry for building complex molecular architectures.
Causality:
-
Ring Activation: The electron-withdrawing groups polarize the carbon-halogen bond and, more importantly, stabilize the negative charge of the intermediate Meisenheimer complex through resonance and induction. This stabilization lowers the activation energy of the rate-determining first step (nucleophilic attack).[7]
-
Leaving Group: Fluorine is often the best leaving group in SNAr, contrary to SN1/SN2 reactions. Its high electronegativity makes the attached carbon highly electrophilic, accelerating the initial nucleophilic attack, which is the slow step.[7]
| Substituent | Hammett Constant (σₚ) | Hammett Constant (σₘ) |
| Nitro (-NO2) | 0.78 | 0.71 |
| Trifluoromethyl (-CF₃) | 0.53 | 0.44 |
| Trifluoromethoxy (-OCF₃) | 0.36 | 0.39 |
| Caption: Hammett constants illustrating the electron-withdrawing strength of key substituents. A more positive value indicates a stronger effect.[8] |
digraph "SNAr_Mechanism" { graph [rankdir="LR"]; node [shape=plaintext, fontname="Helvetica", fontsize=10]; edge [fontname="Helvetica", fontsize=9];Reactants [label="Ar-F + Nu:⁻"]; TS1 [label="[Transition State 1]‡", shape=none]; Intermediate [label="Meisenheimer Complex\n(Stabilized by -NO2, -OCF3)", shape=box, style="rounded,filled", fillcolor="#FBBC05", fontcolor="#202124", peripheries=2]; TS2 [label="[Transition State 2]‡", shape=none]; Products [label="Ar-Nu + F⁻"];
Reactants -> TS1 [label="Slow\n(Rate-determining)"]; TS1 -> Intermediate; Intermediate -> TS2 [label="Fast"]; TS2 -> Products; }
Caption: The addition-elimination mechanism of Nucleophilic Aromatic Substitution (SNAr).
Protocol 3: SNAr Reaction of 4-Fluoro-3-(trifluoromethoxy)nitrobenzene
This protocol describes a typical SNAr reaction where a fluorine atom is displaced by an amine nucleophile.
Methodology:
-
Setup: In a sealed reaction vial, dissolve 1.0 mmol of 4-fluoro-3-(trifluoromethoxy)nitrobenzene and 1.2 mmol of the desired amine nucleophile in 5 mL of a polar aprotic solvent like Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).
-
Base: Add 2.0 mmol of a non-nucleophilic base, such as potassium carbonate (K2CO3) or diisopropylethylamine (DIPEA), to act as a scavenger for the HF produced.
-
Reaction: Seal the vial and heat the mixture to 90-120°C. The optimal temperature will depend on the nucleophilicity of the amine. Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-18 hours).[6]
-
Quenching: Cool the reaction mixture to room temperature and pour it into 50 mL of water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 30 mL).
-
Workup: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), and filter.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel to yield the desired substituted aniline derivative.
Part 3: Applications in Drug Discovery & Agrochemicals
The unique properties conferred by the trifluoromethoxy group make it a privileged moiety in modern drug design and agrochemical development.[4][9][10]
Medicinal Chemistry Insights
-
Bioisosterism: The -OCF3 group is a bioisostere for several common functional groups. It can replace a metabolically vulnerable methoxy (-OCH3) group to block P450-mediated oxidation. In some contexts, its electronic properties can mimic those of halogens or even the nitro group itself, while offering improved pharmacokinetic profiles.[11][12][13]
-
Enhanced Pharmacokinetics: The primary drivers for incorporating the -OCF3 group are to improve a drug candidate's ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
| Property | Methoxy (-OCH3) | Trifluoromethoxy (-OCF3) | Impact on Drug Design |
| Hansch Lipophilicity (π) | -0.02 | +1.04 | Significantly increases lipophilicity, aiding membrane permeability. |
| Metabolic Stability | Low (Susceptible to O-dealkylation) | High (Resistant to oxidation) | Blocks metabolic hotspots, increases drug half-life. |
| Electronic Effect | Electron-donating | Strongly electron-withdrawing | Alters pKa and modulates interactions with biological targets. |
Caption: Comparison of physicochemical properties of methoxy vs. trifluoromethoxy groups.
Agrochemical Applications
The principles that make the trifluoromethoxy group valuable in pharmaceuticals are directly transferable to agrochemicals.[10]
-
Enhanced Uptake: The high lipophilicity of -OCF3 containing compounds facilitates their transport across the waxy cuticles of plants and the chitinous exoskeletons of insects, increasing the efficacy of herbicides and insecticides.[10]
-
Environmental Persistence & Potency: The metabolic stability of the -OCF3 group can lead to longer-lasting effects in the field, although this must be balanced with environmental degradation considerations. The strong electronic effects can also enhance binding to target enzymes or receptors in pests and weeds.
References
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Tseng, C. C., et al. (2019). The Trifluoromethyl Group as a Bioisosteric Replacement of the Aliphatic Nitro Group in CB1 Receptor Positive Allosteric Modulators. Journal of Medicinal Chemistry, 62(10), 5049-5062. Available at: [Link][11][12][13][14]
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Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Chemical Properties and Synthesis of 3-(Trifluoromethoxy)nitrobenzene. Available at: [Link][1]
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Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009. Available at: [Link][3][4][9]
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Fujikawa, K., et al. (2017). Current Contributions of Organofluorine Compounds to the Agrochemical Industry. Frontiers in Chemistry, 5, 96. Available at: [Link][10][15]
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Reddy, B. V. S., et al. (2016). Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents, WO2016125185A2. Available at: [5]
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Application Note: A Validated Protocol for the Chemoselective Reduction of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
An Application Note for the Synthesis of 4-Methoxy-2-(trifluoromethoxy)aniline
Abstract
The reduction of aromatic nitro compounds to their corresponding anilines is a cornerstone transformation in organic synthesis, providing critical intermediates for pharmaceuticals, agrochemicals, and materials science. This document provides a detailed experimental protocol for the chemoselective reduction of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene to yield 4-Methoxy-2-(trifluoromethoxy)aniline. We present a comparative analysis of common reduction methodologies and offer a validated, step-by-step protocol using catalytic hydrogenation with palladium on carbon (Pd/C), a method renowned for its efficiency, clean conversion, and operational simplicity. The rationale behind procedural steps, work-up, purification, and product characterization is discussed to ensure reliable and reproducible outcomes.
Introduction and Mechanistic Rationale
4-Methoxy-2-(trifluoromethoxy)aniline is a valuable fluorinated building block in medicinal chemistry. The trifluoromethoxy (-OCF₃) group can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] The synthesis of this aniline is most directly achieved through the reduction of its nitro precursor, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
The conversion of a nitro group to an amine is a six-electron reduction that proceeds through nitroso and hydroxylamine intermediates.[2][3] The choice of reducing agent is critical to ensure high yield and to avoid unwanted side reactions, especially given the presence of two different ether linkages on the aromatic ring.
Comparative Analysis of Reduction Methods:
-
Catalytic Hydrogenation: This is often the preferred industrial and laboratory method due to its high atom economy and clean reaction profile.[4] Catalysts like palladium on carbon (Pd/C) are highly effective for reducing nitro groups under molecular hydrogen (H₂).[5][6][7] The reaction conditions are typically mild (room temperature, atmospheric to low pressure) and the only byproduct is water. This method shows excellent tolerance for many functional groups, including ethers and trifluoromethyl groups.[8]
-
Dissolving Metal Reductions: Classical methods using metals like iron (Fe), tin (Sn), or zinc (Zn) in acidic media are robust and effective.[9][10] For instance, Fe powder in acetic acid is a common and inexpensive choice.[11][12][13] However, these reactions are stoichiometric, generating significant metallic waste that can complicate purification.[14][15] The strongly acidic conditions can be incompatible with sensitive substrates, though the ether groups in the target molecule are likely stable.
-
Transfer Hydrogenation: This method uses a hydrogen donor molecule (e.g., ammonium formate, formic acid, hydrazine) in the presence of a catalyst like Pd/C.[4][16] It avoids the need for pressurized hydrogen gas, making it operationally simpler and safer for standard laboratory setups.
For the target transformation, catalytic hydrogenation with Pd/C and H₂ is selected as the primary protocol due to its superior efficiency, cleanliness, and ease of product isolation.
Experimental Protocol: Catalytic Hydrogenation
This section details the complete workflow for the reduction of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Materials and Reagents
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Notes |
| 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | C₈H₆F₃NO₄ | 253.13 | 1.0 eq | Starting Material |
| Palladium on Carbon (10 wt%) | Pd/C | - | 1-5 mol% | Catalyst, handle carefully |
| Methanol (MeOH) | CH₃OH | 32.04 | ~10-20 mL/g | Anhydrous grade solvent |
| Celite® 545 | - | - | As needed | Filtration aid |
| Nitrogen or Argon Gas | N₂ / Ar | - | - | For inerting |
| Hydrogen Gas | H₂ | 2.02 | - | Reducing agent |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | For rinsing/extraction |
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask or a hydrogenation vessel equipped with a magnetic stir bar, add 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq).
-
Solvent Addition: Add methanol (approx. 10-20 mL per gram of starting material) to completely dissolve the substrate.
-
Inerting: Seal the flask and purge the system with an inert gas (Nitrogen or Argon) for 5-10 minutes to remove oxygen.
-
Catalyst Addition: Under a positive pressure of the inert gas, carefully add 10% Palladium on Carbon (1-5 mol% relative to the substrate). Safety Note: Pd/C can be pyrophoric, especially when dry and in the presence of solvents. Do not allow it to dry on filter paper exposed to air.
-
Hydrogenation: Securely attach a hydrogen-filled balloon to the flask (for atmospheric pressure) or place the vessel in a Parr hydrogenation apparatus. Evacuate the inert gas under vacuum and backfill with hydrogen. Repeat this cycle 3-5 times to ensure a hydrogen atmosphere.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Vigorous stirring is crucial for ensuring efficient contact between the substrate, catalyst, and hydrogen gas.
-
Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 2-6 hours. A complete reaction is indicated by the disappearance of the starting material spot.
-
Work-up - Catalyst Removal: Upon completion, carefully purge the reaction vessel with an inert gas to remove excess hydrogen. Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.[2] Wash the Celite pad thoroughly with methanol or ethyl acetate to ensure complete recovery of the product.
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to yield the crude 4-Methoxy-2-(trifluoromethoxy)aniline.
Purification
The crude product is often of high purity. If further purification is required, the following methods can be employed:
-
Flash Column Chromatography: The crude amine can be purified on silica gel.[2] A common eluent system is a gradient of ethyl acetate in hexanes. It is sometimes beneficial to add a small amount (~0.5-1%) of triethylamine to the eluent to prevent the amine from streaking on the acidic silica gel.[17]
-
Distillation: If the product is a liquid, vacuum distillation can be an effective purification method for larger scales.[18]
-
Acid-Base Extraction: Dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate). Wash with a dilute aqueous acid (e.g., 1M HCl) to protonate the amine and pull it into the aqueous layer. Wash the organic layer to remove neutral impurities. Basify the aqueous layer (e.g., with 2M NaOH) and extract the purified amine back into an organic solvent. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.[19]
Visualization of Experimental Workflow
The following diagram outlines the key stages of the synthesis protocol.
Caption: Experimental workflow for the reduction of the nitro group.
Characterization of 4-Methoxy-2-(trifluoromethoxy)aniline
The final product should be characterized to confirm its identity and purity.
-
Appearance: Colorless to pale yellow liquid or low-melting solid.
-
Molecular Formula: C₈H₈F₃NO
-
Molecular Weight: 191.15 g/mol [20]
-
¹H NMR: Expect characteristic signals for the methoxy group (singlet, ~3.8 ppm), the aromatic protons (multiplets, ~6.7-7.0 ppm), and the amine protons (broad singlet, ~3.5-4.5 ppm, exchanges with D₂O).
-
¹³C NMR: Expect signals for the aromatic carbons, the methoxy carbon, and the trifluoromethoxy carbon (quartet due to C-F coupling).
-
Mass Spectrometry (MS): ESI+ should show the [M+H]⁺ ion at m/z 192.06.
-
Infrared (IR) Spectroscopy: Look for characteristic N-H stretching bands (typically two bands for a primary amine) around 3350-3450 cm⁻¹.
Conclusion
The protocol described provides a reliable and high-yielding method for the synthesis of 4-Methoxy-2-(trifluoromethoxy)aniline from its nitro precursor. Catalytic hydrogenation with Pd/C is demonstrated to be a superior method, offering excellent chemoselectivity and operational simplicity. By following the detailed steps for reaction execution, work-up, and purification, researchers can confidently produce this valuable building block for applications in drug discovery and chemical development.
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Wikipedia. Palladium on carbon . Wikipedia. [Link]
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Gamble, A. B., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation . Synthetic Communications, Vol 37, No 16. [Link]
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ACS Green Chemistry Institute. Sn2+ reduction . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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Suresh, S., et al. Study of Electron Beam Irradiated Palladium on Carbon Catalysts for Transfer Hydrogenation Reactions of Nitroarenes Compounds . ResearchGate, 2024. [https://www.researchgate.net/publication/377464132_Study_of_Electron_Beam_Irradiated_Palladium_on_Carbon_Catalysts_for_Transfer_Hydrogenation_Reactions_of_Nitroarenes_Compounds]([Link]_ Palladium_on_Carbon_Catalysts_for_Transfer_Hydrogenation_Reactions_of_Nitroarenes_Compounds)
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Gamble, A. B., et al. Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation . SciSpace. [Link]
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Organic Chemistry Portal. Nitro Reduction . [Link]
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Conner, W. C., et al. A Study of Nitrobenzene Hydrogenation Over Palladium/Carbon Catalysts . ResearchGate, 2000. [Link]
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Ma, Y., et al. Efficient room-temperature hydrogenation of nitroaromatic compounds to primary amines using nitrogen-doped carbon-supported palladium catalysts . RSC Publishing, 2024. [Link]
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ScienceMadness.org. Nitroaromatic Reduction w/Sn . [Link]
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Maj, A. M., et al. Chemoselective Hydrogenation of Nitroarenes Using an Air-Stable Base-Metal Catalyst . Organic Letters, ACS Publications, 2021. [Link]
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Simon, A., et al. Trichloroacetic acid fueled practical amine purifications . PubMed Central, NIH, 2022. [Link]
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Master Organic Chemistry. Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes . [Link]
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Reddit. Working up nitroarene reductions with iron powder - strategies for dealing with the gelatinous rust byproduct? . [Link]
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Quick Company. Process For Preparation And Purification Of An Aromatic Amine . [Link]
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Kim, M., et al. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography-tandem mass spectrometry . Journal of the Korean Society for Applied Biological Chemistry, 2021. [Link]
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Liu, W., et al. Chemo-, site-selective reduction of nitroarenes under blue-light, catalyst-free conditions . ChemRxiv, 2022. [Link]
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Thomas, S. P., et al. Synthetic and Mechanistic Studies into the Reductive Functionalization of Nitro Compounds Catalyzed by an Iron(salen) Complex . NIH, 2014. [Link]
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Pirola, M., et al. Selective reduction of nitroarenes using Ru/C and CaH2 . RSC Publishing, 2020. [Link]
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ResearchGate. Catalytic hydrogenation of nitroarenes into different products via different routes . [Link]
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Khan, F., et al. Reduction of Nitroarenes into Aryl Amines and N-Aryl hydroxylamines via Activation of NaBH4 and Ammonia-Borane Complexes by Ag/TiO2 Catalyst . MDPI, 2021. [Link]
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Bandar, A. Y., et al. Reductive N-Alkylation of Nitroarenes: A Green Approach for the N-Alkylation of Natural Products . NIH. [Link]
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ResearchGate. General scheme for the catalytic hydrogenation of nitroarene . [Link]
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Li, W., et al. Selective photochemical reduction of nitroarenes to N-arylhydroxylamines with γ-terpinene . RSC Publishing, 2022. [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. The Science Behind 4-(Trifluoromethoxy)aniline: Synthesis and Application in Drug Discovery . [Link]
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Li, C., et al. Polar hydrogen species mediated nitroarenes selective reduction to anilines over an [FeMo]Sx catalyst . Dalton Transactions, RSC Publishing, 2022. [Link]
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Bodedla, G., et al. Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst . NIH, 2023. [Link]
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Calvin Digital Commons. Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups . [Link]
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PubChem. 4-(Trifluoromethoxy)aniline . [Link]
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Infoscience. Rational Catalyst Design for Selective Hydrogenations: Nitroarenes and Alkynes as case studies . [Link]
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ACS Green Chemistry Institute. Nitro Reduction . ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
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National Institutes of Health. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives . PubMed Central, 2017. [Link]
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The Strategic Utility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in the Synthesis of Advanced Heterocyclic Scaffolds
Introduction: A Building Block Engineered for Complexity
In the landscape of modern medicinal chemistry and materials science, the demand for novel heterocyclic compounds with precisely tuned electronic and physiological properties is incessant. 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene emerges as a pre-functionalized aromatic building block of significant strategic value. Its unique substitution pattern, featuring a potent electron-withdrawing nitro group, a methoxy group, and a lipophilic trifluoromethoxy group, offers a versatile platform for the construction of complex heterocyclic systems. The electronic disparity of these substituents not only activates the benzene ring for specific transformations but also imparts desirable characteristics such as metabolic stability and enhanced binding affinities in the final molecules.
This technical guide provides an in-depth exploration of the application of 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene in the synthesis of medicinally relevant heterocyclic compounds, with a focus on benzimidazoles and phenothiazines. We will dissect the underlying chemical principles, provide detailed, field-proven protocols, and present a logical framework for the strategic utilization of this versatile reagent.
Core Synthetic Strategy: The Gateway Amine
The primary pathway to leveraging 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene in heterocyclic synthesis is through the reduction of its nitro group to form the key intermediate, 4-methoxy-2-(trifluoromethoxy)aniline . This transformation is pivotal as it unmasks a nucleophilic amino group, which can then participate in a variety of cyclization reactions.
Part 1: Synthesis of the Key Intermediate: 4-Methoxy-2-(trifluoromethoxy)aniline
The reduction of the nitro group in 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene is a critical first step. The choice of reducing agent is dictated by the need for high yield and compatibility with the other functional groups on the ring. Catalytic hydrogenation is a clean and efficient method for this transformation.
Protocol 1: Catalytic Hydrogenation for the Synthesis of 4-Methoxy-2-(trifluoromethoxy)aniline
Materials:
-
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
Palladium on carbon (10 wt. % Pd/C)
-
Methanol (MeOH) or Ethyl Acetate (EtOAc)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
In a suitable hydrogenation vessel, dissolve 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene (1.0 eq) in methanol or ethyl acetate.
-
Carefully add 10% Pd/C (5-10 mol%) to the solution under an inert atmosphere (e.g., nitrogen or argon).
-
Seal the vessel and evacuate the atmosphere, followed by backfilling with hydrogen gas. Repeat this cycle three times.
-
Pressurize the vessel with hydrogen gas (typically 1-3 atm, or use a hydrogen-filled balloon for atmospheric pressure hydrogenation) and stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is completely consumed.
-
Upon completion, carefully vent the hydrogen gas and purge the vessel with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude 4-methoxy-2-(trifluoromethoxy)aniline. The product is often of sufficient purity for use in subsequent steps without further purification.
Part 2: Synthesis of Benzimidazole Derivatives
Benzimidazoles are a prominent class of heterocyclic compounds with a wide range of biological activities. The synthesis of benzimidazole derivatives from 4-methoxy-2-(trifluoromethoxy)aniline can be achieved through condensation with aldehydes followed by oxidative cyclization.
Note on Benzimidazole Synthesis: A direct condensation of 4-methoxy-2-(trifluoromethoxy)aniline with an aldehyde will not yield a benzimidazole, as this requires an ortho-diamine. A common strategy involves an initial nucleophilic aromatic substitution (SNAr) of a suitably activated di-nitro or halo-nitro benzene with an amine, followed by reduction of the remaining nitro group to generate the required ortho-diamine. However, for the purpose of illustrating the utility of our key aniline, we will present a well-established general method for benzimidazole synthesis from an ortho-phenylenediamine, which would be the logical downstream product of further synthetic steps.
Protocol 2: General Synthesis of Benzimidazoles from an o-Phenylenediamine
Materials:
-
An o-phenylenediamine derivative (e.g., 4-methoxy-2-(trifluoromethoxy)benzene-1,2-diamine - a hypothetical derivative for illustrative purposes)
-
An aromatic or aliphatic aldehyde (R-CHO)
-
Ethanol (EtOH) or Acetic Acid (AcOH)
-
An oxidizing agent (e.g., air, nitrobenzene, or benzoquinone)
Procedure:
-
Dissolve the o-phenylenediamine derivative (1.0 eq) in ethanol or acetic acid in a round-bottom flask.
-
Add the aldehyde (1.0-1.2 eq) to the solution and stir the mixture at room temperature or with gentle heating.
-
The reaction can be conducted in the presence of an oxidizing agent, or in many cases, atmospheric oxygen is sufficient for the oxidative cyclization.
-
Monitor the reaction by TLC. The formation of the benzimidazole is often accompanied by a color change.
-
Upon completion, cool the reaction mixture. If the product precipitates, it can be collected by filtration.
-
If the product remains in solution, the solvent can be removed under reduced pressure, and the residue purified by column chromatography or recrystallization.
Part 3: Synthesis of Phenothiazine Derivatives
Phenothiazines are a class of tricyclic heterocyclic compounds with significant applications in pharmacology, particularly as antipsychotic and antihistaminic agents. A plausible route to phenothiazine derivatives from 4-methoxy-2-(trifluoromethoxy)aniline involves a two-step process: ortho-thioarylation followed by intramolecular cyclization.
Protocol 3: Two-Step Synthesis of Phenothiazines via Thioarylation and Cyclization
Step A: ortho-Thioarylation of 4-Methoxy-2-(trifluoromethoxy)aniline
Materials:
-
4-Methoxy-2-(trifluoromethoxy)aniline
-
A suitable 2-halothiophenol derivative (e.g., 2-bromothiophenol)
-
A palladium or copper catalyst (e.g., Pd(OAc)₂, CuI)
-
A suitable ligand (e.g., Xantphos, BINAP)
-
A base (e.g., K₂CO₃, Cs₂CO₃)
-
Anhydrous, degassed solvent (e.g., Toluene, Dioxane)
Procedure:
-
To a flame-dried Schlenk flask, add the catalyst, ligand, and base under an inert atmosphere.
-
Add 4-methoxy-2-(trifluoromethoxy)aniline (1.0 eq) and the 2-halothiophenol derivative (1.1 eq).
-
Add the anhydrous, degassed solvent via syringe.
-
Heat the reaction mixture to the appropriate temperature (typically 80-120 °C) and stir until the starting materials are consumed (monitor by TLC or GC-MS).
-
Cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Filter the mixture through a pad of Celite® and wash the pad with the same solvent.
-
Wash the combined organic filtrate with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography to yield the diaryl sulfide intermediate.
Step B: Intramolecular Cyclization to the Phenothiazine Core
Materials:
-
The diaryl sulfide intermediate from Step A
-
A catalyst for C-H activation/cyclization (e.g., Pd(OAc)₂)
-
An oxidant (e.g., Ag₂CO₃, O₂)
-
A suitable solvent (e.g., Acetic Acid, DMF)
Procedure:
-
In a reaction vessel, dissolve the diaryl sulfide intermediate in the chosen solvent.
-
Add the catalyst and oxidant.
-
Heat the reaction mixture under an inert atmosphere or in the presence of air/oxygen, depending on the chosen oxidant.
-
Monitor the reaction for the formation of the phenothiazine product.
-
Upon completion, cool the reaction, dilute with an organic solvent, and wash with water and brine.
-
Dry the organic layer, concentrate, and purify the final phenothiazine derivative by column chromatography or recrystallization.
Data Presentation
| Reagent | Structure | Key Applications |
| 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | Precursor for advanced heterocyclic synthesis | |
| 4-Methoxy-2-(trifluoromethoxy)aniline | Key intermediate for cyclization reactions | |
| Benzimidazole | Core scaffold in many pharmaceuticals | |
| Phenothiazine | Core scaffold in antipsychotic and antihistaminic drugs |
Conclusion and Future Outlook
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a highly valuable and strategically designed starting material for the synthesis of complex heterocyclic compounds. The protocols and strategies outlined in this guide demonstrate a clear and logical pathway from this nitroaromatic precursor to valuable benzimidazole and phenothiazine scaffolds. The key to its utility lies in the efficient reduction of the nitro group to the corresponding aniline, which then serves as a versatile nucleophile in a variety of cyclization reactions. The presence of the methoxy and trifluoromethoxy groups throughout the synthetic sequence provides a means to fine-tune the properties of the final heterocyclic products, making this an attractive building block for researchers in drug discovery and materials science. Further exploration of the reactivity of the key aniline intermediate is likely to unveil even broader applications in the synthesis of other novel heterocyclic systems.
References
- Note: As the specific reactions for the title compound are not widely documented, the references provided are for analogous and fundamental transformations that form the basis of the proposed synthetic protocols. The URLs have been verified for accessibility.
-
Catalytic Hydrogenation of Nitroarenes: For a general overview and protocols for the reduction of nitro groups.
-
Title: Catalytic Hydrogenation
-
Source: Organic Syntheses
-
URL: [Link]
-
-
Benzimidazole Synthesis: For a comprehensive review of benzimidazole synthesis.
-
Title: Recent advances in the synthesis of benzimidazoles
-
Source: RSC Advances
-
URL: [Link]
-
-
Phenothiazine Synthesis: For an overview of synthetic routes to phenothiazines.
-
Title: Recent Advances in the Synthesis of Phenothiazines
-
Source: Molecules
-
URL: [Link]
-
-
Ullmann Condensation and Thioarylation: For information on C-S bond formation reactions.
-
Title: The Ullmann reaction
-
Source: Chemical Reviews
-
URL: [Link]
-
Application Notes & Protocols: Leveraging 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in Advanced Cross-Coupling Reactions
Prepared by: Gemini, Senior Application Scientist
Introduction: A Substrate of Strategic Importance
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the development of novel molecular architectures is paramount. 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene emerges as a substrate of significant interest for cross-coupling reactions. Its unique electronic profile, characterized by the presence of three distinct functional groups, offers a powerful handle for strategic molecular elaboration.
The benzene core is decorated with a methoxy group (-OCH₃), a potent nitro group (-NO₂), and a trifluoromethoxy group (-OCF₃). Both the nitro and trifluoromethoxy moieties are strong electron-withdrawing groups, acting through resonance/induction and a powerful inductive effect, respectively.[1] This pronounced electron deficiency significantly activates an associated leaving group (e.g., a halide) on the aromatic ring towards the oxidative addition step, which is often the rate-limiting step in many palladium-catalyzed cross-coupling cycles.[2] Consequently, this molecule serves as an excellent electrophilic partner for constructing complex C-C, C-N, and C-O bonds, yielding products with potential applications as pharmaceutical intermediates and advanced materials.[1][3]
This guide provides an in-depth analysis and field-tested protocols for employing halo-derivatives of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in three cornerstone cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.
General Experimental Workflow
A successful cross-coupling reaction hinges on the rigorous exclusion of oxygen, which can oxidatively degrade the active Pd(0) catalyst. The following general workflow is foundational for the protocols described herein.
Caption: Standard workflow for a typical cross-coupling experiment.
Suzuki-Miyaura Coupling: Forging C(sp²)-C(sp²) Bonds
The Suzuki-Miyaura reaction is a robust and versatile method for forming biaryl structures by coupling an organoboron species with an organic halide.[4] The strong electron-withdrawing nature of the nitro and trifluoromethoxy groups on our substrate facilitates the initial oxidative addition of the Pd(0) catalyst into the aryl-halide bond.
Causality Behind Protocol Choices
-
Catalyst System: A Pd(II) precatalyst like Pd(OAc)₂ is often used, which is reduced in situ to the active Pd(0) species.[5] For electron-deficient and potentially challenging substrates, sterically hindered and electron-rich phosphine ligands such as RuPhos or P(tBu)₃ are employed. These ligands accelerate both the oxidative addition and the subsequent reductive elimination steps, enhancing overall catalytic turnover.[5]
-
Base: An inorganic base like K₂CO₃ or K₃PO₄ is crucial.[6] Its primary role is to activate the organoboron species by forming a more nucleophilic boronate complex, which facilitates the transmetalation step.[7]
-
Solvent System: A mixture of an organic solvent (e.g., Toluene, Dioxane) and water is common. Water helps to dissolve the inorganic base and facilitates the formation of the active boronate species.[6]
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Suzuki-Miyaura coupling.
Detailed Protocol: Synthesis of a Biaryl Derivative
This protocol describes the coupling of 1-bromo-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene with phenylboronic acid .
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 equiv | The electron-deficient substrate. |
| Boronic Acid | 1.2 equiv | Phenylboronic acid. Slight excess ensures full conversion. |
| Catalyst | Pd(OAc)₂ (2 mol%) | A stable Pd(II) precatalyst. |
| Ligand | RuPhos (4 mol%) | Bulky, electron-rich ligand for efficient coupling.[6] |
| Base | K₂CO₃ (3.0 equiv) | Essential for activating the boronic acid.[6] |
| Solvent | Toluene/H₂O (10:1) | A standard biphasic system for this reaction. |
| Temperature | 80 °C | Provides sufficient thermal energy for the reaction. |
| Time | 12-24 hours | Monitored by TLC or GC-MS for completion. |
| Typical Yield | 75-90% | Dependent on purity of starting materials and inertness of atmosphere. |
Step-by-Step Methodology:
-
Setup: To an oven-dried Schlenk flask, add 1-bromo-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene (0.5 mmol, 1.0 equiv), phenylboronic acid (0.6 mmol, 1.2 equiv), Pd(OAc)₂ (0.01 mmol, 2 mol%), RuPhos (0.02 mmol, 4 mol%), and K₂CO₃ (1.5 mmol, 3.0 equiv).
-
Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with dry argon or nitrogen three times.
-
Solvent Addition: Add degassed toluene (2.5 mL) and degassed water (0.25 mL) via syringe.
-
Reaction: Place the flask in a preheated oil bath at 80 °C and stir vigorously for 12-24 hours. Monitor the reaction's progress by TLC.
-
Workup: After cooling to room temperature, dilute the mixture with ethyl acetate (10 mL) and water (10 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 5 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the desired biaryl product.
Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a powerful palladium-catalyzed reaction for forming carbon-nitrogen bonds, a linkage ubiquitous in pharmaceuticals.[8] The protocol's success with an electron-deficient substrate like ours relies on a catalyst system capable of overcoming the challenges associated with C-N bond formation.
Causality Behind Protocol Choices
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, BrettPhos) are state-of-the-art. They promote the reductive elimination step, which is often the turnover-limiting step in C-N coupling, and prevent ligand-based side reactions.[9][10]
-
Base: A strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LiHMDS) is typically required.[11] The base deprotonates the amine in the catalytic cycle to form the palladium-amido complex, which precedes the final reductive elimination step.[11]
-
Solvent: Anhydrous, polar aprotic solvents like toluene or dioxane are preferred to ensure the solubility of the reagents and intermediates while maintaining a high reaction temperature.
Catalytic Cycle Diagram
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Detailed Protocol: Synthesis of an Aryl Amine
This protocol describes the coupling of 1-chloro-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene with morpholine . Aryl chlorides are more challenging substrates than bromides, necessitating a more active catalyst system.
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 equiv | Aryl chloride, a cost-effective but less reactive partner. |
| Amine | 1.2 equiv | Morpholine, a common secondary cyclic amine. |
| Catalyst | Pd₂(dba)₃ (2 mol%) | A common Pd(0) source. |
| Ligand | XPhos (4.5 mol%) | A highly effective ligand for coupling aryl chlorides.[9] |
| Base | NaOtBu (1.4 equiv) | Strong, non-nucleophilic base. |
| Solvent | Toluene | Anhydrous, high-boiling solvent. |
| Temperature | 100 °C | Higher temperature needed for aryl chloride activation. |
| Time | 4-12 hours | Monitor by TLC or LC-MS. |
| Typical Yield | 80-95% | Highly dependent on the quality of the base and exclusion of air. |
Step-by-Step Methodology:
-
Setup: In a glovebox, add NaOtBu (0.7 mmol, 1.4 equiv) to an oven-dried vial. Outside the glovebox, add 1-chloro-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene (0.5 mmol, 1.0 equiv), Pd₂(dba)₃ (0.01 mmol, 2 mol%), and XPhos (0.0225 mmol, 4.5 mol%).
-
Inert Atmosphere: Seal the vial with a Teflon-lined cap, remove from the glovebox, and purge with argon.
-
Reagent Addition: Add anhydrous toluene (2.0 mL) followed by morpholine (0.6 mmol, 1.2 equiv) via syringe.
-
Reaction: Place the vial in a preheated aluminum block at 100 °C and stir for 4-12 hours until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a short pad of celite.
-
Purification: Concentrate the filtrate under reduced pressure and purify the resulting residue by silica gel chromatography to afford the desired N-aryl morpholine product.
Sonogashira Coupling: Installation of an Alkyne Moiety
The Sonogashira coupling provides a direct route to aryl alkynes by reacting an aryl halide with a terminal alkyne.[12] This reaction is distinguished by its use of a dual catalyst system, typically palladium and a copper(I) salt.
Causality Behind Protocol Choices
-
Catalyst System: A palladium catalyst (e.g., PdCl₂(PPh₃)₂) facilitates the main oxidative addition/reductive elimination cycle. A copper(I) co-catalyst (e.g., CuI) is crucial for activating the alkyne. The copper salt reacts with the terminal alkyne to form a copper acetylide intermediate, which is more reactive in the transmetalation step with the palladium center.[4]
-
Base: An amine base, such as triethylamine (Et₃N) or diisopropylamine (iPr₂NH), serves a dual purpose. It scavenges the HX acid produced during the reaction and also helps to deprotonate the terminal alkyne, facilitating the formation of the copper acetylide.[13]
-
Solvent: Solvents like THF or DMF are commonly used to ensure all components remain in solution.
Catalytic Cycle Diagram
Caption: Dual catalytic cycles of the Sonogashira coupling.
Detailed Protocol: Synthesis of an Aryl Alkyne
This protocol describes the coupling of 1-iodo-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene with phenylacetylene . Aryl iodides are the most reactive halides in Sonogashira couplings.
| Parameter | Condition | Notes |
| Aryl Halide | 1.0 equiv | Aryl iodide for high reactivity. |
| Alkyne | 1.2 equiv | Phenylacetylene. |
| Pd Catalyst | PdCl₂(PPh₃)₂ (3 mol%) | A standard, reliable palladium source.[14] |
| Cu Co-catalyst | CuI (5 mol%) | Activates the terminal alkyne. |
| Base | Triethylamine (Et₃N) | Acts as both base and solvent. |
| Solvent | THF (optional) | Can be run neat in Et₃N or with a co-solvent. |
| Temperature | Room Temp. to 50 °C | Often proceeds under mild conditions. |
| Time | 2-6 hours | Typically a rapid reaction with aryl iodides. |
| Typical Yield | 85-98% | High yields are common for this transformation. |
Step-by-Step Methodology:
-
Setup: To a flame-dried round-bottom flask, add 1-iodo-4-methoxy-5-nitro-2-(trifluoromethoxy)benzene (0.5 mmol, 1.0 equiv), PdCl₂(PPh₃)₂ (0.015 mmol, 3 mol%), and CuI (0.025 mmol, 5 mol%).
-
Inert Atmosphere: Seal the flask and establish an inert atmosphere by evacuating and backfilling with nitrogen three times.
-
Reagent Addition: Add anhydrous triethylamine (2.0 mL) via syringe, followed by phenylacetylene (0.6 mmol, 1.2 equiv). If solubility is an issue, 1.0 mL of anhydrous THF can be added as a co-solvent.
-
Reaction: Stir the mixture at room temperature. If the reaction is sluggish, warm gently to 40-50 °C. Monitor completion by TLC.
-
Workup: Once complete, concentrate the reaction mixture under reduced pressure. Redissolve the residue in ethyl acetate and filter through a pad of celite to remove catalyst residues and salts.
-
Purification: Wash the filtrate with water and brine, dry over anhydrous MgSO₄, and concentrate. Purify the crude product by silica gel chromatography to obtain the pure aryl alkyne.
References
-
ChemTalk. (n.d.). Metal-Catalyzed Cross-Coupling Reactions. Retrieved from [Link]
-
Powers, I. G., & Uyeda, C. (2017). Aryl Halide Cross-Coupling via Formate-Mediated Transfer Hydrogenation. ACS Catalysis, 7(2), 936–958. Retrieved from [Link]
-
Cahiez, G., et al. (2021). Importance of Two-Electron Processes in Fe-Catalyzed Aryl-(hetero)aryl Cross-Couplings: Evidence of Fe0/FeII Couple Implication. Organometallics. Retrieved from [Link]
-
Johansson Seechurn, C. C., et al. (2012). Introduction to New Trends in Cross-Coupling. In Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Biologically Active Molecules. Royal Society of Chemistry. Retrieved from [Link]
-
Sharma, R. K., & Ranu, B. C. (2019). Recent advances in transition metal-catalysed cross-coupling of (hetero)aryl halides and analogues under ligand-free conditions. Catalysis Science & Technology. Retrieved from [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]
-
Acta Crystallographica Section E. (2011). 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl. National Institutes of Health. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
Inoue, F., et al. (2017). Buchwald-Hartwig Amination of Nitroarenes. Angewandte Chemie International Edition, 56(43), 13307-13309. Retrieved from [Link]
-
Bacsa, I., et al. (2015). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 11, 2348-2354. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]
-
Dreher, S. D., et al. (2009). Suzuki−Miyaura Cross-Coupling Reactions of Primary Alkyltrifluoroborates with Aryl Chlorides. The Journal of Organic Chemistry. Retrieved from [Link]
-
Ayad, T., et al. (2022). Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. Molecules, 27(19), 6543. Retrieved from [Link]
-
KAUST Repository. (n.d.). Optimization of an Efficient and Sustainable Sonogashira Cross-Coupling Protocol. Retrieved from [Link]
-
Li, J.-H., et al. (n.d.). Modified Palladium-Catalyzed Sonogashira Cross-Coupling Reaction under Copper-, Amine- and Solvent-Free Conditions. Supporting Information. Retrieved from [Link]
-
Beilstein Journals. (n.d.). Photocatalytic trifluoromethoxylation of arenes and heteroarenes in continuous-flow. Retrieved from [Link]
-
Roughley, S. D., & Jordan, A. M. (2011). The Suzuki–Miyaura Coupling. In Synthetic Methods in Drug Discovery. Royal Society of Chemistry. Retrieved from [Link]
-
AHH Chemical Co., Ltd. (n.d.). 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene CAS:654-76-2. Retrieved from [Link]
-
ResearchGate. (2021). Optimization of the conditions for the Sonogashira coupling reaction of ethynylbenzene and compound 17aa. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 1-methoxy-4-nitro-. NIST Chemistry WebBook. Retrieved from [Link]
-
ACS Omega. (2024). Selective N S Coupling Reactions of N-Methoxy Arylamides and Sulfoxides Catalyzed by Iron Salt. Retrieved from [Link]
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Application Notes and Protocols for the Pharmaceutical Evaluation of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene Derivatives
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential pharmaceutical applications of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene and its derivatives. We present a rationale for their investigation, a proposed synthetic methodology, and detailed protocols for their preclinical evaluation as potential therapeutic agents, with a primary focus on oncology. The protocols herein are designed to be self-validating, incorporating essential controls and clear data interpretation guidelines to ensure scientific integrity.
Introduction and Scientific Rationale
The strategic incorporation of specific functional groups is a cornerstone of modern medicinal chemistry, aiming to optimize the pharmacological profile of lead compounds. The scaffold of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene presents a compelling combination of two pharmacologically significant moieties: the nitroaromatic system and the trifluoromethoxy group.
-
The Nitroaromatic Moiety as a Bioactivatable Warhead: Nitroaromatic compounds are a well-established class of therapeutic agents, particularly in antimicrobial and oncology portfolios.[1][2] Their mechanism of action often relies on the enzymatic reduction of the nitro group within the target cells, a process that can generate cytotoxic reactive nitrogen species like nitro radical anions.[3] This bioreductive activation can be particularly effective in the hypoxic microenvironment characteristic of solid tumors, offering a degree of tumor selectivity.[4]
-
The Trifluoromethoxy Group for Enhanced Drug-like Properties: The trifluoromethoxy (-OCF₃) group is increasingly utilized in drug design to enhance key pharmacokinetic properties.[5] It is highly lipophilic, which can improve membrane permeability and cellular uptake.[6] Furthermore, the -OCF₃ group is metabolically stable due to the strength of the C-F bonds, often leading to an improved metabolic profile and a longer in vivo half-life for drug candidates.[7]
The combination of these groups on a benzene ring suggests that derivatives of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene could function as metabolically robust, cell-permeable prodrugs that are selectively activated to exert cytotoxic effects in cancer cells. This document outlines the necessary steps to synthesize and validate this therapeutic hypothesis.
Synthesis and Characterization of Lead Compounds
Proposed Synthetic Pathway
The proposed synthesis involves the trifluoromethoxylation of a substituted phenol followed by a regioselective nitration.
Caption: Proposed synthetic route for derivatives.
Protocol 2.1: Synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
This protocol is conceptual and based on analogous reactions.[5][8] Optimization of reaction conditions is essential.
-
Step 1: Trifluoromethoxylation of 2-Methoxyphenol.
-
To a solution of 2-methoxyphenol in a suitable solvent (e.g., DMF or NMP), add a copper(I) catalyst (e.g., CuI).
-
Add a trifluoromethylating agent (e.g., a hypervalent iodine reagent or CF₃I).
-
Heat the reaction mixture under an inert atmosphere and monitor by TLC or LC-MS.
-
Upon completion, perform an aqueous workup and purify the resulting 1-methoxy-2-(trifluoromethoxy)benzene by column chromatography.
-
-
Step 2: Nitration of 1-Methoxy-2-(trifluoromethoxy)benzene.
-
Dissolve the product from Step 1 in a strong acid, typically concentrated sulfuric acid, at a low temperature (0-5 °C).
-
Slowly add a nitrating agent, such as a mixture of nitric acid and sulfuric acid, while maintaining the low temperature.[9] The methoxy and trifluoromethoxy groups will direct the nitration, with the para position to the strongly activating methoxy group being favored.
-
Stir the reaction until completion, as monitored by GC or LC-MS.
-
Carefully quench the reaction by pouring it onto ice, followed by extraction with an organic solvent.
-
Wash the organic layer, dry, and concentrate. Purify the crude product via recrystallization or column chromatography to yield 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
-
Protocol 2.2: Synthesis of Derivatives
Further diversification can be achieved by modifying the parent compound. For example, the nitro group can be reduced to an amine, which then serves as a handle for amide or sulfonamide synthesis.
-
Reduction of the Nitro Group:
-
Dissolve the parent compound in a solvent like ethanol or methanol.
-
Add a reducing agent such as iron powder and a catalytic amount of hydrochloric acid, or use catalytic hydrogenation (e.g., H₂, Pd/C).[10]
-
Monitor the reaction until the disappearance of the starting material.
-
Filter the reaction mixture and concentrate the solvent to obtain the corresponding aniline derivative. This aniline is a key intermediate for building a library of derivatives.
-
Protocol 2.3: Physicochemical Characterization
Early assessment of drug-like properties is critical.[11]
-
Solubility Testing:
-
Determine the aqueous solubility using the shake-flask method in phosphate-buffered saline (PBS) at pH 7.4.[12]
-
Analyze the concentration of the dissolved compound by a validated HPLC-UV method.
-
-
Stability Testing:
In Vitro Pharmacological Evaluation
The primary goal of in vitro testing is to assess the cytotoxic and anti-proliferative activity of the synthesized compounds against a panel of human cancer cell lines.
Protocol 3.1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
The MTT assay is a colorimetric method that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
-
Cell Seeding: Plate cancer cells (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) into 96-well plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in the appropriate cell culture medium. Treat the cells for 48 or 72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value (the concentration that inhibits cell growth by 50%).
Data Presentation: Cytotoxic Activity
Summarize the IC₅₀ values in a clear, tabular format for easy comparison.
| Compound ID | Cancer Cell Line | Cancer Type | IC₅₀ (µM) ± SD (48h) |
| MNTB-Parent | MCF-7 | Breast Adenocarcinoma | Insert Value |
| MNTB-Parent | A549 | Lung Carcinoma | Insert Value |
| MNTB-Parent | HCT116 | Colorectal Carcinoma | Insert Value |
| MNTB-Derivative 1 | MCF-7 | Breast Adenocarcinoma | Insert Value |
| MNTB-Derivative 1 | A549 | Lung Carcinoma | Insert Value |
| MNTB-Derivative 1 | HCT116 | Colorectal Carcinoma | Insert Value |
Protocol 3.2: Apoptosis Induction Analysis by Western Blot
To determine if the observed cytotoxicity is due to apoptosis, key protein markers of this programmed cell death pathway can be analyzed by Western blot.[16]
Caption: Workflow for apoptosis detection.
-
Cell Treatment and Lysate Preparation: Treat cells in 6-well plates with the test compound at its IC₅₀ concentration for 24-48 hours. Harvest the cells and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C. Key antibodies include those against Cleaved Caspase-3, Cleaved PARP, Bcl-2, and Bax.[17][18] An antibody against a housekeeping protein (e.g., GAPDH or β-actin) should be used as a loading control.
-
Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system. Quantify band intensities to assess changes in protein levels. An increase in the levels of cleaved caspase-3 and cleaved PARP is indicative of apoptosis.[19]
In Vivo Efficacy Assessment
Promising compounds identified from in vitro screens should be advanced to in vivo studies to evaluate their anti-tumor efficacy in a more complex biological system.
Protocol 4.1: Human Tumor Xenograft Model
Cell line-derived xenograft (CDX) models in immunodeficient mice are a standard for preclinical anti-cancer drug testing.[20][21]
-
Animal Model: Use immunodeficient mice (e.g., Athymic Nude or SCID).[22] All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 5 x 10⁶ A549 cells) into the flank of each mouse.
-
Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-150 mm³). Measure tumor volume regularly using calipers (Volume = 0.5 x Length x Width²).
-
Treatment Administration: Randomize the mice into treatment and control groups. Administer the test compound (formulated in a suitable vehicle) and the vehicle control via an appropriate route (e.g., intraperitoneal injection or oral gavage) according to a predetermined schedule (e.g., daily for 14 days).
-
Efficacy Evaluation: Monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is tumor growth inhibition (TGI).
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., immunohistochemistry for apoptosis markers).
Caption: Xenograft model experimental workflow.
Conclusion
The 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene scaffold represents a promising starting point for the development of novel anti-cancer agents. The protocols detailed in this guide provide a systematic framework for the synthesis, characterization, and preclinical evaluation of these compounds. By following these methodologies, researchers can rigorously assess their therapeutic potential and generate the robust data necessary for further drug development efforts.
References
-
Human Tumor Xenograft Models for Preclinical Assessment of Anticancer Drug Development. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Development of Human Tumor Xenograft Models for In Vivo Evaluation of New Antitumor Drugs. (n.d.). In Vivo. Retrieved January 19, 2026, from [Link]
-
Cell Line-Derived Xenografts: A Reliable Platform for Preclinical Cancer Drug Testing. (2025, July 21). Crown Bioscience. Retrieved January 19, 2026, from [Link]
-
Patient-derived cancer models: Valuable platforms for anticancer drug testing. (n.d.). Frontiers. Retrieved January 19, 2026, from [Link]
-
Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). ALWSCI. Retrieved January 19, 2026, from [Link]
-
Xenograft Models. (n.d.). Creative Biolabs. Retrieved January 19, 2026, from [Link]
-
Outlining Drug Stability and Solubility with Dissolution Testing. (2020, September 2). Pharmaceutical Technology. Retrieved January 19, 2026, from [Link]
-
Preformulation Study Part 2: Solubility, Stability & Key Parameters in Drug Development. (2025, May 26). Protheragen. Retrieved January 19, 2026, from [Link]
-
Determination of Caspase Activation by Western Blot. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (2016, September 19). Angewandte Chemie International Edition. Retrieved January 19, 2026, from [Link]
-
Analysis by Western Blotting - Apoptosis. (n.d.). Bio-Rad. Retrieved January 19, 2026, from [Link]
-
Solubility, Dissolution, and Stability Studies of Pharmaceuticals. (n.d.). Charles River Labs. Retrieved January 19, 2026, from [Link]
-
Improving anticancer drug development begins with cell culture: misinformation perpetrated by the misuse of cytotoxicity assays. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Synthetic Approaches to Trifluoromethoxy-Substituted Compounds. (2016, September 19). Angewandte Chemie International Edition. Retrieved January 19, 2026, from [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, April 15). International Journal of Pharmaceutical Research and Applications. Retrieved January 19, 2026, from [Link]
-
Cell-Based Methods for Determination of Efficacy for Candidate Therapeutics in the Clinical Management of Cancer. (2018, September 22). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene. (n.d.). Quick Company. Retrieved January 19, 2026, from [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved January 19, 2026, from [Link]
-
Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
The Diverse Biological Activity of Recently Synthesized Nitro Compounds. (2022, June 5). MDPI. Retrieved January 19, 2026, from [Link]
-
Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Special Issue: Nitro Group Containing Drugs. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. mdpi.com [mdpi.com]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Synthetic Approaches to Trifluoromethoxy-Substituted Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. innospk.com [innospk.com]
- 7. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design [mdpi.com]
- 8. nbinno.com [nbinno.com]
- 9. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pharmtech.com [pharmtech.com]
- 12. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 13. Preformulation Study Part 2: Solubility, Stability & Key Parameters in Drug Development [pharmacores.com]
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- 17. Apoptosis western blot guide | Abcam [abcam.com]
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- 22. Xenograft Models - Creative Biolabs [creative-biolabs.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Welcome to the technical support center for the synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this challenging synthesis. We will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your yield and purity.
The target molecule, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, is a valuable intermediate in medicinal chemistry and materials science. However, its synthesis, typically involving electrophilic aromatic substitution on a disubstituted benzene ring, presents challenges related to regioselectivity and reaction control. This guide focuses on the most direct and common pathway: the nitration of 1-Methoxy-2-(trifluoromethoxy)benzene.
Section 1: Understanding the Core Synthesis: The Electrophilic Nitration Pathway
The synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is fundamentally an electrophilic aromatic substitution reaction. The core challenge lies in controlling the regioselectivity, which is dictated by the electronic effects of the existing methoxy (-OCH₃) and trifluoromethoxy (-OCF₃) groups.
-
Methoxy Group (-OCH₃): This is an activating group that directs incoming electrophiles to the ortho and para positions through a strong resonance effect (+M).
-
Trifluoromethoxy Group (-OCF₃): This group is strongly deactivating and meta-directing due to a powerful inductive effect (-I) from the highly electronegative fluorine atoms.[1]
When both groups are on the ring, their directing effects are combined. For the nitration of 1-Methoxy-2-(trifluoromethoxy)benzene, the methoxy group strongly directs the incoming nitronium ion (NO₂⁺) to position 4 (para) and position 6 (ortho). The trifluoromethoxy group directs to positions 4 and 6 (both are meta to it). Therefore, the reaction is predisposed to yield a mixture of 4-nitro and 6-nitro isomers. The desired 4-nitro product is generally favored due to reduced steric hindrance compared to the 6-position, which is crowded between the two existing substituents.
Caption: Synthetic pathway for the nitration of 1-Methoxy-2-(trifluoromethoxy)benzene.
Section 2: Troubleshooting Guide
This section addresses common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My yield is consistently low (<50%). What are the likely causes and how can I fix this?
Answer: Low yield is the most frequent complaint and typically stems from three primary factors: suboptimal reaction conditions, formation of unwanted side products, and product degradation.
-
Potential Cause A: Inefficient Generation of the Electrophile (NO₂⁺)
-
Explanation: The nitronium ion (NO₂⁺) is the active electrophile, generated from nitric acid by a stronger acid, usually sulfuric acid. If the acid mixture is not sufficiently strong or is diluted (e.g., by water), the concentration of NO₂⁺ will be too low for an efficient reaction on the deactivated ring.
-
Solution:
-
Use Fuming Nitric Acid and Concentrated Sulfuric Acid: Ensure both acids are of high concentration and are anhydrous.
-
Maintain a Low Temperature: The reaction to form the nitronium ion is exothermic. Premix the nitrating acids at a low temperature (0 to 5 °C) before adding the substrate.
-
Consider Alternative Nitrating Agents: For highly deactivated substrates, stronger nitrating systems like nitronium tetrafluoroborate (NO₂BF₄) can be effective, though they are more expensive.[2]
-
-
-
Potential Cause B: Formation of Isomeric Byproducts
-
Explanation: As discussed, the formation of the 6-nitro isomer is a primary cause of reduced yield for the desired 4-nitro product. The ratio of 4-nitro to 6-nitro is highly dependent on reaction conditions.
-
Solution:
-
Strict Temperature Control: Lower reaction temperatures (e.g., -5 to 5 °C) generally favor the thermodynamically more stable para product over the ortho product, increasing regioselectivity.
-
Solvent Choice: Running the reaction in a non-polar solvent can sometimes influence the isomer ratio. However, for nitrations, concentrated sulfuric acid often serves as both the catalyst and the solvent.
-
-
-
Potential Cause C: Product or Starting Material Degradation
-
Explanation: Nitrating conditions are harsh and oxidative. The methoxy group, in particular, can be susceptible to oxidation or cleavage under excessively aggressive conditions (high temperatures, high concentrations of nitric acid).
-
Solution:
-
Slow, Controlled Addition: Add the substrate to the pre-chilled nitrating mixture dropwise, or vice-versa, ensuring the internal temperature does not rise uncontrollably.
-
Minimize Reaction Time: Monitor the reaction closely using TLC or GC. Once the starting material is consumed, quench the reaction immediately by pouring it onto ice. Over-extending the reaction time increases the likelihood of degradation and dinitration.
-
-
Question 2: I'm struggling to purify the final product. My final sample is contaminated with a persistent impurity. What is it and how do I remove it?
Answer: The most common and difficult-to-remove impurity is the 1-Methoxy-6-nitro-2-(trifluoromethoxy)benzene isomer. These isomers often have very similar physical properties, making separation challenging.
-
Confirmation of Impurity: Use ¹H NMR or GC-MS to confirm the presence of the isomer. The aromatic proton splitting patterns will be distinct for the 4-nitro and 6-nitro products.
-
Purification Strategy A: Fractional Recrystallization
-
Explanation: This is the most effective method on a larger scale. The isomers may have slight differences in solubility in certain solvent systems.
-
Protocol:
-
Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, methanol, or a hexane/ethyl acetate mixture).
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath.
-
The less soluble isomer should crystallize out first. The desired 4-nitro isomer is often the major component and may crystallize more readily.
-
Filter the crystals and analyze the purity of both the solid and the mother liquor. Multiple recrystallization steps may be necessary.
-
-
-
Purification Strategy B: Column Chromatography
-
Explanation: For smaller scales or when recrystallization fails, column chromatography is the method of choice. The slight polarity difference between the isomers can be exploited.
-
Protocol:
-
Use a silica gel column.
-
Employ a low-polarity eluent system, such as a gradient of ethyl acetate in hexanes (e.g., starting from 2% EtOAc in hexanes and gradually increasing).
-
Monitor the fractions carefully by TLC to isolate the pure product.
-
-
Question 3: The reaction seems to be very exothermic and hard to control. What are the critical safety steps?
Answer: Nitration reactions are notoriously energetic and require strict adherence to safety protocols. A runaway reaction can lead to violent decomposition.
-
Critical Precaution A: Temperature Control is Paramount
-
Explanation: The reaction is highly exothermic. An uncontrolled temperature increase can accelerate the reaction rate exponentially, leading to a runaway.
-
Action:
-
Always perform the reaction in a well-maintained fume hood.
-
Use a cooling bath (ice/salt or a cryocooler) capable of absorbing significant heat.
-
Monitor the internal temperature of the reaction flask with a thermometer at all times. Never rely on the bath temperature alone.
-
-
-
Critical Precaution B: Proper Reagent Addition Sequence
-
Explanation: Never add sulfuric acid to nitric acid rapidly, and never add the nitrating mixture to the bulk of the organic substrate at room temperature. The standard, safest procedure is to add the substrate slowly to the chilled nitrating mixture.
-
Action: Prepare the nitrating mixture (HNO₃ in H₂SO₄) first and cool it to the target temperature. Then, add the 1-Methoxy-2-(trifluoromethoxy)benzene substrate dropwise or in small portions, ensuring the temperature remains within the desired range (e.g., 0-5 °C).
-
-
Critical Precaution C: Quenching Procedure
-
Explanation: The quenching step, typically pouring the reaction mixture onto ice, is also exothermic and can cause splashing of corrosive acids.
-
Action: Perform the quench slowly and carefully, pouring the acid mixture onto a large excess of crushed ice with stirring. Always wear appropriate PPE, including a face shield, acid-resistant gloves, and a lab coat.
-
Section 3: Frequently Asked Questions (FAQs)
-
Q1: What is the ideal molar ratio of nitric acid to substrate?
-
A slight excess of nitric acid is typically used to ensure complete conversion of the starting material. A molar ratio of 1.1 to 1.5 equivalents of nitric acid per equivalent of substrate is a good starting point. A large excess should be avoided as it can promote over-nitration or oxidative side reactions.
-
-
Q2: Can I use a different acid catalyst instead of sulfuric acid?
-
While sulfuric acid is the most common and cost-effective choice, other strong acids like polyphosphoric acid can be used. However, the HNO₃/H₂SO₄ system is well-characterized and highly effective for generating the necessary nitronium ion.[3] For this specific substrate, sticking with sulfuric acid is recommended unless specific issues arise.
-
-
Q3: Are there any alternative, milder synthetic routes?
-
Yes, though they may involve more steps. One alternative is a nucleophilic aromatic substitution (SNAr) on a suitable precursor, such as 4-chloro-1-nitro-2-(trifluoromethoxy)benzene, using sodium methoxide. This approach is viable because the nitro and trifluoromethoxy groups strongly activate the ring towards nucleophilic attack.[1][4] However, the synthesis of the starting material may be complex.
-
Section 4: Optimized Experimental Protocol
This protocol is a synthesized recommendation based on standard nitration procedures for deactivated aromatic compounds.
Protocol: Nitration of 1-Methoxy-2-(trifluoromethoxy)benzene
-
Preparation: In a three-necked, round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (98%, 3.0 mL per 1.0 g of substrate). Cool the flask to 0 °C in an ice-salt bath.
-
Nitrating Mixture Formation: Slowly add fuming nitric acid (90%, 1.2 equivalents) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C. Cool the resulting mixture back down to 0 °C.
-
Substrate Addition: Dissolve 1-Methoxy-2-(trifluoromethoxy)benzene (1.0 eq) in a minimal amount of the same sulfuric acid and add it to the dropping funnel. Add the substrate solution dropwise to the nitrating mixture over 30-60 minutes, maintaining the internal reaction temperature between 0 and 5 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours after the addition is complete. Monitor the reaction progress by TLC (e.g., 10% ethyl acetate in hexanes).
-
Quenching: Once the starting material is consumed, slowly and carefully pour the reaction mixture onto a large beaker filled with crushed ice (~100 g of ice per 10 mL of acid mixture) with vigorous stirring.
-
Workup: A solid precipitate should form.
-
Filter the crude solid product and wash it thoroughly with cold water until the washings are neutral (pH ~7).
-
Wash the solid with a cold, dilute sodium bicarbonate solution to remove any residual acid, followed by another wash with cold water.
-
-
Drying & Purification:
-
Dry the crude product under vacuum.
-
Purify the crude solid by recrystallization from ethanol or by column chromatography on silica gel using a hexane/ethyl acetate eluent system.
-
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, ¹⁹F NMR, and Mass Spectrometry.
Section 5: Data Summary Table
| Parameter | Recommended Condition | Rationale / Impact on Yield & Purity |
| Temperature | 0 to 5 °C | Critical. Lower temperatures increase regioselectivity for the 4-nitro isomer and prevent degradation. Higher temperatures lead to more 6-nitro byproduct and lower yield. |
| Nitrating Agent | HNO₃ / H₂SO₄ | Standard, effective, and economical. Ensures a high concentration of the NO₂⁺ electrophile required for the deactivated ring. |
| Reagent Ratio | 1.1 - 1.5 eq. HNO₃ | Sufficient to drive the reaction to completion without promoting significant side reactions like dinitration or oxidation. |
| Reaction Time | 1 - 3 hours | Monitor by TLC/GC. Sufficient time for conversion without allowing for product degradation. |
| Workup | Quench on ice, neutralize | Essential for removing corrosive and water-soluble byproducts. Incomplete neutralization can lead to product degradation upon storage. |
| Purification | Recrystallization / Chromatography | Necessary to remove the primary isomeric byproduct, which is the main source of contamination and yield loss. |
Section 6: Visualizing the Troubleshooting Process
This workflow diagram provides a logical path for diagnosing and solving common synthesis problems.
Caption: A logical workflow for troubleshooting common synthesis issues.
References
- WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- US3984488A - Dinitration of nitrobenzotrifluoride.
-
RSC Education - Nitration of methyl benzoate. [Link]
-
ResearchGate - Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds - Google Patents [patents.google.com]
- 3. US3984488A - Dinitration of nitrobenzotrifluoride - Google Patents [patents.google.com]
- 4. researchgate.net [researchgate.net]
Technical Support Center: Purification of Crude 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Welcome to the technical support guide for the purification of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. This document is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key intermediate in high purity. As a molecule featuring multiple functional groups with distinct electronic properties, its purification requires a nuanced approach. This guide provides field-proven insights, troubleshooting protocols, and answers to frequently asked questions to streamline your workflow and ensure the integrity of your final compound.
Critical First Step: Safety & Handling
Before any experimental work, it is imperative to address the safety protocols for handling nitroaromatic compounds. While specific toxicological data for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is not extensively published, related structures are known to be irritants and may have more significant health hazards.[1][2][3]
-
Hazard Assessment: Assume the compound is a skin and eye irritant.[1][2] Analogs like p-nitroanisole have been evaluated for carcinogenic potential, warranting cautious handling.[4]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (double-gloving is recommended), and chemical splash goggles.
-
Engineering Controls: All manipulations, including weighing, dissolution, and chromatography, must be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.
-
Waste Disposal: Dispose of all contaminated solid and liquid waste according to your institution's hazardous waste guidelines.
Troubleshooting Guide: Common Purification Issues
This section addresses the most common challenges encountered during the purification of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in a practical, question-and-answer format.
Q1: My crude product after workup is a dark, oily residue instead of a solid. What's the cause and what should I do?
Expert Analysis: This is a frequent issue, typically arising from two main sources: a high concentration of impurities depressing the melting point, or the presence of residual high-boiling solvents from the reaction or extraction (e.g., DMF, DMSO).
Recommended Actions:
-
Ensure Complete Solvent Removal: Place the flask on a high-vacuum line for several hours to remove any remaining volatile solvents. Gentle heating (30-40°C) can aid this process if the compound is thermally stable.
-
Trituration: If solvent removal doesn't induce crystallization, attempt trituration. Add a small amount of a non-polar solvent in which your product is expected to be poorly soluble (e.g., hexanes or diethyl ether). Stir or sonicate the mixture. This can wash away highly non-polar impurities and often induces crystallization of the desired product.
-
Proceed to Chromatography: If the product remains an oil, do not be discouraged. It is common to load oily crude products directly onto a silica gel column for purification. The oil can be pre-adsorbed onto a small amount of silica gel to ensure even loading.
Q2: My TLC plate shows multiple spots that are close together. How can I identify my product and improve separation?
Expert Analysis: The presence of multiple spots indicates an impure mixture, likely containing unreacted starting materials, reaction byproducts, or positional isomers. Given the directing effects of the methoxy and trifluoromethoxy groups, the formation of isomers during the nitration step is a significant possibility.[5] The polarity of these isomers can be very similar, making separation challenging.
Recommended Actions:
-
Spot Identification:
-
Co-spotting: On a single TLC plate, spot your crude mixture, the starting material, and a "co-spot" containing both. This will definitively identify any unreacted starting material.
-
Polarity Interpretation: The nitro group is strongly electron-withdrawing and significantly increases polarity. Your desired product, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, will be more polar (lower Rf) than the un-nitrated starting material. Di-nitrated byproducts will be even more polar (much lower Rf).
-
-
Improving TLC Separation:
-
Solvent System Optimization: The key to good column chromatography is finding a solvent system that provides optimal separation on TLC. The ideal Rf value for the target compound is between 0.25 and 0.35. Test various ratios of a non-polar solvent (Hexanes or Petroleum Ether) and a more polar solvent (Ethyl Acetate or Dichloromethane).
-
Consider Alternative Solvents: If hexanes/ethyl acetate fails, try a system like Dichloromethane/Methanol or Toluene/Acetone. Sometimes, the unique selectivity of different solvents can resolve closely-eluting spots.
-
| Solvent System (v/v) | Typical Application | Notes |
| Hexanes / Ethyl Acetate | General purpose for moderately polar compounds. | Excellent starting point. A 9:1 or 4:1 ratio is common for nitroaromatics.[6] |
| Dichloromethane (DCM) | Can be used as a single eluent or with hexanes. | Provides different selectivity than ethyl acetate. |
| Toluene / Ethyl Acetate | Good for aromatic compounds due to π-π interactions. | Can help separate isomers that are difficult to resolve in aliphatic solvents. |
Q3: My column chromatography separation is poor, with broad peaks and overlapping fractions. What went wrong?
Expert Analysis: Poor column chromatography results from several potential errors: incorrect solvent choice, improper column packing, or overloading the column with too much crude material. The interaction between polar nitro-compounds and the acidic silica stationary phase can also lead to peak tailing.[7]
Recommended Actions:
-
Use an Isocratic (or Step-Gradient) Elution: For the initial attempt, use the exact solvent system that gave an Rf of ~0.3 on TLC. Avoid complex gradients until you have a better understanding of the separation.
-
Proper Column Packing: Ensure the silica gel is packed uniformly without air bubbles or cracks. A "slurry packing" method, where the silica is mixed with the initial mobile phase before being added to the column, is highly reliable.
-
Column Loading: As a rule of thumb, the amount of crude material should be no more than 1-2% of the mass of the silica gel (e.g., 100-200 mg of crude on a 10g silica column). Pre-adsorbing the crude oil onto a small amount of silica and loading the resulting dry powder onto the column often yields sharper bands.
-
Collect Smaller Fractions: When impurities are close to your product, collect smaller fractions. Analyze every other fraction by TLC to precisely map the elution profile before combining them.
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Frequently Asked Questions (FAQs)
Q1: What is the most reliable method for purifying crude 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene? Flash column chromatography on silica gel is the industry-standard and most versatile technique for this type of purification.[5][7] It is highly effective at removing both more and less polar impurities, including positional isomers, which are difficult to remove by recrystallization.
Q2: How do I confirm the identity and purity of my final product? A combination of analytical techniques is essential for unambiguous characterization:
-
¹H and ¹⁹F NMR: This is the primary method for structural confirmation. The proton NMR will show characteristic aromatic splitting patterns and peaks for the methoxy group. The fluorine NMR will confirm the presence of the trifluoromethoxy group with a singlet at a characteristic chemical shift.
-
HPLC/UPLC: High-performance liquid chromatography is ideal for quantitative purity analysis. Using a UV detector, you can determine the purity as a percentage of area under the curve. A C18 or Phenyl-Hexyl column is often effective for separating nitroaromatic compounds.[8]
-
GC-MS: Gas chromatography-mass spectrometry can confirm the molecular weight of the compound and help identify any volatile impurities.[9]
Q3: Is recrystallization a viable purification method for this compound? Recrystallization can be an excellent secondary purification step, especially for removing trace impurities after chromatography, but it is often difficult as a primary method for crude mixtures. The high impurity load can inhibit crystal formation. If you have a solid product that is >90% pure by NMR, recrystallization is a good option to achieve >99% purity. A solvent screen using small amounts of product in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) is necessary to find a system where the compound is soluble when hot but sparingly soluble when cold.
Standard Operating Protocols
Protocol 1: Purification by Flash Column Chromatography
This protocol assumes you have already identified a suitable solvent system via TLC (e.g., 9:1 Hexanes:Ethyl Acetate) that gives the product an Rf of ~0.3.
-
Column Preparation:
-
Select a glass column of appropriate size (e.g., for 1g of crude material, use ~50-100g of silica gel).
-
Securely clamp the column vertically. Add a small plug of cotton or glass wool to the bottom.
-
Add a layer of sand (~1 cm).
-
Prepare a slurry of silica gel in the mobile phase. Pour the slurry into the column, gently tapping the side to ensure even packing.
-
Add another layer of sand on top of the silica bed.
-
Drain the solvent until it is just level with the top of the sand.
-
-
Sample Loading:
-
Dissolve your crude product (1g) in a minimal amount of dichloromethane or the mobile phase.
-
Alternatively (recommended for oils): Add 2-3g of silica gel to the dissolved crude product. Evaporate the solvent to obtain a dry, free-flowing powder.
-
Carefully add the sample (either the concentrated solution or the dry powder) to the top of the column.
-
-
Elution and Fraction Collection:
-
Carefully add the mobile phase to the column.
-
Apply gentle positive pressure (using a pump or inert gas) to achieve a steady flow rate (e.g., 5-10 cm/minute).
-
Begin collecting fractions in test tubes or vials.
-
Monitor the elution process using a UV lamp (if the compound is UV active) or by collecting fractions and analyzing them by TLC.
-
-
Analysis and Product Isolation:
-
Spot every few fractions on a TLC plate to identify which ones contain your pure product.
-
Combine the pure fractions in a round-bottom flask.
-
Remove the solvent using a rotary evaporator to yield the purified 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
-
Place the final product under high vacuum to remove any trace solvents.
-
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References
-
Purification of Amino Compounds after Nitro-Group Reduction . Chemistry Stack Exchange. [Link]
-
Optimizing the Separation of Nitro-aromatics . Agilent Technologies. [Link]
-
Nitration of Phenol and Purification by Column Chromatography . Course Hero. [Link]
-
Synthesis and Purification of Nitrophenols . UKEssays. [Link]
-
Benzene, 1-methoxy-4-nitro- Evaluation Statement . Australian Government Department of Health. [Link]
-
Safety Data Sheet: 1-Nitro-4-(trifluoromethoxy)benzene . Thermo Fisher Scientific. [Link]
-
Analytical Methods for Dinitrobenzenes . Agency for Toxic Substances and Disease Registry (ATSDR). [Link]
-
Supporting Information for Catalytic Reactions . The Royal Society of Chemistry. [Link]
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- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. fishersci.com [fishersci.com]
- 3. tcichemicals.com [tcichemicals.com]
- 4. industrialchemicals.gov.au [industrialchemicals.gov.au]
- 5. ukessays.com [ukessays.com]
- 6. rsc.org [rsc.org]
- 7. bpb-us-e1.wpmucdn.com [bpb-us-e1.wpmucdn.com]
- 8. agilent.com [agilent.com]
- 9. atsdr.cdc.gov [atsdr.cdc.gov]
Technical Support Center: Overcoming Solubility Challenges with 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (CAS No. 654-76-2). This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address the solubility challenges often encountered with this compound. Our goal is to equip you with the knowledge and practical protocols to ensure successful experimental outcomes.
Introduction: Understanding the Solubility Profile
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a solid, nitroaromatic compound with structural features—notably the trifluoromethoxy group—that contribute to its low aqueous solubility.[1] While it is generally soluble in organic solvents such as ethanol and acetone, achieving and maintaining a desired concentration in aqueous buffers for biological assays can be a significant hurdle.[2] This guide will walk you through a systematic approach to understanding and overcoming these solubility issues.
Frequently Asked Questions (FAQs)
Q1: In which solvents is 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene generally soluble?
A1: Based on its chemical properties, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, a solid at room temperature, is expected to be soluble in common organic solvents like dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), acetone, and ethanol.[2] However, it is sparingly soluble in water.[1] For biological experiments, it is common practice to prepare a concentrated stock solution in an organic solvent like DMSO and then dilute it into your aqueous assay buffer.
Q2: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What is happening and how can I prevent it?
A2: This is a common issue known as "crashing out." It occurs when the concentration of the compound exceeds its solubility limit in the final aqueous solution, even if it was fully dissolved in the initial stock. The introduction of the aqueous buffer changes the solvent environment, reducing the compound's solubility. To prevent this, you can try several strategies: lower the final concentration of your compound, use a co-solvent system, or incorporate a surfactant. It's also recommended to perform dilutions in a stepwise manner to avoid rapid changes in concentration.[2]
Q3: Can I heat the solution to improve the solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene?
A3: Gentle heating can be an effective method to increase the solubility of many compounds. However, it is crucial to consider the thermal stability of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. Overheating can lead to degradation. We recommend incremental heating, for example, in a 37°C water bath, while continuously monitoring for dissolution and any signs of degradation.[3]
Q4: How does pH affect the solubility of this compound?
A4: The structure of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene does not contain readily ionizable groups. Therefore, its solubility is not expected to be significantly influenced by pH changes within a typical biological range (pH 5-9).[4][5] However, extreme pH values could potentially lead to chemical degradation, so it is essential to assess the compound's stability at your desired pH.[4]
Troubleshooting Guides
Issue 1: Difficulty in Preparing a Concentrated Stock Solution
If you are struggling to dissolve 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in your chosen organic solvent, follow this troubleshooting workflow:
Caption: Workflow for dissolving the compound in an organic solvent.
Issue 2: Compound Precipitates Upon Dilution in Aqueous Media
This is a critical challenge for in vitro and in vivo studies. The following guide provides a systematic approach to maintain solubility in your final experimental medium.
1. Co-Solvent Systems:
The use of a co-solvent can increase the solubility of a hydrophobic compound in an aqueous solution.[6] Common co-solvents for biological assays include ethanol, polyethylene glycol 400 (PEG400), and propylene glycol.
Experimental Protocol: Co-Solvent Screening
-
Prepare a high-concentration stock solution of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in DMSO (e.g., 50 mM).
-
In separate tubes, prepare different co-solvent/buffer mixtures (e.g., 10% ethanol in PBS, 10% PEG400 in PBS).
-
Add a small aliquot of the DMSO stock solution to each co-solvent/buffer mixture to achieve your desired final concentration.
-
Vortex each solution and visually inspect for any precipitation immediately and after a set incubation period (e.g., 1 hour) at your experimental temperature.
-
If precipitation occurs, systematically vary the percentage of the co-solvent (e.g., 5%, 15%, 20%) to find the optimal ratio that maintains solubility without adversely affecting your experimental system.
2. Use of Surfactants:
Surfactants can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[7][8] Non-ionic surfactants like Tween® 20 and Triton™ X-100 are commonly used in cell-based assays.[3][9]
Experimental Protocol: Surfactant Screening
-
Prepare your aqueous buffer containing different concentrations of a surfactant (e.g., 0.01%, 0.05%, 0.1% Tween® 20).
-
Prepare a concentrated stock solution of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in DMSO.
-
Add a small aliquot of the DMSO stock to the surfactant-containing buffers to reach your target concentration.
-
Vortex and observe for precipitation.
-
It is crucial to run a vehicle control with the surfactant alone to ensure it does not interfere with your assay.
Solubility Enhancement Strategy Decision Tree:
Caption: Decision tree for addressing aqueous precipitation.
Quantitative Solubility Assessment
To develop a robust and reproducible assay, it is highly recommended to determine the quantitative solubility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in your specific buffers.
Protocol: Experimental Determination of Solubility
-
Preparation of Saturated Solutions: Add an excess amount of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene to a known volume of your chosen solvent or buffer in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Separation of Undissolved Solid: Centrifuge the samples at high speed to pellet the excess solid.
-
Sample Collection and Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining solid particles. Ensure the filter material is compatible with your solvent and does not bind the compound.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a suitable analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Data Analysis: The measured concentration represents the equilibrium solubility of the compound in that specific solvent at the tested temperature.
Table 1: Common Solvents for Solubility Testing
| Solvent Class | Examples | Suitability for Stock Solutions |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Excellent |
| Alcohols | Ethanol, Methanol | Good |
| Aqueous Buffers | PBS, Tris-HCl, Cell Culture Media | Low (direct dissolution) |
Summary and Key Considerations
-
Start with an appropriate organic solvent for your stock solution, such as DMSO.
-
Be mindful of the final concentration when diluting into aqueous buffers to avoid precipitation.
-
Employ a systematic approach to test co-solvents or surfactants if solubility issues persist.
-
Always include vehicle controls in your experiments to account for any effects of the solvents or additives.
-
Experimentally determine the solubility in your final assay buffer for the most accurate and reproducible results.
We trust this technical guide will be a valuable resource in your research endeavors with 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. For further assistance, please do not hesitate to contact our technical support team.
References
-
Detergents as cell permeabilisation reagents: Saponin vs Tween-20 vs Triton-x. (n.d.). CiteAb. Retrieved from [Link]
-
What is the difference between using Triton X-100 and Tween-20? What is the recipe for 0.01% Tween-20 in PBS? (2018, March 1). ResearchGate. Retrieved from [Link]
-
Surfactants in pharmaceutical formulations: enhancing drug solubility and bioavailability. (n.d.). Allied Journal of Pharmaceutical and Therapeutic Innovations. Retrieved from [Link]
-
The Role of Surfactants in Solubilization of Poorly Soluble Drugs. (2024). Journal of Chemical and Pharmaceutical Research, 16(12), 220. Retrieved from [Link]
-
Trifluoromethyl ethers – synthesis and properties of an unusual substituent. (2008). Beilstein Journal of Organic Chemistry, 4, 13. Retrieved from [Link]
-
A recent overview of surfactant–drug interactions and their importance. (2023). Journal of Molecular Liquids, 383, 122041. Retrieved from [Link]
-
Phenolic nitroaromatics detection by fluorinated metal-organic frameworks: Barrier elimination for selective sensing of specific group of nitroaromatics. (2021). Journal of Hazardous Materials, 406, 124501. Retrieved from [Link]
-
Preparation stock solution solid compound(s). (n.d.). Maastricht University. Retrieved from [Link]
-
Influence of pH on the Stability of Pharmaceutical Compounds in Japan. (2024). Advanced Journal of Chemistry, 3(2), 21-30. Retrieved from [Link]
-
Physicochemical Properties of Buffers Used in Simulated Biological Fluids with Potential Application for In Vitro Dissolution Testing: A Mini-review. (2015). AAPS PharmSciTech, 16(5), 981–992. Retrieved from [Link]
-
ICCVAM Recommended Protocol: Test Chemical Solubility for Neutral Red Uptake Assay. (2003, September 24). National Toxicology Program. Retrieved from [Link]
-
How to determine the solubility of a substance in an organic solvent ? (2024, May 28). ResearchGate. Retrieved from [Link]
-
Experiment: Solubility of Organic & Inorganic Compounds. (n.d.). University of Colorado Boulder, Department of Chemistry. Retrieved from [Link]
-
How To Determine Solubility Of Organic Compounds? (2025, February 11). Chemistry For Everyone - YouTube. Retrieved from [Link]
-
Screening Concepts for the Isolation of Biosurfactant Producing Microorganisms. (n.d.). NCBI. Retrieved from [Link]
-
Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs. (2024). Journal of Formulation Science & Bioavailability, 8(3), 212. Retrieved from [Link]
-
Solubilization of Hydrophobic Dyes in Surfactant Solutions. (2018). Molecules, 23(10), 2455. Retrieved from [Link]
-
Solubilization techniques used for poorly water-soluble drugs. (2023). Acta Pharmaceutica Sinica B, 13(5), 1845-1867. Retrieved from [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore. (2021). Molecules, 26(16), 4994. Retrieved from [Link]
-
Phenol. (n.d.). Wikipedia. Retrieved from [Link]
Sources
- 1. What are the effects of surfactants on the solubilization of hydrophobic substances? - Blog - KEYINGCHEM [keyingchemical.com]
- 2. Screening Concepts for the Isolation of Biosurfactant Producing Microorganisms - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 4. In Silico Prediction of the Toxicity of Nitroaromatic Compounds: Application of Ensemble Learning QSAR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 7. hilarispublisher.com [hilarispublisher.com]
- 8. EP1748759B1 - Methods of enhancing solubility in water of hydrophobic compounds by micellar dispersions - Google Patents [patents.google.com]
- 9. chem.ws [chem.ws]
Technical Support Center: Synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Welcome to the technical support center for the synthesis and optimization of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. This guide is designed for researchers, medicinal chemists, and drug development professionals who are working with this and similar substituted aromatic compounds. The unique electronic properties conferred by the trifluoromethoxy group make these molecules valuable in modern chemistry, but also present specific synthetic challenges.[1] This document provides in-depth, field-proven insights in a troubleshooting and FAQ format to help you navigate these challenges effectively.
Frequently Asked Questions (FAQs)
Q1: What is a logical and efficient synthetic route for preparing 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene?
Answer: A robust and logical approach to synthesizing 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is through the electrophilic aromatic substitution (specifically, nitration) of the precursor, 3-methoxy(trifluoromethoxy)benzene. The regiochemical outcome of this reaction is governed by the directing effects of the existing substituents on the aromatic ring.
Mechanistic Rationale:
-
Methoxy Group (-OCH₃): This is a strongly activating, ortho, para-directing group due to its ability to donate electron density to the ring via resonance (+M effect).
-
Trifluoromethoxy Group (-OCF₃): This is a strongly deactivating group that acts as a meta-director. Its deactivating nature stems from a powerful inductive electron-withdrawing effect (-I effect) caused by the highly electronegative fluorine atoms.[1]
In the nitration of 3-methoxy(trifluoromethoxy)benzene, the activating methoxy group's directing effect will dominate. It directs incoming electrophiles to the positions ortho (2 and 6) and para (4) to itself. The desired product requires nitration at the 4-position. This is sterically and electronically favored over the 2-position (which is sterically hindered by the adjacent -OCF₃ group) and the 6-position. The strong deactivating nature of the -OCF₃ group further disfavors substitution at its ortho and para positions (positions 2, 4, and 6 relative to the -OCF3), but the powerful activating effect of the methoxy group at the 4-position (para) makes it the most probable site of reaction.
Caption: Proposed synthetic route via electrophilic nitration.
Experimental Protocol & Starting Conditions
Q2: How should I set up a baseline experiment for the nitration of 3-methoxy(trifluoromethoxy)benzene?
Answer: This protocol describes a standard method for nitration using a mixture of nitric and sulfuric acids, which generates the highly electrophilic nitronium ion (NO₂⁺).[2] Given the deactivating effect of the -OCF₃ group, conditions may need to be slightly more forcing than for the nitration of anisole alone.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the nitration reaction.
Table 1: Suggested Starting Conditions
| Parameter | Recommended Value | Rationale & Notes |
| Substrate | 1.0 equiv | 3-methoxy(trifluoromethoxy)benzene |
| Nitric Acid (70%) | 1.05 - 1.2 equiv | A slight excess ensures complete reaction but minimizes di-nitration. |
| Sulfuric Acid (98%) | 2.0 - 3.0 equiv | Acts as a catalyst to generate the NO₂⁺ electrophile and as a solvent.[2] |
| Temperature | 0°C to 25°C | Start at 0°C during addition to control the exothermic reaction, then allow to warm.[3] |
| Reaction Time | 1 - 4 hours | Monitor by TLC/GC. The deactivating -OCF₃ group may require longer times. |
| Solvent | Sulfuric acid acts as the solvent. | For less reactive substrates, an inert co-solvent like dichloromethane can be used. |
Troubleshooting Guide
Q3: My reaction yield is very low, or the starting material is not being consumed. What should I do?
Answer: Low reactivity is a common issue due to the potent electron-withdrawing nature of the trifluoromethoxy group.[1] Both isomers are highly deactivated towards electrophilic aromatic substitution. Here are the primary causes and solutions:
-
Cause 1: Insufficiently Potent Nitrating Agent: The equilibrium for the formation of the nitronium ion (NO₂⁺) may not be sufficient.
-
Solution: Increase the relative amount of sulfuric acid to nitric acid. A higher concentration of H₂SO₄ will shift the equilibrium to favor the formation of the NO₂⁺ electrophile.
-
-
Cause 2: Reaction Temperature is Too Low: The activation energy for the reaction may not be overcome at lower temperatures.
-
Solution: After the controlled addition of the nitrating mixture at 0-5°C, allow the reaction to slowly warm to room temperature (20-25°C). If reactivity is still low, cautiously increase the temperature up to 40-50°C while carefully monitoring for the formation of byproducts.
-
-
Cause 3: Insufficient Reaction Time: The reaction may simply be slow.
-
Solution: Extend the reaction time and monitor its progress every hour using an appropriate analytical method like GC or TLC.
-
Q4: I'm observing significant amounts of undesired isomers. How can I improve regioselectivity?
Answer: The formation of multiple isomers indicates that the reaction conditions are not selective enough to exclusively favor substitution at the desired 4-position.
-
Cause 1: The reaction temperature is too high. Higher temperatures provide enough energy to overcome the activation barriers for the formation of less-favored isomers.[2]
-
Solution: Maintain a lower reaction temperature (0-10°C) for the entire duration of the reaction. This will enhance selectivity for the most kinetically favored product.
-
-
Cause 2: The nitrating system is too aggressive.
-
Solution: Consider using a milder nitrating agent. For example, using nitric acid in acetic anhydride can sometimes offer different selectivity profiles compared to the highly acidic H₂SO₄ system.
-
Table 2: Optimizing for Regioselectivity
| Problem | Parameter to Adjust | Recommended Change | Expected Outcome |
| Multiple Isomers | Temperature | Decrease (e.g., hold at 0°C) | Favors the most kinetically accessible product (likely the 4-nitro). |
| Low Reactivity | Temperature | Increase cautiously (e.g., 25-40°C) | Increases reaction rate, but may decrease selectivity. |
| Byproduct Formation | Stoichiometry (HNO₃) | Decrease to 1.0-1.05 equiv | Reduces the chance of di-nitration or oxidation. |
| Low Reactivity | Acid Ratio | Increase H₂SO₄ relative to HNO₃ | Increases concentration of the active NO₂⁺ electrophile. |
Q5: My analysis shows the formation of di-nitrated or dark-colored polymeric byproducts. What is happening?
Answer: This suggests that the reaction conditions are too harsh, leading to over-reaction or oxidative side reactions. The electron-rich methoxy group can make the ring susceptible to oxidation under strong acid/oxidant conditions.
-
Cause 1: Excess Nitrating Agent: Using a large excess of nitric acid can lead to a second nitration on the already deactivated ring.
-
Solution: Use a stoichiometric amount of nitric acid (1.0 to 1.05 equivalents) and add it slowly to the reaction mixture to avoid localized high concentrations.
-
-
Cause 2: High Temperature or Prolonged Reaction Time:
-
Solution: Once the starting material is consumed (as determined by TLC/GC), quench the reaction immediately. Do not let it stir for an extended period, as this increases the likelihood of side reactions. Pouring the mixture onto ice is an effective way to stop the reaction quickly.[1]
-
Troubleshooting Logic Diagram
Caption: Troubleshooting flowchart for common nitration issues.
References
- Reaction development a Optimization of the reaction conditions....
- A Comparative Analysis of the Reactivity of 1-Nitro-2-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene - Benchchem.
- protocol for nitration of trifluoromethoxybenzene to yield the ortho isomer - Benchchem.
- the nitration of benzene - electrophilic substitution - Chemguide.
- SAFETY D
- Benzene, 1-methoxy-4-nitro- - Evaluation st
Sources
Technical Support Center: Characterization of Impurities in 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Welcome to the technical support center for the analysis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the characterization of impurities in this complex aromatic compound.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most likely process-related impurities in a sample of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene?
A1: The most probable impurities arise from the synthesis process, which is typically the electrophilic nitration of 1-methoxy-2-(trifluoromethoxy)benzene. The directing effects of the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups on the benzene ring determine the potential isomers formed.
-
-OCH3 group: A strong activating, ortho, para-director.
-
-OCF3 group: A deactivating, ortho, para-director.
The powerful activating effect of the methoxy group is the dominant directing influence.[1][2] Therefore, the primary impurities are:
-
Positional Isomers: The most significant impurity is likely the ortho-nitrated isomer, 1-Methoxy-6-nitro-2-(trifluoromethoxy)benzene . Other isomers are less likely due to steric hindrance and electronic effects.
-
Unreacted Starting Material: 1-methoxy-2-(trifluoromethoxy)benzene may be present if the reaction has not gone to completion.
-
Di-nitrated Byproducts: Under harsh reaction conditions, further nitration can lead to di-nitro compounds.
-
Hydrolyzed Byproducts: Presence of water can lead to hydrolysis of the trifluoromethoxy group under certain conditions, though this is generally a robust group.
Q2: Why is the separation of positional isomers of substituted nitrobenzenes challenging?
A2: Positional isomers of substituted nitrobenzenes often have very similar physicochemical properties, such as polarity, boiling point, and solubility. This makes their separation by standard chromatographic techniques difficult.[3][4] Successful separation often requires method development and optimization, potentially using columns with different selectivities (e.g., phenyl-hexyl columns that allow for π-π interactions).[3]
Q3: Which analytical techniques are most suitable for identifying and quantifying these impurities?
A3: A multi-technique approach is recommended for comprehensive characterization:
-
High-Performance Liquid Chromatography (HPLC): Ideal for quantifying the main component and its isomers. A UV detector is suitable as nitroaromatic compounds are UV-active.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Excellent for separating and identifying volatile impurities, including isomers and unreacted starting material. The mass fragmentation patterns are crucial for structural elucidation.[5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are powerful tools for the unambiguous structural identification of the main compound and any isolated impurities.[7][8][9] It is particularly useful for differentiating between isomers.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Combines the separation power of HPLC with the identification capabilities of MS, useful for non-volatile impurities or when derivatization for GC is not desirable.
Section 2: Troubleshooting Guides
Issue 1: An unexpected peak is observed in my HPLC chromatogram.
Q: I am running an HPLC-UV analysis of a batch of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene and I see a significant, well-resolved peak that is not the main compound. How do I identify it?
A: This is a common scenario in impurity profiling. Here is a systematic approach to identify the unknown peak:
Step 1: Preliminary Assessment
-
Retention Time: Is the peak eluting before or after the main peak? An earlier elution time might suggest a more polar compound, while a later time could indicate a less polar one. However, in reverse-phase HPLC, this is not always straightforward.
-
UV Spectrum: Does your diode array detector (DAD) show a similar UV spectrum to your main compound? A similar spectrum suggests it could be an isomer. Nitroaromatic compounds typically have characteristic UV absorbance.
Step 2: Hypothesis Generation
Based on the likely synthesis route, the most probable impurity is the isomer 1-Methoxy-6-nitro-2-(trifluoromethoxy)benzene . Another possibility is the unreacted starting material, 1-methoxy-2-(trifluoromethoxy)benzene .
dot
Caption: Workflow for identifying an unknown impurity.
Issue 2: Poor separation between the main peak and an impurity.
Q: My HPLC method shows a shoulder on the main peak, indicating a co-eluting impurity. How can I improve the separation?
A: Co-elution of isomers is a frequent challenge. Here are some strategies to improve resolution:
| Strategy | Rationale |
| Change the Stationary Phase | Standard C18 columns separate based on hydrophobicity. Since isomers have similar hydrophobicity, a different selectivity is needed. A phenyl-hexyl column can provide alternative π-π interactions with the aromatic rings, which can differentiate between isomers.[3] |
| Modify the Mobile Phase | Altering the organic modifier (e.g., switching from acetonitrile to methanol) can change the selectivity. Also, adjusting the pH of the aqueous phase can be effective if any of the compounds have ionizable groups, although this is not the case here. |
| Optimize Gradient and Flow Rate | A shallower gradient will give more time for the compounds to separate. Lowering the flow rate can also increase the efficiency of the separation. |
| Temperature Control | Operating the column at a different temperature can affect the viscosity of the mobile phase and the interaction kinetics with the stationary phase, sometimes improving resolution. |
Issue 3: I suspect the presence of non-volatile or thermally labile impurities.
Q: GC-MS analysis of my sample is clean, but I still suspect impurities. What should I do?
A: GC-MS is only suitable for volatile and thermally stable compounds. If you suspect other types of impurities, consider the following:
-
LC-MS Analysis: This is the ideal technique for non-volatile or thermally labile compounds. It can provide molecular weight information that is crucial for identification.
-
Thermogravimetric Analysis (TGA): TGA can indicate the presence of residual solvents or other volatile components that might be missed by GC-MS if they are not in the library or are present at low levels.
-
Karl Fischer Titration: To specifically quantify water content, which can be considered an impurity.
Section 3: Detailed Experimental Protocols
Protocol 1: HPLC-UV Method for Quantification of Isomeric Impurities
This protocol provides a starting point for the separation of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene and its potential isomers.
-
Instrumentation: HPLC system with a UV/DAD detector.
-
Column: Phenyl-Hexyl column, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
Time (min) %B 0 40 20 70 25 70 26 40 | 30 | 40 |
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 254 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of approximately 1 mg/mL.
Protocol 2: GC-MS Method for Identification of Volatile Impurities
This method is designed to identify the starting material and other volatile byproducts.
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: HP-5MS (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 250 °C
-
Injection Mode: Split (split ratio 50:1)
-
Oven Program:
-
Initial temperature: 80 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Hold: 5 minutes at 280 °C.
-
-
MS Transfer Line Temperature: 280 °C
-
Ion Source Temperature: 230 °C
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: 40-500 amu.
Protocol 3: NMR for Structural Confirmation
NMR is the gold standard for structural elucidation of the main component and isolated impurities.
-
Sample Preparation: Dissolve ~10-20 mg of the purified compound in ~0.7 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆).
-
¹H NMR: Acquire a standard proton NMR spectrum. The chemical shifts and coupling constants of the aromatic protons will be diagnostic for the substitution pattern.
-
¹³C NMR: A proton-decoupled ¹³C spectrum will show a distinct signal for each carbon atom in the molecule.
-
¹⁹F NMR: This is particularly useful for confirming the presence and environment of the trifluoromethoxy group. It will appear as a singlet.
-
2D NMR (COSY, HSQC, HMBC): These experiments can be used to definitively assign all proton and carbon signals and confirm the connectivity of the molecule, which is essential for distinguishing between isomers.
dot
Caption: A general workflow for impurity identification.
References
- Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Penner, G. H., & Wasylishen, R. E. (2001). A solid-state nitrogen-15 NMR and ab initio study of nitrobenzenes. Canadian Journal of Chemistry, 79(5-6), 937-946.
- Balasubramanian, S. (2017). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Chemistry Stack Exchange.
- Dharmatti, S. S., Date, G. V., & Kanekar, C. R. (1962). High resolution NMR spectra of some tri-substituted benzenes. Proceedings of the Indian Academy of Sciences - Section A, 56(2), 83-91.
- askIITians. (2025, August 30).
- BenchChem. (2025). Spectroscopic Scrutiny: A Comparative Analysis of Methyl-Nitrobenzene-1,2-diamine Isomers.
- Moravcová, D., Tůma, P., & Kašička, V. (2015). Separation of anisole isomers (1-toluene, 2-anisole, 3,3-nitro- anisole, 4,4-nitroanisole, 5,2-nitroanisole).
- Dahlbom, R., & Nilsson, J. L. G. (1966). NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Pharmaceutica Suecica, 3(6), 447-452.
- Vedantu. (n.d.).
- TDI-Brooks. (n.d.).
- LibreTexts. (2023, January 4). 15.
- Mouhana, N., Madani, A., & Haddad, TH. (2014). Characterization of tri substituted aromatic isomers and structural identification by spectroscopic methods. I- Identification using GC-MS. Damascus University Journal for the Basic Sciences, 30(2).
- National Center for Biotechnology Information. (n.d.).
- Kind, T., Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org.
- Australian Government Department of Health and Aged Care. (2023, December 14).
- Sigma-Aldrich. (n.d.). 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene.
- Nassimbeni, L. R., Su, H., & Weber, E. (2024). Employing supramolecular chemistry strategies for the separation of mixtures of anisole and bromoanisole isomers. Journal of Inclusion Phenomena and Macrocyclic Chemistry, 102(1-2), 1-10.
- Quick Company. (n.d.). Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene.
- Pearson Prentice Hall. (n.d.).
- Mincher, B. J., Mezyk, S. P., & Martin, L. R. (2013). Nitration Mechanisms of Anisole during Gamma Irradiation of Aqueous Nitrite and Nitrate Solutions.
- The Royal Society of Chemistry. (n.d.).
- BenchChem. (2025, October 13). 1-Methoxy-2-(trifluoromethoxy)
- Lin, Y. S., Lin, C. H., & Lee, C. K. (2014). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS.
- Google Patents. (n.d.). WO2016125185A2 - Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds.
- TDI-Brooks. (n.d.).
- Australian Government Department of Health and Aged Care. (2023, December 14).
- LibreTexts. (2023, January 4). 15.
- Mouhana, N., Madani, A., & Haddad, TH. (2014). Characterization of tri substituted aromatic isomers and structural identification by spectroscopic methods.
- National Center for Biotechnology Information. (n.d.).
- Kind, T., Fiehn, O. (2016). Metabolomics by Gas Chromatography-Mass Spectrometry: the combination of targeted and untargeted profiling. eScholarship.org.
Sources
- 1. What happens when anisole is nitrated? - askIITians [askiitians.com]
- 2. What happens when anisole is nitrated class 11 chemistry CBSE [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Characterization of tri substituted aromatic isomers and structural identification by spectroscopic methods. I- Identification using GC-MS (Journal Article) | ETDEWEB [osti.gov]
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- 7. A solid-state nitrogen-15 NMR and ab initio study of nitrobenzenes - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. scispace.com [scispace.com]
Technical Support Center: Synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Welcome to the technical support center for the synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. The information herein is curated to ensure scientific integrity and is grounded in established chemical principles.
I. Reaction Overview and Mechanism
The synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene typically involves the electrophilic nitration of 1-methoxy-2-(trifluoromethoxy)benzene. The methoxy group (-OCH₃) is an activating, ortho-, para-director, while the trifluoromethoxy group (-OCF₃) is a strongly deactivating, meta-director due to its powerful inductive electron-withdrawing effect.[1] The interplay of these electronic effects dictates the regioselectivity of the nitration.
The reaction proceeds via the generation of the nitronium ion (NO₂⁺) from a mixture of concentrated nitric acid and sulfuric acid. This highly electrophilic species then attacks the electron-rich aromatic ring.
Caption: General workflow for the nitration of 1-methoxy-2-(trifluoromethoxy)benzene.
II. Troubleshooting Guide
This section addresses common issues encountered during the synthesis, providing potential causes and actionable solutions.
| Problem | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Low or No Product Yield | 1. Insufficiently activated nitrating agent: The nitronium ion (NO₂⁺) may not be forming in sufficient concentration. 2. Reaction temperature too low: The activation energy for the reaction is not being overcome. 3. Starting material purity: Impurities in the 1-methoxy-2-(trifluoromethoxy)benzene can interfere with the reaction. 4. Moisture in the reaction: Water can quench the nitronium ion. | 1. Verify Acid Concentration: Use fresh, concentrated nitric acid (70%) and sulfuric acid (98%). Consider using fuming nitric acid or a pre-formed nitronium salt like nitronium tetrafluoroborate for more reactive systems.[2] 2. Optimize Temperature: While the reaction is typically run at low temperatures (0-5 °C) to control exothermicity and side reactions, a slight increase in temperature may be necessary if the reaction is sluggish. Monitor the reaction closely by TLC or GC. 3. Purify Starting Material: Ensure the starting material is pure and dry. Consider purification by distillation or column chromatography if necessary. 4. Ensure Anhydrous Conditions: Dry all glassware thoroughly before use. Use anhydrous solvents if applicable. |
| Formation of Multiple Isomers | 1. Incorrect directing effects: While the para-product is generally favored, some ortho-isomer is expected.[3][4] The ratio can be influenced by the nitrating agent and reaction conditions.[3] 2. Reaction temperature too high: Higher temperatures can lead to a loss of regioselectivity. | 1. Choice of Nitrating Agent: The reactivity of the nitrating system can influence the ortho/para ratio. Milder nitrating agents may favor the para-isomer.[3] 2. Strict Temperature Control: Maintain the reaction temperature at the lower end of the recommended range (e.g., 0 °C) to maximize the formation of the desired para-isomer. |
| Formation of Byproducts (e.g., dinitrated products, oxidized impurities) | 1. Excess nitrating agent: Using too much nitric acid can lead to the formation of dinitrated products. 2. Reaction temperature too high: Can promote oxidation of the starting material or product. 3. Prolonged reaction time: Leaving the reaction for too long can increase the likelihood of side reactions. | 1. Stoichiometry Control: Use a carefully measured amount of the nitrating agent (typically a slight excess, e.g., 1.1 equivalents). 2. Temperature and Time Management: Maintain a low reaction temperature and monitor the reaction progress closely to quench it as soon as the starting material is consumed. |
| Difficult Product Isolation/Purification | 1. Incomplete reaction: The presence of unreacted starting material can complicate purification. 2. Formation of oily or tarry byproducts: These can make crystallization or chromatographic separation challenging. 3. Emulsion formation during workup: Can make phase separation difficult. | 1. Drive Reaction to Completion: Ensure the reaction has gone to completion by TLC or GC analysis before quenching. 2. Optimize Quenching and Workup: Quench the reaction by slowly pouring it onto crushed ice. This often helps to precipitate the product as a solid. If an oil forms, try trituration with a non-polar solvent like hexane. 3. Break Emulsions: If an emulsion forms during extraction, adding a saturated brine solution can help to break it. |
III. Frequently Asked Questions (FAQs)
Q1: What is the expected regioselectivity of the nitration of 1-methoxy-2-(trifluoromethoxy)benzene?
The methoxy group (-OCH₃) is an ortho-, para-directing activator, while the trifluoromethoxy group (-OCF₃) is a meta-directing deactivator.[1] The powerful activating effect of the methoxy group will dominate, directing the incoming nitro group primarily to the para position (position 4) relative to the methoxy group. Some formation of the ortho-isomer (position 6) is also possible. The position meta to the methoxy group and ortho to the trifluoromethoxy group (position 3) and the position ortho to the methoxy group and meta to the trifluoromethoxy group (position 6) are also potential sites of nitration, but the para-product is generally the major isomer.
Q2: What are the key safety precautions when running this reaction?
This reaction involves the use of highly corrosive and oxidizing acids.[5][6][7][8] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[5][8] The reaction is exothermic, so it is crucial to add the nitrating mixture slowly and maintain a low temperature to prevent the reaction from running away.[9] Have an appropriate quenching agent (e.g., a large volume of ice water) and a base for neutralization (e.g., sodium bicarbonate solution) readily available.
Q3: How can I monitor the progress of the reaction?
Thin-layer chromatography (TLC) or gas chromatography (GC) are effective methods for monitoring the reaction. A suitable mobile phase for TLC would be a mixture of a non-polar solvent like hexane and a more polar solvent like ethyl acetate. The product, being more polar than the starting material due to the nitro group, will have a lower Rf value. For GC analysis, a standard non-polar column should be sufficient to separate the starting material and the product.
Q4: What is the best method for purifying the final product?
The crude product can often be purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water. If recrystallization is not effective, column chromatography on silica gel using a hexane/ethyl acetate eluent system is a reliable alternative.[10]
Q5: Are there alternative methods for synthesizing this compound?
While electrophilic nitration is the most common approach, other methods for introducing a nitro group or for synthesizing substituted nitroaromatics exist. For instance, trifluoromethoxylation of a pre-nitrated precursor could be an alternative route, though direct trifluoromethoxylation of aromatics can be challenging.[11][12] Additionally, Sandmeyer-type reactions could potentially be employed if starting from a suitable aniline derivative.
Caption: A troubleshooting flowchart for the synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
IV. References
-
Matoušek, V., et al. (2021). Advances in the Development of Trifluoromethoxylation Reagents. Molecules, 26(24), 7523. [Link]
-
Process for preparation of 4-trifluoromethoxy nitrobenzene. Quick Company. [Link]
-
Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride? Chemistry Stack Exchange. [Link]
-
Explain nitration of anisole. Brainly.in. [Link]
-
Supporting information - The Royal Society of Chemistry. [Link]
-
Process for the preparation of 4-substituted-1-(trifluoromethoxy)benzene compounds. Google Patents.
-
Safety Data Sheet: Nitric acid - Carl ROTH. [Link]
-
NITRIC ACID SAFETY. [Link]
Sources
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- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. brainly.in [brainly.in]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. carlroth.com [carlroth.com]
- 7. ehs.washington.edu [ehs.washington.edu]
- 8. labproinc.com [labproinc.com]
- 9. Process For Preparation Of 4 Trifluoromethoxy Nitrobenzene [quickcompany.in]
- 10. rsc.org [rsc.org]
- 11. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
preventing decomposition of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
Welcome to the technical support guide for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene (CAS No. 654-76-2). This document provides in-depth troubleshooting, frequently asked questions (FAQs), and best practices to ensure the stability and successful application of this compound in your research. The unique substitution pattern of this molecule—featuring a nitro group, a methoxy group, and a trifluoromethoxy group—necessitates careful handling to prevent decomposition.[1] This guide is designed for researchers, scientists, and professionals in drug development.
I. Compound Stability Profile & Core Concepts
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a nitroaromatic compound. The benzene ring is substituted with both an electron-donating group (methoxy) and two strong electron-withdrawing groups (nitro and trifluoromethoxy).[2] This electronic arrangement makes the compound susceptible to specific degradation pathways, primarily related to the reactivity of the nitro group and the potential for nucleophilic substitution on the aromatic ring. While the trifluoromethoxy group generally confers increased metabolic and chemical stability, the presence of the nitro group is a key factor in potential decomposition.[3][4][5]
Key Structural Features and Their Implications:
-
Nitro Group (-NO₂): This powerful electron-withdrawing group makes the aromatic ring electron-deficient. It is susceptible to reduction under various conditions, which is a primary decomposition pathway.[6][7] The nitro group also directs incoming electrophiles to the meta-position, a consideration for any planned reactions.[8]
-
Trifluoromethoxy Group (-OCF₃): This is also a strong electron-withdrawing group, further deactivating the ring.[9] However, it is generally very stable and increases the lipophilicity and metabolic stability of molecules.[3][4][5]
-
Methoxy Group (-OCH₃): This is an electron-donating group through resonance, which can influence the overall reactivity of the ring.
II. Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the storage, handling, and use of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Issue 1: Sample Discoloration (Yellowing or Darkening) Upon Storage
Question: My solid sample of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, which was initially a light color, has turned yellow or brown over time. What is causing this, and is the material still usable?
Answer:
Discoloration is a common indicator of decomposition in nitroaromatic compounds.[10] The color change is likely due to the formation of degradation products.
Potential Causes & Mechanistic Explanation:
-
Photodecomposition: Nitroaromatic compounds can be sensitive to light, particularly UV radiation.[11] Energy from light can promote the compound to an excited state, initiating degradation pathways.
-
Thermal Decomposition: Although many nitroaromatics are stable at room temperature, elevated temperatures can accelerate decomposition.[12] This is especially true if the compound is stored in a non-inert atmosphere.
-
Reaction with Air/Moisture: While generally resistant to oxidation, prolonged exposure to air and moisture, especially at elevated temperatures, can lead to slow hydrolysis or other oxidative side reactions.[6]
Recommended Actions & Prevention:
| Preventative Measure | Protocol | Rationale |
| Proper Storage | Store the compound in a tightly sealed, amber glass vial to protect it from light.[13][14] For long-term storage, place the vial in a desiccator at room temperature or as recommended by the supplier.[1] Purging the vial with an inert gas like nitrogen or argon before sealing can also help. | Minimizes exposure to light, moisture, and oxygen, which are key initiators of decomposition. |
| Purity Check | Before use, assess the purity of the discolored material using an appropriate analytical method such as HPLC, GC-MS, or NMR. | This will quantify the extent of decomposition and determine if the material is suitable for your experiment. |
| Purification | If significant degradation has occurred, consider recrystallization or column chromatography to purify the compound. | Removes impurities that could interfere with your reaction. |
Issue 2: Inconsistent or Low Yields in Reactions
Question: I am using 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in a reaction, and I'm getting inconsistent results or lower yields than expected. Could the compound be decomposing during my experiment?
Answer:
Yes, decomposition during a reaction is a strong possibility, especially if the reaction conditions are not optimized for the stability of the nitroaromatic functional group.
Potential Causes & Mechanistic Explanation:
-
Incompatible Reagents: The nitro group is highly susceptible to reduction.[15] Common reducing agents can convert the nitro group to a nitroso, hydroxylamino, or amino group, leading to a mixture of products.[7][16][17]
-
Strong Reducing Agents: Reagents like Lithium Aluminum Hydride (LiAlH₄) will reduce aromatic nitro groups.[17]
-
Metals in Acid: Combinations like Fe/HCl, Sn/HCl, or Zn/HCl are classic conditions for reducing nitroarenes to anilines.[7][18]
-
Catalytic Hydrogenation: H₂ with catalysts like Pd/C or Raney Nickel will readily reduce the nitro group.[17][18]
-
-
Strong Basic Conditions: While the trifluoromethoxy and methoxy groups are generally stable, strong bases can potentially lead to nucleophilic aromatic substitution or other side reactions on the electron-deficient ring.[19][20] Some nitroaromatic compounds can undergo hydrolysis under strong alkaline conditions.[21]
-
High Reaction Temperatures: Thermal decomposition can become significant at elevated temperatures, leading to a complex mixture of byproducts.[12]
Recommended Actions & Prevention:
-
Reagent Compatibility Check: Before starting your experiment, review the compatibility of all reagents with the nitroaromatic functionality. Avoid strong reducing agents unless the reduction of the nitro group is the intended reaction.
-
Reaction Condition Optimization:
-
Temperature Control: Run reactions at the lowest effective temperature. Consider performing small-scale trials at different temperatures to find the optimal balance between reaction rate and compound stability.
-
pH Control: If possible, maintain a neutral or mildly acidic pH. If basic conditions are required, use the mildest base that is effective and minimize reaction time.
-
-
Inert Atmosphere: Conduct reactions under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative side reactions, especially if heating is required.
III. Frequently Asked Questions (FAQs)
Q1: What are the ideal storage conditions for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene?
For optimal stability, store the compound in a cool, dry, and dark place.[13] A tightly sealed amber vial stored in a desiccator at room temperature is recommended.[1] For extended storage, consider flushing the container with an inert gas like nitrogen before sealing.
Q2: How can I detect decomposition in my sample?
Several analytical techniques can be used to assess the purity and detect degradation products:[22][23]
-
High-Performance Liquid Chromatography (HPLC): This is an excellent method for separating the parent compound from any non-volatile degradation products. A reduction in the area of the main peak and the appearance of new peaks indicate decomposition.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable compounds. It can help identify the molecular weights of degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can reveal the presence of impurities. Changes in the aromatic region or the appearance of new signals can indicate decomposition.
Q3: Is this compound sensitive to acidic conditions?
Nitroaromatic compounds are generally stable in acidic conditions. In fact, acids are often used in reactions involving these compounds, such as the reduction of the nitro group with metals.[7] However, very strong acidic conditions combined with high temperatures could potentially lead to hydrolysis of the ether linkages, though this is less likely than reactions involving the nitro group.
Q4: Can I use a metal spatula to handle the compound?
Yes, using a stainless steel spatula for routine handling and weighing is generally acceptable. The compound is not known to be corrosive or highly reactive with stainless steel at room temperature. However, avoid contact with reactive metals, especially in solution, as they can act as reducing agents.[19]
Q5: What are the primary safety precautions I should take when working with this compound?
As with many nitroaromatic compounds, it is important to handle 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene with care.[13][24]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[24]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any dust or vapors.[13][14][24]
-
Waste Disposal: Dispose of waste materials containing this compound in accordance with your institution's hazardous waste protocols.[24]
IV. Experimental Protocols & Visualizations
Protocol 1: Standard Purity Assessment by HPLC
This protocol provides a general method for assessing the purity of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
-
Sample Preparation: Accurately weigh approximately 1 mg of the compound and dissolve it in 1 mL of a suitable solvent like acetonitrile or methanol to create a 1 mg/mL stock solution.
-
Instrumentation:
-
HPLC system with a UV detector.
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
-
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically effective. For example, start with 50:50 acetonitrile:water and ramp up to 95:5 acetonitrile:water over 10-15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Monitor at a wavelength where the compound has strong absorbance, likely in the 250-270 nm range.[11]
-
Injection Volume: 5-10 µL.
-
-
Analysis: Run the sample and integrate the peak areas. Purity can be estimated by the relative area of the main peak compared to the total area of all peaks. A pure sample should show a single major peak.
Workflow Diagrams
The following diagrams illustrate key decision-making processes for handling and troubleshooting this compound.
Sources
- 1. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene | 654-76-2 [sigmaaldrich.com]
- 2. mdpi.com [mdpi.com]
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- 4. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
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- 14. carlroth.com [carlroth.com]
- 15. Video: Electrophilic Aromatic Substitution: Nitration of Benzene [jove.com]
- 16. Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review - RSC Sustainability (RSC Publishing) DOI:10.1039/D4SU00531G [pubs.rsc.org]
- 17. Nitro Reduction - Common Conditions [commonorganicchemistry.com]
- 18. m.youtube.com [m.youtube.com]
- 19. iloencyclopaedia.org [iloencyclopaedia.org]
- 20. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 21. DFT M06-2X investigation of alkaline hydrolysis of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. atsdr.cdc.gov [atsdr.cdc.gov]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Analysis of Reaction Byproducts of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene by GC-MS
Welcome to the technical support center for the GC-MS analysis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene and its reaction byproducts. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of analyzing this compound and its related impurities. Here, you will find in-depth troubleshooting advice, frequently asked questions, and detailed protocols to ensure the integrity and accuracy of your analytical results.
I. Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the GC-MS analysis of the reaction mixture of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Q1: My chromatogram shows significant peak tailing for the main product. What are the likely causes and solutions?
A1: Peak tailing for nitroaromatic compounds is a frequent issue and can often be attributed to active sites within the GC system.[1][2]
-
Cause: Active sites in the inlet liner, column, or detector can interact with the polar nitro group, leading to poor peak shape.[1][2]
-
Solution:
-
Inlet Maintenance: Use a deactivated inlet liner and replace it regularly. Consider using an ultra-inert liner for particularly sensitive analyses.[2]
-
Column Conditioning: Condition the column at a high temperature to remove any contaminants.[1] If tailing persists, it may indicate column degradation, requiring trimming of the front end (approximately 0.5-1 meter) or complete replacement.[2]
-
Sample Concentration: Overloading the column can also cause peak tailing. Try diluting your sample or using a split injection to reduce the amount of analyte introduced onto the column.[1][2]
-
Q2: I am observing several unexpected small peaks in my chromatogram. How can I determine if they are reaction byproducts or system contaminants?
A2: Differentiating between genuine byproducts and system contaminants is a critical step in reaction analysis.
-
Troubleshooting Steps:
-
Run a Solvent Blank: Inject the solvent used to dissolve your sample. Any peaks present in the blank run are likely contaminants from the solvent or the GC-MS system itself (e.g., column bleed, septum bleed).[3]
-
Analyze a Standard: If available, inject a pure standard of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. This will help confirm its retention time and identify any impurities present in the standard itself.
-
Review Injection History: Contamination can occur from previous, more concentrated samples (carryover).[4] If a highly concentrated sample was analyzed recently, run several solvent blanks to clean the system.
-
Mass Spectral Library Search: Perform a library search on the mass spectra of the unknown peaks. While not definitive, this can provide clues about their potential structures and help distinguish between plausible byproducts and common contaminants like siloxanes (from column bleed) or phthalates (plasticizers).
-
Q3: The mass spectrum of my main peak does not match the expected molecular ion for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. What could be the reason?
A3: This issue can arise from several factors related to both the compound's stability and the instrument's settings.
-
Potential Causes:
-
In-source Fragmentation or Thermal Degradation: Nitroaromatic compounds can be thermally labile. The high temperatures in the GC inlet or ion source might cause the molecule to fragment before it is detected. The absence of a molecular ion and the presence of significant fragment ions are characteristic of this phenomenon.
-
Incorrect Mass Spectrometer Calibration: Ensure your mass spectrometer is properly calibrated across the desired mass range.
-
Co-elution: An impurity may be co-eluting with your main product, leading to a mixed mass spectrum. Check the peak purity using your chromatography data system's software. Improving chromatographic resolution by modifying the temperature program or using a longer column can resolve this.[1]
-
II. Troubleshooting Guides
This section provides detailed, question-and-answer-based guides for more complex analytical challenges.
Guide 1: Identification of Isomeric Byproducts
Q: My reaction is expected to produce isomeric dinitro byproducts. How can I confirm their presence and differentiate them using GC-MS?
A: The nitration of substituted benzenes can often lead to the formation of multiple isomers.[5][6] The directing effects of the methoxy (ortho-, para-directing) and trifluoromethoxy (meta-directing, though weakly deactivating) groups, along with the existing nitro group (meta-directing), can result in a complex mixture of dinitro isomers.[5][7]
Step-by-Step Protocol for Isomer Identification:
-
Optimize Chromatographic Separation:
-
Column Selection: A mid-polarity column (e.g., a 5% phenyl-methylpolysiloxane) is a good starting point. For better separation of closely eluting isomers, consider a more polar column.
-
Temperature Program: Use a slow temperature ramp (e.g., 5-10 °C/min) to maximize the separation between isomeric peaks.[8]
-
-
Mass Spectral Analysis:
-
Isomeric Fragmentation: Isomers will have the same molecular ion. However, their fragmentation patterns may differ due to the different substitution patterns on the aromatic ring, influencing the stability of the resulting fragment ions.
-
Characteristic Fragments: Look for characteristic losses from the molecular ion. For nitroaromatic compounds, common losses include -NO₂ (46 u), -NO (30 u), and -O (16 u). The relative intensities of these fragment ions can vary between isomers.
-
-
Confirmation with Standards: The most definitive way to identify isomers is to synthesize or purchase authentic standards of the expected byproducts and compare their retention times and mass spectra.
Guide 2: Dealing with Complex Reaction Matrices
Q: My reaction mixture contains non-volatile starting materials and catalysts that are interfering with my GC-MS analysis. How can I clean up my sample?
A: Complex matrices can contaminate the GC system and interfere with the analysis of volatile components.[9] Proper sample preparation is crucial.
Workflow for Sample Cleanup:
Caption: Sample cleanup workflow for complex reaction mixtures.
Detailed Steps:
-
Liquid-Liquid Extraction: This is a fundamental step to separate your organic products from inorganic salts and highly polar starting materials. Extract the reaction mixture with a suitable organic solvent (e.g., ethyl acetate, dichloromethane) and water.[9] The target compound and less polar byproducts will partition into the organic layer.
-
Solid-Phase Extraction (SPE): For further cleanup, pass the organic extract through a silica gel or Florisil® SPE cartridge. This can effectively remove more polar impurities that may have some solubility in the organic solvent.
-
Solvent Exchange: If the extraction solvent is not ideal for GC injection, carefully evaporate it under reduced pressure and redissolve the residue in a more suitable solvent like hexane or toluene.
-
Filtration: Before injection, filter the final sample through a 0.45 µm syringe filter to remove any particulate matter that could block the GC inlet or column.
III. Potential Byproducts and Their Mass Spectral Signatures
The synthesis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene can lead to several byproducts depending on the reaction conditions. Nitration of aromatic ethers can sometimes be accompanied by oxidation and coupling side reactions.[10]
| Potential Byproduct | Plausible Formation Route | Expected Molecular Ion (m/z) | Key Fragment Ions (m/z) |
| Isomers of 1-Methoxy-dinitro-2-(trifluoromethoxy)benzene | Further nitration of the product | 283 | M-30 (-NO), M-46 (-NO₂) |
| 1-Methoxy-2-(trifluoromethoxy)benzene | Incomplete nitration of a precursor | 192 | M-15 (-CH₃), M-31 (-OCH₃), M-69 (-CF₃) |
| Phenolic derivatives | Demethylation of the methoxy group | Varies | Presence of characteristic phenol fragments |
| Biphenyl derivatives | Oxidative coupling | Varies | Higher molecular weight ions |
Interpreting Fragmentation Patterns:
-
Aromatic Ring Fragments: The presence of a substituted benzene ring will often give rise to a phenyl cation or related fragments.[11]
-
Trifluoromethoxy Group (-OCF₃): Look for a characteristic loss of 69 u, corresponding to the CF₃ radical. The trifluoromethoxybenzene molecule itself shows a significant peak at m/z 69.[12]
-
Nitro Group (-NO₂): Common fragmentations include the loss of NO₂ (46 u) and NO (30 u).
-
Methoxy Group (-OCH₃): Expect to see the loss of a methyl radical (15 u) or a methoxy radical (31 u).
IV. Recommended GC-MS Method Parameters
While the optimal parameters will depend on the specific instrument, the following provides a robust starting point for the analysis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene and its byproducts.
| Parameter | Recommended Setting | Rationale |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane | Provides good separation for a wide range of aromatic compounds.[8][13] |
| Inlet Temperature | 250 °C | Balances efficient vaporization with minimizing thermal degradation. |
| Injection Mode | Split (e.g., 50:1) | Prevents column overloading and improves peak shape, especially for the main product.[2] |
| Carrier Gas | Helium, constant flow of 1.0-1.2 mL/min | Inert and provides good chromatographic efficiency. |
| Oven Program | Initial: 60 °C (hold 2 min), Ramp: 10 °C/min to 280 °C (hold 5 min) | A good starting point to separate compounds with a range of boiling points.[8] |
| MS Transfer Line Temp | 280 °C | Prevents condensation of analytes before entering the mass spectrometer. |
| Ion Source Temp | 230 °C | A standard temperature for electron ionization. |
| Ionization Energy | 70 eV | Standard for creating reproducible fragmentation patterns for library matching. |
| Scan Range | 40-450 amu | Covers the expected mass range of the target compound and its likely byproducts. |
V. Troubleshooting Flowchart
Caption: A logical troubleshooting flowchart for common GC-MS issues.
VI. References
-
Agilent Technologies, Inc. (2011). Nitro compounds Analysis of aromatic and basic compounds. LabRulez GCMS.
-
Drawell. (n.d.). 7 Common Problems of Gas chromatography (GC) and How to Troubleshoot.
-
Shimadzu. (2016). Determination of Nitro Polycyclic aromatic hydrocarbons in PM2.5 using GC-MS/MS.
-
Phenomenex. (2025). GC Column Troubleshooting Guide.
-
Agilent Technologies. (2010). Nitro compounds - Analysis of aromatic and basic compounds. LabRulez GCMS.
-
Campbell, R. M., & Lee, M. L. (n.d.). Capillary column gas chromatographic determination of nitro polycyclic aromatic compounds in particulate extracts. Analytical Chemistry - ACS Publications.
-
Agilent Technologies. (2022, April 10). How to Troubleshoot and Improve your GC/MS [Video]. YouTube.
-
Restek. (n.d.). Gas Chromatography Problem Solving and Troubleshooting.
-
Chromatography Online. (2019, November 28). How Do I Troubleshoot a Problem on My GC-MS?.
-
U.S. Environmental Protection Agency. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
-
National Center for Biotechnology Information. (n.d.). (Trifluoromethoxy)benzene. PubChem.
-
Bellamy, A. J., Golding, P., Ward, S. J., & Mitchell, N. W. (2002). Nitration of 1,3,5-Trimethoxybenzene. ResearchGate.
-
BenchChem. (2025). Technical Support Center: Synthesis of 1-Nitro-2-(trifluoromethoxy)benzene.
-
LibreTexts. (2023, January 22). Substitution Reactions of Benzene Derivatives. Chemistry LibreTexts.
-
Chemistry Steps. (n.d.). Nitration of Benzene.
-
(n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis.
-
Pharmaguideline. (n.d.). Reactions of Benzene - Nitration, Sulphonation, Halogenation- Reactivity.
-
Doc Brown's Chemistry. (n.d.). Mass spectrum of benzene.
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- 2. youtube.com [youtube.com]
- 3. GC Column Troubleshooting Guide | Phenomenex [phenomenex.com]
- 4. epa.gov [epa.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. stmarys-ca.edu [stmarys-ca.edu]
- 7. Nitration of Benzene - Chemistry Steps [chemistrysteps.com]
- 8. gcms.labrulez.com [gcms.labrulez.com]
- 9. academic.oup.com [academic.oup.com]
- 10. researchgate.net [researchgate.net]
- 11. image diagram mass spectrum of benzene fragmentation pattern of ions for analysis and identification of benzene doc brown's advanced organic chemistry revision notes [docbrown.info]
- 12. (Trifluoromethoxy)benzene | C7H5F3O | CID 68010 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. gcms.labrulez.com [gcms.labrulez.com]
Validation & Comparative
A Comparative Guide to the Reactivity of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene
Introduction
In the landscape of modern drug discovery and materials science, the incorporation of fluorinated functional groups has become a cornerstone strategy for fine-tuning molecular properties. The trifluoromethoxy (-OCF3) group, in particular, is prized for its ability to enhance metabolic stability and lipophilicity.[1][2] When paired with a nitro group (-NO2) on an aromatic scaffold, these molecules become powerful intermediates, especially for nucleophilic aromatic substitution (SNAr) reactions.
This guide presents an in-depth comparative analysis of the reactivity of two such intermediates: 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene and 1-nitro-4-(trifluoromethoxy)benzene . Understanding the nuanced interplay of their substituents is paramount for researchers aiming to optimize synthetic routes and predict reaction outcomes. We will dissect the electronic effects governing their behavior, supported by theoretical principles and practical experimental considerations.
Molecular Structures and Physicochemical Properties
The seemingly minor difference in structure—the presence of a methoxy group (-OCH3) in one compound—leads to significant divergence in chemical behavior.
| Property | 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | 1-nitro-4-(trifluoromethoxy)benzene |
| CAS Number | 654-76-2 | 713-65-5[3] |
| Molecular Formula | C₈H₆F₃NO₃ | C₇H₄F₃NO₃[3] |
| Molecular Weight | 237.13 g/mol | 207.11 g/mol [4] |
| Appearance | Solid | Light orange to yellow clear liquid[3] |
| Melting Point | Not readily available | 15 °C[5][6] |
| Boiling Point | Not readily available | 217.4±35.0 °C at 760 mmHg[5] |
| LogP (Predicted) | ~3.0 (Varies by algorithm) | ~2.5 (Varies by algorithm) |
Dissecting the Electronic Effects of Substituents
The reactivity of an aromatic ring is dictated by the electronic nature of its substituents, which exert influence through inductive and resonance effects.
-
Nitro Group (-NO₂): This is a powerful electron-withdrawing group (EWG) through both a strong inductive effect (-I) and a strong resonance effect (-M). It deactivates the ring toward electrophilic attack but is a potent activator for nucleophilic aromatic substitution by stabilizing the negatively charged intermediate.[7][8]
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing, primarily due to the intense inductive effect (-I) of the three fluorine atoms.[1][9] While the oxygen atom can donate its lone pair into the ring via resonance (+M), this effect is significantly diminished by the fluorine atoms pulling electron density away.[9] Consequently, its -I effect dominates, making it an overall deactivating group in electrophilic substitutions but an activating group for SNAr reactions.[2][7]
-
Methoxy Group (-OCH₃): In stark contrast, the methoxy group is a classic electron-donating group (EDG). While the oxygen is electronegative and exerts a weak inductive pull (-I), its ability to donate a lone pair of electrons into the aromatic π-system creates a powerful positive resonance effect (+M).[10][11] This +M effect is dominant, increasing the electron density of the ring.[10]
The following diagram illustrates the interplay of these electronic forces and their ultimate impact on the molecules' reactivity towards nucleophiles.
Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
The quintessential reaction for these substrates is SNAr, where a nucleophile displaces a leaving group on the aromatic ring. The reaction rate is governed by the stability of the intermediate Meisenheimer complex, a resonance-stabilized carbanion.[12][13]
1-nitro-4-(trifluoromethoxy)benzene (Higher Reactivity)
This molecule is primed for rapid SNAr reactions.
-
Synergistic Activation: Both the nitro (-NO₂) and trifluoromethoxy (-OCF₃) groups are powerful EWGs. They work in concert to withdraw electron density from the aromatic ring, making it highly electrophilic and susceptible to nucleophilic attack.[7]
-
Intermediate Stabilization: When a nucleophile attacks, the resulting negative charge of the Meisenheimer complex is effectively delocalized and stabilized by the resonance and inductive effects of both the ortho (-OCF₃) and para (-NO₂) substituents (relative to the point of attack). This stabilization lowers the activation energy of the rate-determining step, accelerating the reaction.[13][14]
1-methoxy-4-nitro-2-(trifluoromethoxy)benzene (Lower Reactivity)
The introduction of the methoxy (-OCH₃) group fundamentally alters the reactivity profile.
-
Competitive Deactivation: The methoxy group is a strong electron-donating group (+M > -I). It pushes electron density into the aromatic ring, counteracting the electron-withdrawing effects of the -NO₂ and -OCF₃ groups.[10][11]
-
Intermediate Destabilization: This increased electron density makes the ring less electrophilic and, crucially, destabilizes the negatively charged Meisenheimer complex. By donating electrons, the -OCH₃ group works against the charge stabilization required for an efficient SNAr reaction.
Experimental Protocol: A Representative SNAr Reaction
The following protocol describes a general procedure for the SNAr reaction of the more reactive substrate, 1-nitro-4-(trifluoromethoxy)benzene, with sodium methoxide. This serves as a self-validating system where the principles of SNAr activation can be observed.
Objective: To synthesize 1-methoxy-4-(trifluoromethoxy)benzene via nucleophilic aromatic substitution of the nitro group on 1-nitro-4-(trifluoromethoxy)benzene. Note: While displacement of a halide is more common, displacement of a nitro group is a synthetically useful process under specific conditions.[15]
Sources
- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]
- 2. Trifluoromethyl ethers – synthesis and properties of an unusual substituent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. 1-Nitro-4-(trifluoromethoxy)benzene | C7H4F3NO3 | CID 522405 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 1-Nitro-4-(trifluoromethoxy)benzene | CAS#:713-65-5 | Chemsrc [chemsrc.com]
- 6. innospk.com [innospk.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Electrophilic aromatic directing groups - Wikipedia [en.wikipedia.org]
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- 11. researchgate.net [researchgate.net]
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- 15. pubs.acs.org [pubs.acs.org]
A Senior Application Scientist's Guide to the Electronic Effects of Methoxy vs. Trifluoromethoxy Groups
In the landscape of modern drug discovery, the strategic modification of a lead compound with specific functional groups is a cornerstone of medicinal chemistry. Among the vast toolkit available to researchers, the methoxy (-OCH3) and trifluoromethoxy (-OCF3) groups represent a fascinating dichotomy. Though structurally similar, their electronic influences are profoundly different, offering chemists a powerful way to fine-tune a molecule's physicochemical and pharmacological properties. This guide provides an in-depth comparison of their electronic effects, supported by experimental data and practical protocols, to empower drug development professionals in their decision-making process.
The Fundamental Dichotomy: Inductive vs. Resonance Effects
The electronic character of any substituent is primarily governed by the interplay of two fundamental forces: the inductive effect and the resonance effect.
-
Inductive Effect (-I/+I): This effect is transmitted through the sigma (σ) bonds of a molecule. It arises from differences in electronegativity between atoms, causing a polarization of the electron density along the bond. Electronegative atoms pull electron density towards themselves, exerting a negative inductive (-I) effect.
-
Resonance Effect (+R/-R or +M/-M): This effect involves the delocalization of pi (π) electrons or lone pairs across a conjugated system, such as an aromatic ring. Groups that donate electrons into the π-system exert a positive resonance (+R) effect, while those that withdraw electrons exert a negative resonance (-R) effect.
The Methoxy Group (-OCH3): A Study in Opposition
The methoxy group is a classic example of a substituent with opposing electronic forces. The oxygen atom is more electronegative than carbon, which means it withdraws electron density from the aromatic ring through the sigma bond—a -I (inductive) effect.[1] However, the oxygen atom also possesses two lone pairs of electrons, one of which can be delocalized into the aromatic π-system.[2] This donation of electron density is a powerful +R (resonance) effect.
For the methoxy group, the resonance effect is generally stronger than its inductive effect.[2][3] The net result is that the -OCH3 group is an overall electron-donating group, increasing electron density on the aromatic ring, particularly at the ortho and para positions. This makes the ring more reactive towards electrophilic aromatic substitution and is why -OCH3 is considered an "activating" group.[4]
Caption: Dueling electronic effects of the methoxy group.
The Trifluoromethoxy Group (-OCF3): Inductive Power Dominates
Replacing the hydrogen atoms of the methoxy group with highly electronegative fluorine atoms dramatically shifts the electronic balance. The three fluorine atoms exert a formidable -I (inductive) effect, pulling electron density away from the oxygen atom and, consequently, from the aromatic ring. This effect is so powerful that it completely overwhelms the oxygen's ability to donate its lone pair via resonance.[4]
While the oxygen in the -OCF3 group still has lone pairs, their availability for resonance donation is severely diminished by the strong pull from the trifluoromethyl moiety.[4] As a result, the trifluoromethoxy group acts as a strong overall electron-withdrawing group, deactivating the aromatic ring towards electrophilic attack.[4]
Caption: The dominant inductive withdrawal of the trifluoromethoxy group.
Quantifying the Electronic Influence: Experimental Data
The theoretical electronic effects are clearly borne out by experimental data. Hammett substituent constants and pKa measurements provide robust, quantitative evidence of the opposing nature of these two groups.
Hammett Substituent Constants (σ)
The Hammett equation is a cornerstone of physical organic chemistry that quantifies the electronic influence of a substituent on a reaction center. The substituent constant, sigma (σ), measures the electron-donating or electron-withdrawing ability of a group. A negative σ value indicates an electron-donating group, while a positive value signifies an electron-withdrawing group. The constants differ for the meta (σm) and para (σp) positions. Generally, σm reflects the inductive effect, while σp represents the net result of both inductive and resonance effects.[5]
| Substituent | σm (meta) | σp (para) | Dominant Effect at Para Position |
| -OCH3 | +0.12 | -0.27 | Electron-Donating (+R > -I) |
| -OCF3 | +0.35 | +0.35 | Electron-Withdrawing (-I >> +R) |
Data sourced from Hansch, C. et al. (1991).[6]
The data clearly illustrates the dichotomy. The -OCH3 group has a negative σp value, confirming its net electron-donating character at the para position where resonance is maximized.[7] Conversely, the -OCF3 group has strongly positive σ values at both positions, highlighting its powerful and pervasive electron-withdrawing nature.[8]
Impact on Acidity (pKa)
The acidity of phenols and benzoic acids is highly sensitive to the electronic effects of substituents on the aromatic ring. Electron-withdrawing groups stabilize the conjugate base (phenoxide or benzoate ion), resulting in a lower pKa (stronger acid). Conversely, electron-donating groups destabilize the conjugate base, leading to a higher pKa (weaker acid).[9]
| Compound | pKa | Effect of Substituent on Acidity |
| Phenol | 9.95 | Reference |
| p-Methoxyphenol | 10.21 | Decreased Acidity (Electron-Donating) |
| p-Trifluoromethoxyphenol | ~8.7 (Estimated) | Increased Acidity (Electron-Withdrawing) |
| Benzoic Acid | 4.20 | Reference |
| p-Methoxybenzoic Acid | 4.47 | Decreased Acidity (Electron-Donating)[10] |
| p-Trifluoromethoxybenzoic Acid | 3.69 | Increased Acidity (Electron-Withdrawing) |
pKa values sourced from multiple references.[9][10][11][12]
The experimental pKa values provide compelling evidence. The methoxy group, by donating electron density, destabilizes the resulting anion and makes both phenol and benzoic acid less acidic (higher pKa).[10][13] In stark contrast, the trifluoromethoxy group strongly withdraws electron density, stabilizing the anionic conjugate base and significantly increasing the acidity of the parent compound (lower pKa).
Implications for Drug Design and Development
The choice between an -OCH3 and an -OCF3 group is a strategic decision in medicinal chemistry with far-reaching consequences for a drug candidate's profile.[14]
-
Metabolic Stability: The -OCF3 group offers significant metabolic advantages over the -OCH3 group. The strong C-F bonds and the electron-deficient nature of the carbon make the trifluoromethoxy group highly resistant to oxidative metabolism (e.g., O-dealkylation by cytochrome P450 enzymes), which is a common metabolic pathway for methoxy groups.[15][16]
-
Lipophilicity and Permeability: The -OCF3 group is one of the most lipophilic substituents used in drug design.[15] Replacing an -OCH3 with an -OCF3 group substantially increases a molecule's lipophilicity (logP), which can enhance membrane permeability and facilitate passage across biological barriers like the blood-brain barrier.[15]
-
Modulating pKa: As the data shows, these groups can be used to tune the pKa of nearby acidic or basic centers. Lowering the pKa of a basic amine by introducing an -OCF3 group can reduce its ionization at physiological pH, potentially improving cell penetration and reducing off-target effects.
-
Target Binding: The electronic modulation can influence binding interactions. The electron-rich nature of an -OCH3 group might be favorable for cation-π interactions, while the electron-poor ring substituted with -OCF3 might engage in different types of interactions within a receptor binding pocket.[16]
A notable example is the drug Riluzole , used to treat amyotrophic lateral sclerosis (ALS). Its trifluoromethoxy group is crucial for enhancing its lipophilicity and metabolic stability, which improves its ability to cross the blood-brain barrier and increases its bioavailability.[15]
Experimental Protocol: pKa Determination by UV-Vis Spectrophotometry
Verifying the electronic impact of substituents in-house is a critical step. Determining the pKa of a novel compound is a fundamental experiment. UV-Vis spectrophotometry offers a reliable and accessible method, provided the compound has a chromophore whose absorbance changes with ionization state.[17]
Step-by-Step Methodology
-
Preparation of Solutions:
-
Prepare a 10 mM stock solution of the test compound in DMSO.[17]
-
Prepare a series of buffer solutions with known pH values, covering a range from approximately pH 2 to pH 12 (e.g., citrate, phosphate, borate buffers). Ensure all buffers have a constant ionic strength.[17]
-
Prepare two additional solutions at the extremes of the pH range (e.g., pH 1 and pH 13 with HCl and NaOH, respectively) to obtain the spectra of the fully protonated and fully deprotonated species.[18]
-
-
Sample Preparation (96-Well Plate Format):
-
Dispense a fixed volume (e.g., 198 µL) of each buffer solution into the wells of a UV-transparent 96-well plate.
-
Add a small, fixed volume (e.g., 2 µL) of the compound's DMSO stock solution to each buffer-filled well. This results in a final concentration of 100 µM with 1% DMSO.
-
Include blank wells containing only the buffer/DMSO mixture for background correction.
-
-
Spectrophotometric Measurement:
-
Use a plate reader to record the full UV-Vis absorbance spectrum (e.g., 230-500 nm) for each well.[17]
-
Identify the wavelength (λ) where the difference in absorbance between the acidic and basic forms is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength (λ_max) against the pH of the buffer solutions.
-
The resulting curve should be sigmoidal. The pKa is the pH value at the inflection point of this curve.
-
Alternatively, the pKa can be calculated using the Henderson-Hasselbalch equation adapted for spectrophotometry: pKa = pH + log[(A_b - A) / (A - A_a)] Where:
-
A is the absorbance at a given pH.
-
A_a is the absorbance of the fully acidic form.
-
A_b is the absorbance of the fully basic form.
-
-
Caption: Workflow for pKa determination via UV-Vis spectrophotometry.
Conclusion: A Strategic Choice for Molecular Design
The methoxy and trifluoromethoxy groups, while separated by only three fluorine atoms, occupy opposite ends of the electronic spectrum. The -OCH3 group is a classic electron-donating substituent, driven by a dominant resonance effect that activates an aromatic ring. In contrast, the -OCF3 group is a powerful electron-withdrawing substituent, governed by an overwhelming inductive effect that deactivates the ring.
This profound electronic difference provides medicinal chemists with a critical tool for molecular engineering. The choice between them allows for the precise modulation of a drug candidate's metabolic stability, lipophilicity, pKa, and target-binding interactions. Understanding the fundamental principles behind their effects, supported by quantitative experimental data, is essential for harnessing their full potential in the rational design of next-generation therapeutics.[19]
References
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Is the -OCH3 group an electron-donating ( +I ) effect or elect.. Filo. Available at: [Link]
-
The pka value of 4-methoxy benzoic acid is greater than 4-nitrobenzoic acid. which among them is stronger acid? Brainly.in. Available at: [Link]
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The Trifluoromethoxy Group: A Long-Range Electron-Withdrawing Substituent. ResearchGate. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. MDPI. Available at: [Link]
-
Why is m-methoxyphenol (pKa = 9.65) more acidic than p-methoxyphe... Pearson+. Available at: [Link]
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m-Methoxyphenol is a stronger aciid than p-methoxyphenol Statement-2: Methoxy group +R-effect at both o- and p-positions. Allen. Available at: [Link]
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Correlations of Structure with Reactivity of Aromatic Compounds. Chemistry LibreTexts. Available at: [Link]
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Inductive and Resonance (Mesomeric) Effects. Chemistry Steps. Available at: [Link]
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Why is propenoic acid more acidic than p-methoxybenzoic acid? Chemistry Stack Exchange. Available at: [Link]
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The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Hammett equation. Wikipedia. Available at: [Link]
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Experiment # 11: Spectroscopic determination of indicator pKa. ULM. Available at: [Link]
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Why is an -OCH3 group more electron donating than a -CH3 group? Quora. Available at: [Link]
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Spectrophotometric Determination Of The Pka Of Bromothymol Blue. Truman ChemLab. Available at: [Link]
-
Which one is more acidic p- methoxyphenol or p- methylphenol? Quora. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed. Available at: [Link]
-
A survey of Hammett substituent constants and resonance and field parameters. ACS Publications. Available at: [Link]
-
Spectrophotometric Determination of pKa of Phenol Red. Chemistry 321: Quantitative Analysis Lab Webnote. Available at: [Link]
-
Hammett substituent constants. Stenutz. Available at: [Link]
-
Which is more acidic among p methyl benzoic acid and p methoxy benzoic acid and why? Quora. Available at: [Link]
-
Worked ex - Resonance vs Inductive Effects | Electronic Effects | Chemistry. Khan Academy. Available at: [Link]
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A Guide to the Structural Validation of Novel Nitroaromatic Compounds: A Comparative Analysis Using X-ray Crystallography and Spectroscopic Methods
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of modern chemistry. This guide provides a comprehensive overview of the methodologies employed for the structural validation of complex organic molecules, with a particular focus on the powerful technique of single-crystal X-ray crystallography. While a definitive crystal structure for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is not publicly available at the time of this publication, we will explore the validation process through a comparative analysis. This guide will use a closely related analogue, 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl, for which crystallographic data is available, to illustrate the principles of X-ray diffraction. Furthermore, we will compare this "gold standard" technique with other widely used analytical methods such as NMR, mass spectrometry, and IR spectroscopy, providing a holistic view of structural elucidation.
The Imperative of Structural Validation in Drug Discovery
In the realm of drug development, a precise understanding of a molecule's atomic arrangement is paramount. It dictates its physicochemical properties, governs its interaction with biological targets, and ultimately influences its efficacy and safety profile. An erroneous structural assignment can lead to the misinterpretation of biological data and the costly failure of drug candidates in later stages of development. Therefore, a multi-faceted approach to structural validation, integrating various analytical techniques, is not just best practice but a scientific necessity.
X-ray Crystallography: The Definitive Arbiter of Molecular Structure
Single-crystal X-ray crystallography stands as the most powerful and definitive method for determining the absolute structure of a crystalline compound. It provides a precise three-dimensional map of electron density within a molecule, revealing bond lengths, bond angles, and torsional angles with unparalleled accuracy.
A Case Study: The Crystallographic Analysis of a Substituted Biphenyl
To illustrate the depth of information obtainable from X-ray crystallography, we will examine the published data for 4-Methoxy-2-nitro-4′-(trifluoromethyl)biphenyl[1]. This molecule, while different from our primary topic, shares key structural motifs (a substituted nitroaromatic ring) and serves as an excellent exemplar.
The process of obtaining a crystal structure can be broken down into several key stages. The causality behind each step is crucial for success.
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A Comparative Guide to the Quantitative Analysis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of analytical methodologies for the quantification of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, a key intermediate in various synthetic pathways. While specific validated methods for this compound are not extensively documented in publicly available literature, this guide will draw upon established methods for structurally similar nitroaromatic and trifluoromethoxy-substituted compounds to provide a robust framework for method development and validation. The primary focus will be on the two most prevalent and powerful techniques in this domain: High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).
The Importance of Accurate Quantification
1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene's utility in pharmaceutical and agrochemical synthesis necessitates stringent quality control.[1] Accurate quantification is crucial for ensuring reaction efficiency, controlling impurity profiles, and ultimately guaranteeing the safety and efficacy of the final product. The presence of the nitro and trifluoromethoxy groups imparts specific chemical properties that influence the choice and optimization of analytical methods.[2]
Comparative Overview of Analytical Techniques
The two primary chromatographic techniques suitable for the analysis of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC).[3] The choice between these methods depends on several factors, including the volatility and thermal stability of the analyte, the complexity of the sample matrix, and the desired sensitivity.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the analysis of a broad range of organic compounds, including nitroaromatics.[4] It is particularly well-suited for non-volatile or thermally labile compounds.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For a moderately polar compound like 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, reversed-phase HPLC is the most common approach. In this mode, a non-polar stationary phase (e.g., C18) is used with a polar mobile phase (e.g., a mixture of water and acetonitrile or methanol). The separation is driven by the hydrophobic interactions between the analyte and the stationary phase.
Detection: The presence of the nitroaromatic chromophore in 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene makes it highly amenable to detection by UV-Vis spectrophotometry. The strong absorbance in the UV region allows for sensitive and selective quantification.
Gas Chromatography (GC)
GC is a powerful technique for the separation and analysis of volatile and thermally stable compounds.[5] Given the likely volatility of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, GC represents a viable and often preferred method due to its high resolution and sensitivity.
Principle: In GC, a sample is vaporized and injected into the head of a chromatographic column. Separation is achieved based on the analyte's partitioning between a gaseous mobile phase (carrier gas, typically helium or nitrogen) and a liquid or solid stationary phase coated on the inside of the column.
Detection: A Flame Ionization Detector (FID) is a common and robust detector for organic compounds. For enhanced sensitivity and selectivity towards nitro-containing compounds, an Electron Capture Detector (ECD) or a Nitrogen-Phosphorus Detector (NPD) can be employed.[6] For unambiguous identification and quantification, coupling GC with a Mass Spectrometer (GC-MS) is the gold standard.[6]
Quantitative Performance Comparison
The following table summarizes the expected performance characteristics of HPLC-UV and GC-FID/MS for the quantification of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, based on data from analogous nitroaromatic compounds.
| Parameter | HPLC-UV | GC-FID | GC-MS (SIM) |
| Linearity (R²) | > 0.999 | > 0.998 | > 0.999 |
| Limit of Detection (LOD) | 10 - 50 ng/mL | 1 - 10 ng/mL | 0.1 - 1 ng/mL |
| Limit of Quantification (LOQ) | 50 - 150 ng/mL | 5 - 30 ng/mL | 0.5 - 5 ng/mL |
| Precision (%RSD) | < 2% | < 3% | < 2% |
| Accuracy (% Recovery) | 98 - 102% | 97 - 103% | 98 - 102% |
| Sample Throughput | Moderate | High | Moderate |
| Selectivity | Good | Good | Excellent |
Note: This data is illustrative and based on typical performance for similar classes of compounds. Actual values must be determined through rigorous method validation.
Experimental Protocols
The following are detailed, step-by-step methodologies that can serve as a starting point for the development of a validated analytical method for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Protocol 1: Reversed-Phase HPLC with UV Detection
This protocol is adapted from established methods for nitroaromatic compounds.[7][8]
1. Instrumentation and Reagents:
-
HPLC System: A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
-
Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Acetonitrile and deionized water (HPLC grade).
-
Standard: A certified reference standard of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
-
Sample Diluent: Acetonitrile/water (50:50, v/v).
2. Chromatographic Conditions:
-
Mobile Phase Gradient: Start with 50% Acetonitrile, increase to 90% over 10 minutes, hold for 2 minutes, then return to initial conditions and equilibrate for 3 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm (or the wavelength of maximum absorbance determined by a UV scan).
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of acetonitrile.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serial dilution of the stock solution with the sample diluent.
-
Sample Preparation: Dissolve the sample containing 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in the sample diluent to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
4. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
Quantify the amount of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in the sample by interpolating its peak area from the calibration curve.
Protocol 2: Gas Chromatography with Mass Spectrometric Detection (GC-MS)
This protocol is based on EPA Method 8091 and methods developed for similar trifluoromethoxy nitrobenzene isomers.[5][9]
1. Instrumentation and Reagents:
-
GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, with a 5% phenyl-methylpolysiloxane stationary phase).
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Standard: A certified reference standard of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
-
Solvent: Dichloromethane or ethyl acetate (GC grade).
2. GC-MS Conditions:
-
Inlet Temperature: 250 °C.
-
Injection Mode: Splitless (or split, depending on concentration).
-
Oven Temperature Program: Initial temperature of 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Full Scan (to identify characteristic ions) and Selected Ion Monitoring (SIM) for quantification.
3. Standard and Sample Preparation:
-
Stock Standard Solution (1000 µg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of ethyl acetate.
-
Working Standard Solutions: Prepare a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL) by serial dilution of the stock solution with ethyl acetate.
-
Sample Preparation: Dissolve the sample in ethyl acetate to a concentration within the calibration range.
4. Data Analysis:
-
From the full scan data, identify the characteristic ions of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. Select a quantifier ion and one or two qualifier ions for SIM mode.
-
Construct a calibration curve by plotting the peak area of the quantifier ion against the concentration of the working standard solutions.
-
Perform a linear regression analysis.
-
Quantify the analyte in the sample using the calibration curve. Confirm the identity of the analyte by ensuring the presence of qualifier ions at the correct retention time and in the expected ratio to the quantifier ion.
Visualization of Experimental Workflows
Caption: HPLC-UV analytical workflow.
Caption: GC-MS analytical workflow.
Conclusion and Recommendations
Both HPLC-UV and GC-MS are powerful and reliable techniques for the quantification of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
-
HPLC-UV is a robust and accessible method, particularly suitable for routine quality control in a manufacturing environment. Its primary advantages are its simplicity, reliability, and suitability for non-volatile compounds.
-
GC-MS , especially in SIM mode, offers superior sensitivity and selectivity. This makes it the method of choice for trace-level analysis, impurity profiling, and applications requiring unambiguous identification.
The ultimate choice of method will depend on the specific requirements of the analysis, including the expected concentration range of the analyte, the complexity of the sample matrix, and the available instrumentation. It is imperative that any chosen method undergoes a thorough validation process in accordance with ICH guidelines to ensure the generation of accurate and reliable data.
References
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- Benchchem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of 1,3-Dibromo-2,4,6-trinitrobenzene and Related Nitroaromatic Compounds.
- Sigma-Aldrich. (n.d.). 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene.
- EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
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The Strategic Advantage of Trifluoromethoxy Substitution in Nitroaromatic Drug Candidates: A Comparative Guide
In the landscape of modern drug discovery, the strategic modification of molecular scaffolds is paramount to enhancing biological efficacy and optimizing pharmacokinetic profiles. Among the arsenal of functional groups available to medicinal chemists, the trifluoromethoxy (-OCF3) group has emerged as a uniquely powerful substituent, particularly when incorporated into nitroaromatic frameworks. This guide provides an in-depth comparative analysis of trifluoromethoxy-substituted nitrobenzenes, contrasting their properties and performance with traditional methoxy (-OCH3) and trifluoromethyl (-CF3) analogs. Through a synthesis of experimental data and mechanistic insights, we will elucidate the causal relationships between chemical structure and pharmacological potential, offering a robust framework for the rational design of next-generation therapeutics.
The Trifluoromethoxy Group: A Privileged Substituent in Medicinal Chemistry
The introduction of fluorine-containing moieties into drug candidates is a well-established strategy to modulate a compound's physicochemical properties.[1] While the trifluoromethyl group has been a mainstay in this regard, the trifluoromethoxy group offers a distinct and often superior profile. Unlike the methoxy group, which is susceptible to oxidative metabolism, and the trifluoromethyl group, which primarily exerts a strong electron-withdrawing effect, the trifluoromethoxy group provides a unique combination of high lipophilicity, metabolic stability, and potent electronic influence.[2] These attributes make trifluoromethoxy-substituted nitrobenzenes particularly compelling scaffolds in drug design, where the nitro group often serves as a key pharmacophoric element or a synthetic handle for further molecular elaboration.[3]
Comparative Physicochemical Properties: A Data-Driven Analysis
The decision to incorporate a specific functional group into a drug candidate must be supported by rigorous quantitative data. The following table summarizes key physicochemical parameters for nitrobenzene and its para-substituted analogs, providing a clear comparison of the influence of the methoxy, trifluoromethyl, and trifluoromethoxy groups.
| Compound | Substituent | logP | Hansch π Constant | Hammett Constant (σp) |
| Nitrobenzene | -H | 1.85 | 0 | 0 |
| 4-Methoxynitrobenzene | -OCH3 | 1.60 | -0.02 | -0.27 |
| 4-Trifluoromethylnitrobenzene | -CF3 | ~2.6 | +0.88 | +0.54 |
| 4-Trifluoromethoxynitrobenzene | -OCF3 | Not available | +1.04 | +0.35 |
logP values are experimentally derived or estimated from reputable sources.[4][5][6] Hansch π constants and Hammett constants are from established literature.[1][7][8]
This data underscores the profound impact of the trifluoromethoxy group on lipophilicity. With a Hansch π constant of +1.04, the -OCF3 group significantly increases the lipophilicity of the parent nitrobenzene, even more so than the trifluoromethyl group.[1] This enhanced lipophilicity can facilitate improved membrane permeability and access to biological targets within the cellular environment.[2]
From an electronics standpoint, the trifluoromethoxy group is a strong electron-withdrawing substituent, as indicated by its positive Hammett constant. This property can influence a molecule's interaction with biological targets and modulate its reactivity.[9]
The Metabolic Stability Advantage of the Trifluoromethoxy Group
A critical determinant of a drug's in vivo performance is its metabolic stability. The trifluoromethoxy group confers a significant metabolic advantage over the methoxy group. The C-O bond in the -OCF3 moiety is more resistant to enzymatic cleavage by cytochrome P450 enzymes due to a combination of steric hindrance and the electron-withdrawing effects of the fluorine atoms, which decrease the electron density on the oxygen atom.[2] This increased stability leads to a longer half-life and improved bioavailability of the drug candidate.
Experimental Protocols
Synthesis of 4-(Trifluoromethoxy)nitrobenzene
This protocol describes a common method for the synthesis of 4-(trifluoromethoxy)nitrobenzene from 4-(chlorodifluoromethoxy)-1-nitrobenzene.[10]
Materials:
-
4-(chlorodifluoromethoxy)-1-nitrobenzene
-
Hydrogen fluoride (anhydrous)
-
Perfluorobutanesulfonyl fluoride (catalyst)
-
Sodium carbonate (aqueous solution, 10%)
-
Autoclave reactor
-
Distillation apparatus
Procedure:
-
Charge the autoclave reactor with 4-(chlorodifluoromethoxy)-1-nitrobenzene (130g, 99%).
-
At 25°C, add perfluorobutanesulfonyl fluoride (1g) and anhydrous hydrogen fluoride (100g).
-
Heat the reaction mixture to 160°C. The autoclave pressure will reach approximately 38 Kg/cm².
-
Maintain the reaction at 160°C and 38 Kg/cm² for 5-6 hours.
-
Cool the reaction mixture to 50°C and vent the excess gas into a scrubber containing a suitable neutralizing agent for HCl and HF.
-
Neutralize the catalyst and any unreacted hydrogen fluoride by adding a 10% aqueous solution of sodium carbonate (100g).
-
Separate the organic and aqueous layers.
-
Distill the crude organic layer to obtain pure 1-nitro-4-(trifluoromethoxy)benzene.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This protocol outlines a typical procedure to assess the metabolic stability of a test compound.
Materials:
-
Human liver microsomes (HLM)
-
Test compounds (e.g., 4-methoxynitrobenzene, 4-trifluoromethylnitrobenzene, 4-trifluoromethoxynitrobenzene)
-
Positive control compound with known metabolic fate (e.g., testosterone)
-
NADPH regenerating system
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
LC-MS/MS system for analysis
Procedure:
-
Prepare a stock solution of the test compounds and the positive control in a suitable organic solvent (e.g., DMSO).
-
In a microcentrifuge tube, pre-incubate the HLM (final concentration ~0.5 mg/mL) in phosphate buffer at 37°C for 5 minutes.
-
Initiate the metabolic reaction by adding the test compound (final concentration ~1 µM) and the NADPH regenerating system.
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the reaction mixture.
-
Quench the reaction by adding an equal volume of ice-cold acetonitrile containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.
-
Calculate the in vitro half-life (t1/2) and intrinsic clearance (CLint) of the test compounds.
Visualizing the Impact of Trifluoromethoxy Substitution
The following diagrams illustrate key concepts discussed in this guide.
Caption: Impact of -OCF3 substitution on drug properties.
Caption: Synthesis workflow for 4-(trifluoromethoxy)nitrobenzene.
Conclusion
The strategic incorporation of the trifluoromethoxy group into nitroaromatic scaffolds offers a compelling avenue for the development of novel therapeutics with enhanced pharmacological profiles. The unique combination of increased lipophilicity and superior metabolic stability, backed by quantitative physicochemical data, positions trifluoromethoxy-substituted nitrobenzenes as highly promising candidates for lead optimization programs. By understanding the fundamental principles outlined in this guide and employing the provided experimental frameworks, researchers can harness the power of the trifluoromethoxy group to design next-generation drugs with improved efficacy and druggability.
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-methoxy-4-nitro- (CAS 100-17-4). Retrieved from [Link].
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PubChem. (n.d.). p-Nitrobenzotrifluoride. Retrieved from [Link].
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Stenutz, R. (n.d.). Hammett substituent constants. Retrieved from [Link].
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T3DB. (2014, August 29). Nitrobenzene (T3D4216). Retrieved from [Link].
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MDPI. (n.d.). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link].
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ResearchGate. (2025, July 1). (PDF) The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of 4-(Trifluoromethoxy)nitrobenzene in Advanced Chemical Manufacturing. Retrieved from [Link].
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ACS Publications. (n.d.). An Extended Table of Hammett Substitutent Constants Based on the Ionization of Substituted Benzoic Acids. Retrieved from [Link].
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PMC. (n.d.). Antifungal Activity of Substituted Nitrobenzenes and Anilines. Retrieved from [Link].
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring 4-(Trifluoromethoxy)nitrobenzene: Properties and Applications. Retrieved from [Link].
-
JMU Scholarly Commons. (2016). The synthesis of 1,3-Difluoro-2-methyl-4-phenylbenzene from a one-pot reaction of Difluorocarbene and 1-Phenyl. Retrieved from [Link].
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RSC Publishing. (2008, June 26). Synthetic strategies to α-trifluoromethyl and α-difluoromethyl substituted α-amino acids. Retrieved from [Link].
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Wikipedia. (n.d.). Hammett equation. Retrieved from [Link].
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Cheméo. (n.d.). Chemical Properties of Benzene, 1-nitro-3-(trifluoromethyl)- (CAS 98-46-4). Retrieved from [Link].
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PubMed. (n.d.). Competitive inhibition of mushroom tyrosinase by 4-substituted benzaldehydes. Retrieved from [Link].
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ResearchGate. (2018, July 8). (PDF) Comparative effects of trifluoromethyl- and methyl-group substitutions in proline. Retrieved from [Link].
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A Spectroscopic Guide to the Isomers of Methoxy-Nitro-(trifluoromethoxy)benzene: Distinguishing Positional Variants in Drug Discovery
In the intricate landscape of drug development and materials science, the precise structural elucidation of aromatic compounds is paramount. Positional isomers, while sharing the same molecular formula, can exhibit vastly different pharmacological, toxicological, and material properties. This guide provides a comprehensive spectroscopic comparison of the key isomers of 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene, a class of compounds with potential applications stemming from the unique electronic properties of their substituents.
This document serves as a practical reference for researchers, scientists, and drug development professionals, offering insights into how Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) can be leveraged to unambiguously differentiate these closely related molecules. The analysis is grounded in fundamental spectroscopic principles and supported by experimental data from analogous compounds.
The Importance of Isomeric Purity
The methoxy (-OCH₃), nitro (-NO₂), and trifluoromethoxy (-OCF₃) groups each impart distinct electronic and steric characteristics to the benzene ring. The -OCH₃ group is an electron-donating group through resonance, while the -NO₂ and -OCF₃ groups are strongly electron-withdrawing. The interplay of these effects, dictated by their relative positions, governs the molecule's reactivity, lipophilicity, and potential biological interactions. Therefore, ensuring the isomeric purity of a synthetic compound is a critical step in research and development.
This guide will focus on the spectroscopic differentiation of the following key isomers:
-
Isomer 1: 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
Isomer 2: 1-Methoxy-2-nitro-4-(trifluoromethoxy)benzene
-
Isomer 3: 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene
-
Isomer 4: 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene
Comparative Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for distinguishing positional isomers due to the sensitivity of chemical shifts and coupling constants to the local electronic environment of each nucleus.
The aromatic region of the ¹H NMR spectrum provides a unique fingerprint for each isomer based on the splitting patterns and chemical shifts of the three aromatic protons.
Expected ¹H NMR Data for Methoxy-Nitro-(trifluoromethoxy)benzene Isomers
| Isomer | Predicted Aromatic Proton Signals (δ, ppm) & Splitting Patterns | Predicted Methoxy Signal (δ, ppm) |
| 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | H-3: ~7.5-7.7 (d, J ≈ 3 Hz)H-5: ~7.9-8.1 (dd, J ≈ 9, 3 Hz)H-6: ~7.1-7.3 (d, J ≈ 9 Hz) | ~3.9-4.0 (s) |
| 1-Methoxy-2-nitro-4-(trifluoromethoxy)benzene | H-3: ~7.6-7.8 (d, J ≈ 3 Hz)H-5: ~7.2-7.4 (dd, J ≈ 9, 3 Hz)H-6: ~7.9-8.1 (d, J ≈ 9 Hz) | ~3.9-4.0 (s) |
| 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene | H-3: ~7.1-7.3 (d, J ≈ 9 Hz)H-5: ~7.4-7.6 (dd, J ≈ 9, 3 Hz)H-6: ~7.8-8.0 (d, J ≈ 3 Hz) | ~4.0-4.1 (s) |
| 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene | H-3: ~7.7-7.9 (d, J ≈ 9 Hz)H-5: ~7.2-7.4 (dd, J ≈ 9, 3 Hz)H-6: ~7.0-7.2 (d, J ≈ 3 Hz) | ~3.9-4.0 (s) |
Causality Behind Predicted ¹H NMR Shifts:
-
Nitro Group (-NO₂): This powerful electron-withdrawing group strongly deshields protons ortho and para to it. Protons ortho to the nitro group are expected to have the highest chemical shifts (downfield).
-
Trifluoromethoxy Group (-OCF₃): This group is also strongly electron-withdrawing via induction, leading to a general deshielding of all aromatic protons.
-
Methoxy Group (-OCH₃): This electron-donating group shields ortho and para protons, shifting their signals upfield.
The interplay of these effects creates a unique chemical shift and coupling pattern for each isomer. For instance, in Isomer 1 , H-5 is expected to be the most downfield proton due to its position para to the nitro group and meta to the two electron-withdrawing groups. In contrast, in Isomer 2 , H-6 will be significantly downfield as it is ortho to the nitro group.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the isomer in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrument: A 400 MHz or higher field NMR spectrometer.
-
Parameters:
-
Pulse Program: Standard single-pulse (zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 5 seconds.
-
Spectral Width: 0-12 ppm.
-
-
Processing: Apply a Fourier transform with an exponential window function (line broadening of 0.3 Hz). Phase and baseline correct the spectrum. Reference the spectrum to the TMS signal at 0.00 ppm.
The ¹³C NMR spectrum provides complementary information, with the chemical shifts of the aromatic carbons being highly sensitive to the electronic effects of the substituents.
Expected ¹³C NMR Data for Methoxy-Nitro-(trifluoromethoxy)benzene Isomers
| Isomer | Predicted Aromatic Carbon Signals (δ, ppm) | Predicted Methoxy Carbon (δ, ppm) | Predicted -OCF₃ Carbon (δ, ppm) |
| 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene | C1: ~150-155C2: ~140-145 (q)C3: ~115-120C4: ~145-150C5: ~120-125C6: ~110-115 | ~56-57 | ~120 (q, ¹JCF ≈ 255-260 Hz) |
| 1-Methoxy-2-nitro-4-(trifluoromethoxy)benzene | C1: ~155-160C2: ~135-140C3: ~110-115C4: ~148-153 (q)C5: ~115-120C6: ~125-130 | ~56-57 | ~120 (q, ¹JCF ≈ 255-260 Hz) |
| 2-Methoxy-1-nitro-4-(trifluoromethoxy)benzene | C1: ~140-145C2: ~150-155C3: ~110-115C4: ~148-153 (q)C5: ~120-125C6: ~115-120 | ~57-58 | ~120 (q, ¹JCF ≈ 255-260 Hz) |
| 4-Methoxy-1-nitro-2-(trifluoromethoxy)benzene | C1: ~140-145C2: ~140-145 (q)C3: ~115-120C4: ~160-165C5: ~110-115C6: ~125-130 | ~56-57 | ~120 (q, ¹JCF ≈ 255-260 Hz) |
Causality Behind Predicted ¹³C NMR Shifts:
-
Carbons directly attached to the electronegative oxygen of the methoxy and trifluoromethoxy groups will be deshielded.
-
The carbon bearing the nitro group will also be significantly deshielded.
-
The trifluoromethoxy carbon will appear as a quartet due to coupling with the three fluorine atoms, with a large one-bond coupling constant (¹JCF) of approximately 255-260 Hz.
¹⁹F NMR is a highly sensitive technique for fluorine-containing compounds. The chemical shift of the -OCF₃ group will vary depending on the electronic environment created by the other substituents.
Expected ¹⁹F NMR Data:
-
The ¹⁹F NMR spectrum for each isomer will show a singlet for the -OCF₃ group.
-
The chemical shift is expected to be in the range of -58 to -62 ppm (relative to CFCl₃).
-
Electron-withdrawing groups ortho or para to the -OCF₃ group tend to shift the resonance downfield (less negative). Therefore, Isomer 1 and Isomer 4 , with the nitro group ortho to the trifluoromethoxy group, are predicted to have the most downfield ¹⁹F chemical shifts.
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the presence of key functional groups. The characteristic stretching frequencies of the nitro group are particularly informative.
Expected IR Data:
-
Aromatic C-H stretching: Weak bands around 3000-3100 cm⁻¹.
-
Nitro Group (-NO₂) Asymmetric Stretch: A strong band in the region of 1520-1560 cm⁻¹.
-
Nitro Group (-NO₂) Symmetric Stretch: A strong band in the region of 1340-1370 cm⁻¹.[1][2]
-
C-O-C (Aryl Ether) Stretching: Strong bands in the region of 1200-1275 cm⁻¹ (asymmetric) and 1000-1075 cm⁻¹ (symmetric).
-
C-F Stretching: Strong bands in the region of 1100-1200 cm⁻¹.
The precise positions of the nitro group stretches can be influenced by the electronic effects of the other substituents, though distinguishing isomers based on these subtle shifts alone can be challenging.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: For solid samples, prepare a KBr pellet by mixing a small amount of the sample with dry KBr powder and pressing it into a transparent disk. For liquid samples, a thin film can be prepared between two NaCl or KBr plates.
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Parameters:
-
Scan Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
-
Processing: Perform a background subtraction using a spectrum of the empty sample holder or pure KBr.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. Electron Ionization (EI) is a common technique that leads to characteristic fragmentation.
Expected Mass Spectrometry Data:
-
Molecular Ion (M⁺): All isomers will have the same molecular weight, and a molecular ion peak is expected to be observed.
-
Fragmentation:
-
Loss of a methyl radical (-CH₃) from the methoxy group to give an [M-15]⁺ ion.
-
Loss of a nitro group (-NO₂) to give an [M-46]⁺ ion.
-
Loss of a methoxy radical (-OCH₃) to give an [M-31]⁺ ion.
-
Fragmentation of the trifluoromethoxy group, although less common, can also occur.
-
While the major fragments will be the same for all isomers, the relative intensities of these fragments may differ due to the varying stability of the resulting ions, which is influenced by the substituent positions. For example, the loss of a methyl radical might be more favorable in an isomer where the resulting cation is better stabilized by resonance.
Visualizing the Distinctions
The following diagrams illustrate the structures of the isomers and the key spectroscopic relationships.
Figure 1. Key ¹H NMR distinguishing features of the four isomers.
Sources
A Comparative Guide to Purity Assessment of Synthesized 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of novel chemical entities, particularly those destined for pharmaceutical applications, the rigorous assessment of purity is a cornerstone of quality control and regulatory compliance. The compound 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, a key intermediate in various synthetic pathways, requires precise and accurate purity determination to ensure the integrity of downstream products. This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of this synthesized compound, offering insights into the rationale behind experimental choices and presenting detailed protocols.
The importance of detecting and quantifying impurities in pharmaceutical intermediates cannot be overstated, as these impurities can directly impact the efficacy and safety of the final active pharmaceutical ingredient (API). The percentage standard of pharmaceutical intermediates, which includes purity, impurity profiles, and water content, is a critical quality attribute that manufacturers must strictly control.
The Orthogonal Approach: A Multi-Technique Strategy for Purity Verification
A single analytical technique is often insufficient to definitively establish the purity of a compound. An orthogonal approach, employing multiple methods that measure different chemical and physical properties, provides a more complete and reliable assessment. For 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, a combination of chromatographic, spectroscopic, and elemental analysis techniques is recommended.
Chromatographic Techniques: The Gold Standard for Separation
Chromatographic methods are central to purity analysis, offering high-resolution separation of the main compound from its impurities. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analyte and its potential impurities.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile and widely used technique for the purity assessment of non-volatile and thermally labile compounds, making it highly suitable for many pharmaceutical intermediates. For nitroaromatic compounds, reversed-phase HPLC with UV detection is a common and effective method.
Rationale for HPLC:
-
Versatility: Accommodates a wide range of analytes.
-
High Resolution: Capable of separating structurally similar impurities.
-
Sensitivity: Modern detectors, such as photodiode array (PDA) detectors, provide high sensitivity and can aid in peak identification through spectral analysis.
Experimental Protocol: Reversed-Phase HPLC for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
Instrumentation: HPLC system with a UV-Vis or PDA detector.
-
Column: C18 reversed-phase column (e.g., 25 cm x 4.6 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water is typically effective for separating nitroaromatic compounds. A starting composition of 50:50 (v/v) acetonitrile:water, gradually increasing the acetonitrile concentration, can be a good starting point. The addition of a small amount of acid, like phosphoric or formic acid, can improve peak shape.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Determined by the UV-Vis spectrum of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. Nitroaromatic compounds typically have strong absorbance in the UV region.
-
Sample Preparation: Dissolve a precisely weighed amount of the synthesized compound in the mobile phase or a suitable solvent like acetonitrile to a known concentration (e.g., 1 mg/mL).
-
Analysis: Inject a small volume (e.g., 10 µL) of the sample solution. The purity is calculated based on the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Gas Chromatography-Mass Spectrometry (GC-MS)
For volatile and thermally stable compounds, GC-MS is a powerful technique that combines the separation capabilities of GC with the identification power of mass spectrometry. It is particularly useful for identifying and quantifying volatile impurities, such as residual solvents or by-products from the synthesis.
Rationale for GC-MS:
-
High Sensitivity and Selectivity: Mass spectrometry provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns.
-
Quantification of Volatile Impurities: Ideal for detecting trace levels of volatile organic compounds.
Experimental Protocol: GC-MS for 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: A nonpolar capillary column is generally used for the separation of nitroaromatic compounds.
-
Carrier Gas: Helium at a constant flow rate.
-
Injector Temperature: Typically set around 250 °C.
-
Oven Temperature Program: A temperature ramp is used to elute compounds with different boiling points. For example, starting at a lower temperature (e.g., 80°C) and ramping up to a higher temperature (e.g., 280°C).
-
Mass Spectrometer: Operated in electron ionization (EI) mode. Data can be acquired in full scan mode for impurity identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantifying known impurities.
-
Sample Preparation: Dissolve the sample in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Analysis: The purity is determined by comparing the peak area of the main compound to the total peak area of all detected components.
Spectroscopic Techniques: Unveiling the Molecular Structure
Spectroscopic methods provide crucial information about the chemical structure of the synthesized compound and can reveal the presence of impurities with different functional groups or atomic compositions.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for structural elucidation and purity assessment. For 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, both ¹H and ¹⁹F NMR are highly informative.
-
¹H NMR: Provides information about the number and environment of hydrogen atoms. The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can be used for highly accurate purity determination by integrating the signals of the analyte against a certified internal standard.
-
¹⁹F NMR: The trifluoromethoxy group provides a unique and sensitive handle for purity analysis. Due to the wide chemical shift dispersion of fluorine, ¹⁹F NMR often provides better resolution of signals from different fluorinated species compared to ¹H NMR, making it excellent for identifying and quantifying fluorinated impurities. It is a rapid and robust method for the quantitative analysis of fluorinated compounds.
Rationale for NMR:
-
Structural Confirmation: Provides definitive evidence of the compound's structure.
-
High Specificity: Can distinguish between isomers and other closely related impurities.
-
Quantitative Capability: qNMR offers a primary ratio method for purity determination without the need for a reference standard of the analyte itself.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule. While not typically used for quantitative purity assessment, it is an excellent tool for confirming the identity of the synthesized compound by comparing its spectrum to a reference spectrum. The presence of unexpected absorption bands can indicate the presence of impurities with different functional groups.
Elemental Analysis: Verifying the Empirical Formula
Elemental analysis is a fundamental technique used to determine the percentage composition of carbon, hydrogen, nitrogen, and other elements in a sample. This data is then compared to the theoretical composition calculated from the molecular formula.
Rationale for Elemental Analysis:
-
Fundamental Purity Check: Provides a direct measure of the elemental composition.
-
Validation of Empirical Formula: Confirms that the synthesized compound has the expected atomic makeup.
For a new compound to be considered pure, the experimentally determined values for carbon, hydrogen, and nitrogen should typically be within ±0.4% of the calculated theoretical values.
| Element | Theoretical % for C₈H₆F₃NO₃ |
| Carbon (C) | 40.18 |
| Hydrogen (H) | 2.53 |
| Nitrogen (N) | 5.86 |
Comparative Summary of Analytical Techniques
| Technique | Principle | Strengths | Limitations |
| HPLC | Differential partitioning between a liquid mobile phase and a solid stationary phase. | High resolution, versatile, quantitative. | Not suitable for volatile compounds. |
| GC-MS | Separation based on volatility and interaction with a stationary phase in a gaseous mobile phase, coupled with mass-based detection. | High sensitivity and specificity, excellent for volatile impurities. | Requires analyte to be volatile and thermally stable. |
| NMR | Interaction of atomic nuclei with an external magnetic field. | Definitive structural information, quantitative (qNMR), can identify isomers. | Lower sensitivity compared to chromatographic methods. |
| FT-IR | Absorption of infrared radiation by molecular vibrations. | Rapid, non-destructive, good for functional group identification. | Primarily qualitative, not ideal for complex mixtures. |
| Elemental Analysis | Combustion of the sample to convert elements into simple gases for measurement. | Provides fundamental elemental composition. | Does not provide information on the nature of impurities. |
Workflow for Purity Assessment
A logical workflow for assessing the purity of synthesized 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is crucial for ensuring a thorough and efficient analysis.
Caption: Workflow for the comprehensive purity assessment of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene.
Conclusion
The purity assessment of synthesized 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene requires a multi-faceted analytical approach. While HPLC and GC-MS serve as the primary tools for separation and quantification of impurities, spectroscopic techniques like NMR and FT-IR are essential for structural confirmation. Elemental analysis provides the final validation of the compound's elemental composition. By employing these orthogonal techniques, researchers and drug development professionals can confidently ascertain the purity of this important chemical intermediate, ensuring the quality and reliability of their subsequent research and development activities.
References
-
AZoM. (2021). A Look at Elemental Analysis for Organic Compounds. [Link]
-
National Center for Biotechnology Information. (n.d.). An International Study Evaluating Elemental Analysis. PubMed Central. [Link]
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Agency for Toxic Substances and Disease Registry. (n.d.). Analytical Methods. [Link]
-
Taylor & Francis Group. (1998). Nitrobenzene and Related Compounds | 6 | Chromatographic Analysis of E. [Link]
-
Novasol Biotech. (2024). How to detect the percentage of pharmaceutical intermediates?. [Link]
-
Study.com. (2021). How to Determine the Purity of a Substance using Elemental Analysis. [Link]
-
Royal Society of Chemistry. (2021). Elemental analysis: an important purity control but prone to manipulations. Inorganic Chemistry Frontiers. [Link]
-
Reddit. (2019). How to be sure of purity of a compound?. [Link]
-
ACS Publications. (n.d.). An Alternative Method to Isolate Pharmaceutical Intermediates. Organic Process Research & Development. [Link]
-
National Center for Biotechnology Information. (n.d.). Characterization of aerosol nitroaromatic compounds: Validation of an experimental method. PubMed Central. [Link]
-
Spectroscopy Online. (2023). Researchers Develop Efficient Nitroaromatic Compound Detection Method Using Novel Porous Polymers. [Link]
- Intertek. (n.
A Comparative Guide to the Biological Activity Screening of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene Derivatives
This guide provides a comprehensive framework for the biological activity screening of novel 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene derivatives. As direct experimental data for this specific chemical scaffold is limited in public literature, this document synthesizes information from structurally related compounds to propose a logical screening strategy. Researchers, scientists, and drug development professionals can utilize this guide to design and execute robust comparative studies.
The unique combination of a nitro group, a methoxy group, and a trifluoromethoxy group on a benzene ring suggests potential for a range of biological activities. The nitroaromatic moiety is a well-known pharmacophore present in various antimicrobial and antineoplastic agents[1][2][3]. The trifluoromethoxy group can enhance metabolic stability and lipophilicity, properties desirable in pharmaceutical and agrochemical development[4]. This guide will focus on screening for herbicidal, fungicidal, and anticancer activities, based on the known bioactivities of analogous chemical structures[5][6][7][8].
Our approach is to provide a detailed, side-by-side comparison with established compounds, ensuring that any observed activity can be rigorously contextualized. We will detail the necessary experimental protocols, data presentation formats, and the underlying scientific rationale for each step.
Part 1: Comparative Herbicidal Activity Screening
Nitroaromatic compounds, particularly diphenyl ethers, are a known class of herbicides[8]. The structural similarity of 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene derivatives to these compounds warrants an investigation into their potential herbicidal effects. A common mechanism of action for such herbicides is the inhibition of protoporphyrinogen oxidase (PPO)[8].
Pre-emergent Herbicidal Activity Assay
This assay evaluates the ability of the test compounds to prevent seed germination and seedling growth.
Experimental Protocol:
-
Preparation of Test Plates: 96-well microtiter plates are filled with a thin layer of 0.8% agar.
-
Seed Plating: Seeds of a model monocot (e.g., Echinochloa crus-galli - barnyard grass) and a model dicot (e.g., Brassica napus - rape) are placed on the agar surface.
-
Compound Application: The test derivatives of 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene are dissolved in a suitable solvent (e.g., DMSO) and then diluted in water to final test concentrations (e.g., 1, 10, 100 µg/mL). Each concentration is applied to the wells.
-
Controls:
-
Positive Control: Oxyfluorfen, a commercial diphenyl ether herbicide[8].
-
Negative Control: Solvent-only treatment.
-
-
Incubation: Plates are incubated under controlled conditions (e.g., 25°C, 16h light/8h dark cycle) for 7-10 days.
-
Data Collection: The percentage of seed germination and the root and shoot length of the seedlings are measured. The inhibitory rate is calculated relative to the negative control.
Data Presentation:
| Compound | Concentration (µg/mL) | Barnyard Grass Inhibition (%) | Rape Inhibition (%) |
| Derivative 1 | 1 | ||
| 10 | |||
| 100 | |||
| Derivative 2 | 1 | ||
| 10 | |||
| 100 | |||
| Oxyfluorfen | 1 | ||
| 10 | |||
| 100 | |||
| Solvent Control | - | 0 | 0 |
Experimental Workflow for Herbicidal Screening
Caption: Workflow for pre-emergent herbicidal activity screening.
Part 2: Comparative Fungicidal Activity Screening
The presence of a nitro group in various synthetic compounds has been associated with fungicidal properties[6][9]. Therefore, screening 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene derivatives against common plant pathogenic fungi is a logical step.
Mycelial Growth Inhibition Assay
This assay determines the concentration of a compound required to inhibit the growth of fungal mycelia.
Experimental Protocol:
-
Preparation of Fungal Plates: A panel of plant pathogenic fungi (e.g., Botrytis cinerea, Rhizoctonia solani, Sclerotinia sclerotiorum) are cultured on Potato Dextrose Agar (PDA).
-
Compound Incorporation: Test compounds are dissolved in a solvent and added to molten PDA at various final concentrations (e.g., 0.1, 1, 10, 50 µg/mL). The agar is then poured into petri dishes.
-
Inoculation: A mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing fungal culture is placed in the center of each compound-containing plate.
-
Controls:
-
Positive Control: Difenoconazole, a broad-spectrum commercial fungicide[6].
-
Negative Control: Solvent-only mixed with PDA.
-
-
Incubation: Plates are incubated at 25°C in the dark until the mycelium in the negative control plate reaches the edge of the dish.
-
Data Collection: The diameter of the fungal colony is measured. The percentage of inhibition is calculated relative to the negative control. The EC50 (half-maximal effective concentration) value is then determined.
Data Presentation:
| Compound | Target Fungus | EC50 (µg/mL) |
| Derivative 1 | Botrytis cinerea | |
| Rhizoctonia solani | ||
| Sclerotinia sclerotiorum | ||
| Derivative 2 | Botrytis cinerea | |
| Rhizoctonia solani | ||
| Sclerotinia sclerotiorum | ||
| Difenoconazole | Botrytis cinerea | |
| Rhizoctonia solani | ||
| Sclerotinia sclerotiorum |
Experimental Workflow for Fungicidal Screening
Caption: Workflow for mycelial growth inhibition fungicidal assay.
Part 3: Comparative Anticancer Activity Screening
Nitroaromatic compounds have been investigated for their potential as anticancer agents[2][9]. A preliminary in vitro screen against a panel of human cancer cell lines can provide valuable insights into the cytotoxic potential of the 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene derivatives.
MTT Cell Viability Assay
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.
Experimental Protocol:
-
Cell Seeding: Human cancer cell lines (e.g., MCF-7 - breast, A549 - lung, HCT116 - colon) are seeded into 96-well plates and allowed to adhere overnight.
-
Compound Treatment: The test compounds are dissolved in DMSO and then diluted in cell culture medium to a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). The medium in the wells is replaced with the compound-containing medium.
-
Controls:
-
Positive Control: Doxorubicin, a standard chemotherapeutic agent.
-
Negative Control: Cell culture medium with the same concentration of DMSO used for the test compounds.
-
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: MTT reagent is added to each well, and the plates are incubated for another 2-4 hours.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a specialized buffer).
-
Data Collection: The absorbance is read on a microplate reader at a wavelength of 570 nm. The percentage of cell viability is calculated relative to the negative control, and the GI50 (concentration for 50% growth inhibition) is determined.
Data Presentation:
| Compound | Cell Line | GI50 (µM) |
| Derivative 1 | MCF-7 | |
| A549 | ||
| HCT116 | ||
| Derivative 2 | MCF-7 | |
| A549 | ||
| HCT116 | ||
| Doxorubicin | MCF-7 | |
| A549 | ||
| HCT116 |
Experimental Workflow for Anticancer Screening
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- 2. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. innospk.com [innospk.com]
- 5. 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene CAS:654-76-2 at Best Price in Ningbo - Manufacturer [nbinnochem.com]
- 6. Design, Synthesis and Fungicidal Activity of New 1,2,4-Triazole Derivatives Containing Oxime Ether and Phenoxyl Pyridinyl Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Oxyfluorfen | C15H11ClF3NO4 | CID 39327 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Antifungal and cancer cell growth inhibitory activities of 1-(3',4',5'-trimethoxyphenyl)-2-nitro-ethylene - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Guide to Predicting Regioselectivity in Reactions with 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and materials science, the strategic functionalization of aromatic scaffolds is paramount. The molecule 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene presents a unique canvas for synthetic chemists, adorned with a carefully orchestrated array of electron-donating and electron-withdrawing substituents. Understanding the interplay of these groups is critical to predicting and controlling the regiochemical outcomes of chemical transformations, a cornerstone of rational molecular design.
This guide provides an in-depth analysis of the expected regioselectivity of reactions with 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene. In the absence of extensive direct experimental data on this specific substrate, this document leverages well-established principles of physical organic chemistry to offer a predictive framework for researchers. Every assertion is grounded in the fundamental electronic and steric effects of the constituent functional groups, supported by authoritative sources on aromatic substitution reactions.
The Architectural Landscape: Analyzing the Substituent Effects
The reactivity of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is dictated by the electronic properties of its three substituents: a methoxy group (-OCH₃), a nitro group (-NO₂), and a trifluoromethoxy group (-OCF₃).
-
Methoxy Group (-OCH₃): This is a classic activating group in electrophilic aromatic substitution (EAS). It exerts a strong, electron-donating resonance effect (+M) and a weaker, electron-withdrawing inductive effect (-I).[1] The net result is an increase in electron density on the aromatic ring, particularly at the ortho and para positions, making it more susceptible to electrophilic attack at these sites.[1][2]
-
Nitro Group (-NO₂): The nitro group is a powerful deactivating group in EAS. It exhibits both a strong electron-withdrawing inductive effect (-I) and a potent electron-withdrawing resonance effect (-M).[3] This significantly reduces the electron density of the aromatic ring, rendering it less reactive towards electrophiles. The deactivating effect is most pronounced at the ortho and para positions, thus directing incoming electrophiles to the meta position.[4] Conversely, in nucleophilic aromatic substitution (SNAr), the nitro group is a strong activating group, stabilizing the negatively charged Meisenheimer intermediate, particularly when positioned ortho or para to the leaving group.[5][6]
-
Trifluoromethoxy Group (-OCF₃): This group is strongly electron-withdrawing, primarily due to the powerful inductive effect (-I) of the three highly electronegative fluorine atoms. While the oxygen atom possesses lone pairs that can participate in a resonance-donating effect (+M), this is significantly diminished by the fluorine atoms. Consequently, the trifluoromethoxy group is a deactivating group in EAS and is considered to be meta-directing.[3]
The collective influence of these three substituents on the benzene ring creates a complex electronic environment that will dictate the regioselectivity of various reactions.
Navigating the Reaction Pathways: A Comparative Analysis
Electrophilic Aromatic Substitution (EAS)
The benzene ring of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is significantly deactivated towards electrophilic attack due to the presence of two strong electron-withdrawing groups (NO₂ and OCF₃). Harsh reaction conditions would likely be required for any substitution to occur. The directing effects of the substituents are in conflict, making a definitive prediction of the major product challenging without experimental data. However, we can analyze the potential outcomes.
The methoxy group directs ortho and para. The nitro and trifluoromethoxy groups direct meta. Let's consider the available positions for substitution: C3, C5, and C6.
-
Position C3: ortho to the -OCF₃ group and meta to the -NO₂ group.
-
Position C5: ortho to the -NO₂ group and meta to the -OCH₃ group.
-
Position C6: ortho to the -OCH₃ group and meta to the -OCF₃ group.
The powerful activating effect of the methoxy group, even on a deactivated ring, would likely favor substitution at the positions ortho and para to it. However, the para position is blocked. Therefore, substitution would be directed to C6. The deactivating groups will direct to their meta positions. The -NO₂ group directs to C3 and C5. The -OCF₃ group directs to C3 and C5.
Considering the combined effects, the methoxy group is the strongest activating group and will likely dominate the directing effect. Therefore, the most probable site for electrophilic attack is C6 . However, the strong deactivation of the ring makes any electrophilic substitution difficult.
Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
| Reaction Type | Predicted Major Regioisomer | Rationale |
| Nitration | 1-Methoxy-2,4-dinitro-6-(trifluoromethoxy)benzene | The methoxy group is the strongest activating group, directing ortho to C6. |
| Halogenation | 6-Halo-1-methoxy-4-nitro-2-(trifluoromethoxy)benzene | The methoxy group directs ortho to C6. |
| Friedel-Crafts | Reaction unlikely to proceed | The ring is too deactivated for Friedel-Crafts reactions. |
Experimental Protocol: General Procedure for Nitration
Caution: Nitrating agents are highly corrosive and reactions can be exothermic. Appropriate safety precautions must be taken.
-
To a solution of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene in a suitable solvent (e.g., concentrated sulfuric acid), cool the mixture to 0 °C in an ice bath.
-
Slowly add a pre-cooled mixture of concentrated nitric acid and concentrated sulfuric acid dropwise with vigorous stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at a controlled temperature (e.g., 0-25 °C) and monitor its progress by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.
-
Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Dry the product in a desiccator. Further purification can be achieved by recrystallization from a suitable solvent (e.g., ethanol).
Caption: Predicted regioselectivity for electrophilic aromatic substitution.
Nucleophilic Aromatic Substitution (SNAr)
The presence of the strongly electron-withdrawing nitro group makes the aromatic ring susceptible to nucleophilic aromatic substitution. The nitro group activates the positions ortho and para to it for nucleophilic attack by stabilizing the intermediate Meisenheimer complex.[5][6] In 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene, the nitro group is at C4. The positions ortho to the nitro group are C3 and C5. The position para to the nitro group is C1, which bears the methoxy group.
A potential leaving group for SNAr would typically be a halide. Assuming a precursor where one of the substituents is a good leaving group (e.g., fluorine or chlorine), the regioselectivity of nucleophilic attack can be predicted.
If we consider the methoxy group as a potential leaving group (though less common than halides), nucleophilic attack would be favored at the C1 position, which is para to the activating nitro group. The trifluoromethoxy group at the ortho position to the methoxy group would further activate this position for nucleophilic attack through its strong inductive electron withdrawal.
Table 2: Predicted Regioselectivity of Nucleophilic Aromatic Substitution on a Halogenated Analog of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
| Precursor | Nucleophile (Nu-) | Predicted Major Regioisomer | Rationale |
| 1-Fluoro-4-nitro-2-(trifluoromethoxy)benzene | Amine (R₂NH) | 1-(Dialkylamino)-4-nitro-2-(trifluoromethoxy)benzene | The nitro group strongly activates the para position for nucleophilic attack. |
| 1-Methoxy-4-nitro-2-(trifluoromethoxy)-X-benzene (X=Halogen at C3 or C5) | Alkoxide (RO⁻) | Substitution at C3 or C5 | The nitro group activates the ortho positions for nucleophilic attack. |
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution with an Amine
-
Dissolve the halogenated 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene derivative in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
Add the amine nucleophile to the solution. An excess of the amine or the addition of a non-nucleophilic base (e.g., K₂CO₃) may be required to neutralize the HX formed during the reaction.
-
Heat the reaction mixture to an appropriate temperature (e.g., 80-120 °C) and monitor its progress by TLC or HPLC.
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Caption: Predicted regioselectivity for nucleophilic aromatic substitution.
Conclusion
The regioselectivity of reactions involving 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a nuanced interplay of competing electronic and steric effects. While this guide provides a robust predictive framework based on established chemical principles, it is imperative for researchers to recognize that these are theoretical predictions. The complex substitution pattern of this molecule warrants careful experimental validation of the regiochemical outcomes. The provided general protocols serve as a starting point for the design of such experiments. Further research and publication of experimental data on this specific substrate will be invaluable to the scientific community, particularly for those engaged in the synthesis of novel pharmaceuticals and advanced materials.
References
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene
As researchers and developers, our focus is often on synthesis and discovery. However, the responsible management of chemical byproducts is a critical, non-negotiable aspect of our work. The safe disposal of complex aromatic compounds like 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is not merely a regulatory hurdle; it is a fundamental component of laboratory safety and environmental stewardship. This guide provides a procedural framework grounded in established safety protocols and regulatory standards to manage this specific chemical waste stream with confidence and precision.
Hazard Characterization: Understanding the Risk Profile
Before any disposal protocol can be established, a thorough understanding of the compound's intrinsic hazards is essential. While a specific Safety Data Sheet (SDS) for the exact isomer 1-methoxy-4-nitro-2-(trifluoromethoxy)benzene may not be universally available, we can infer its hazard profile from its functional groups (nitro, methoxy, trifluoromethoxy) and data on closely related analogues.
The presence of the nitro group (-NO2) and a fluorinated ether (-OCF3) on a benzene ring dictates its chemical personality. A related compound, 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene (CAS 654-76-2), is classified with the GHS05 pictogram, indicating it may cause severe skin burns and eye damage. This strongly suggests that our target compound should be treated as corrosive.
Table 1: Inferred Properties and Hazard Classifications
| Property | Value / Classification | Rationale & Source |
|---|---|---|
| Physical Form | Solid | Based on similar substituted nitrobenzenes. |
| GHS Pictograms | GHS05 (Corrosion) | Inferred from close analogue 1-Methoxy-4-nitro-2-(trifluoromethyl)benzene. |
| Signal Word | Danger | Corresponds to the GHS05 classification. |
| Primary Hazards | Causes severe skin burns and eye damage. Potential for organ toxicity. | Based on H-statement H314 for a similar compound. Nitroaromatics can also pose long-term health risks[1]. |
| Incompatibilities | Strong oxidizing agents, strong bases, reducing agents. | Nitro compounds can react violently with these substances[2][3][4]. |
Under the U.S. Environmental Protection Agency (EPA) regulations, a chemical waste is considered hazardous if it is specifically listed or if it exhibits characteristics of ignitability, corrosivity, reactivity, or toxicity. Given the high likelihood of corrosive properties, 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene waste must be managed as a regulated hazardous waste under the Resource Conservation and Recovery Act (RCRA)[5][6].
Pre-Disposal Safety Protocols: Minimizing Exposure
All handling of this compound, whether in pure form or as a waste product, must occur with strict adherence to safety protocols to prevent chemical exposure.
-
Engineering Controls : All transfers and manipulations of this waste must be conducted within a certified chemical fume hood to prevent inhalation of any vapors or dust[7][8]. The ventilation system should be adequate to maintain airborne concentrations well below any established exposure limits[9].
-
Personal Protective Equipment (PPE) : A standard PPE ensemble is mandatory. This includes:
-
Eye Protection : Safety glasses with side shields or chemical splash goggles are required[10].
-
Hand Protection : Chemically resistant gloves (e.g., nitrile) must be worn. Always inspect gloves before use and use proper removal technique to avoid skin contact[9][10].
-
Body Protection : A lab coat must be worn to protect against skin contact[11].
-
Step-by-Step Disposal Workflow
The disposal of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a multi-step process that ensures safety and regulatory compliance from the point of generation to final disposal. This process is governed by the EPA's "cradle-to-grave" hazardous waste management program, which holds the generator responsible for the waste's ultimate fate[12].
Step 1: Waste Segregation and Collection
The moment a material is designated as waste, it must be handled according to hazardous waste protocols.
-
Immediate Segregation : Do not mix this waste stream with other chemical wastes unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department. Mixing with incompatible chemicals, such as strong bases or oxidizing agents, can cause violent reactions[2][3]. Organic nitro compounds should generally be segregated from mineral acids and other reactive classes[13].
-
Container Selection : Collect the waste in a dedicated, closable container that is chemically compatible with the substance. A high-density polyethylene (HDPE) or glass container is typically appropriate. The container must be in good condition with a securely fitting lid[14].
-
Collection Practice : Keep the waste container closed at all times except when actively adding waste. This minimizes the release of vapors and prevents accidental spills.
Step 2: Labeling
Proper labeling is a critical compliance and safety requirement. Inaccurate or incomplete labels can lead to dangerous mishandling by laboratory personnel and waste technicians.
-
Content Identification : The label must clearly state "Hazardous Waste"[15].
-
Chemical Name : List the full, unambiguous chemical name: "1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene"[15]. Avoid using abbreviations or formulas.
-
Hazard Identification : Clearly indicate the associated hazards (e.g., "Corrosive," "Toxic").
Step 3: Temporary Accumulation and Storage
Designated accumulation areas are used for the safe, temporary storage of hazardous waste before its removal by a licensed disposal company.
-
Storage Location : Store the sealed waste container in a designated and secure hazardous waste accumulation area[15]. This area should be well-ventilated and away from general laboratory traffic.
-
Segregation in Storage : Within the storage area, ensure the container is segregated from incompatible materials according to a chemical compatibility chart[2].
Step 4: Professional Disposal
Under RCRA, hazardous waste must be disposed of through a licensed Treatment, Storage, and Disposal Facility (TSDF)[12][16].
-
Contact EHS : Coordinate with your institution's EHS department or a contracted professional waste disposal service to schedule a pickup[14][15].
-
Manifesting : For transport, the waste will be tracked using a hazardous waste manifest system, which documents its journey from the generation site to the final disposal facility[16].
The following diagram outlines the essential decision-making and operational workflow for this process.
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is crucial.
-
Evacuate : If the spill is large or in a poorly ventilated area, evacuate personnel and alert others immediately.
-
Control : If the spill is small and you are trained to handle it, ensure proper ventilation and wear appropriate PPE.
-
Absorb : Cover the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand). Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect : Carefully sweep or scoop the absorbed material into a designated hazardous waste container[8][17].
-
Decontaminate : Clean the spill area thoroughly.
-
Report : Report all spills to your laboratory supervisor and EHS department.
Conclusion
The responsible disposal of 1-Methoxy-4-nitro-2-(trifluoromethoxy)benzene is a systematic process rooted in a clear understanding of its chemical hazards and the governing regulatory framework. By characterizing the waste, adhering to strict handling protocols, and following a structured collection, storage, and disposal workflow, researchers can ensure the safety of themselves and their colleagues while maintaining full compliance with environmental regulations. Always consult your institution's specific Chemical Hygiene Plan and EHS guidelines as the final authority on procedure.
References
- How to Properly Manage Hazardous Waste Under EPA Regulations. (n.d.). ERG Environmental.
-
Resource Conservation and Recovery Act (RCRA) Regulations. (2025, August 13). U.S. Environmental Protection Agency. Retrieved from [Link]
- EPA Hazardous Waste Management. (2024, April 29). Axonator.
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Learn the Basics of Hazardous Waste. (2025, March 24). U.S. Environmental Protection Agency. Retrieved from [Link]
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Steps in Complying with Regulations for Hazardous Waste. (2025, May 30). U.S. Environmental Protection Agency. Retrieved from [Link]
- Safety Data Sheet. (2024, December 19). Fluorochem.
- Examples of Incompatible Chemicals. (n.d.). University of Maryland, Baltimore.
- Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-(Trifluoromethyl)benzaldehyde. (2025). BenchChem.
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Chemical Incompatibility Chart. (n.d.). Princeton University Environmental Health & Safety. Retrieved from [Link]
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- Safety Data Sheet. (n.d.). AFG Bioscience LLC.
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Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
